molecular formula C15H24N2O3 B605580 ARN14686 CAS No. 1628345-10-7

ARN14686

Katalognummer: B605580
CAS-Nummer: 1628345-10-7
Molekulargewicht: 280.368
InChI-Schlüssel: XEXRAYPXQNELAS-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARN14686 is a cell-permeable, potent, and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. While PARP inhibitors prevent the synthesis of PAR chains, PARG inhibitors like ARN14686 block the degradation of these chains, leading to the persistent retention of PARylated proteins. This unique mechanism induces a sustained DNA damage response and synergistic cytotoxicity, especially in homologous recombination-deficient backgrounds. Research has demonstrated that ARN14686 is highly effective in sensitizing BRCA2-deficient tumor cells [Source] . The compound's value lies in its ability to explore PARG as a therapeutic target, offering a complementary strategy to PARP inhibition for the treatment of cancers with DNA repair deficiencies, and it is being investigated for its potential to overcome PARP inhibitor resistance [Source] . As a research tool, ARN14686 is essential for studying the PARylation cycle, the consequences of persistent PARylation, and the development of novel combination cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1628345-10-7

Molekularformel

C15H24N2O3

Molekulargewicht

280.368

IUPAC-Name

N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1

InChI-Schlüssel

XEXRAYPXQNELAS-ZDUSSCGKSA-N

SMILES

O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARN14686

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Activity-Based Protein Profiling with a Focus on Serine Hydrolase Probes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

To our colleagues in the scientific community—researchers, and pioneers in drug development—this guide is intended to provide a comprehensive technical overview of Activity-Based Protein Profiling (ABPP). While the initial request centered on a specific probe, ARN14686, a thorough search of publicly available scientific literature and chemical databases yielded no specific information on this compound. This suggests that ARN14686 may be an internal designation for a proprietary compound not yet disclosed in the public domain, a novel probe with limited dissemination, or potentially an incorrect identifier.

In the spirit of scientific advancement, and to provide a valuable resource, this guide will instead focus on the core principles and methodologies of ABPP, with a particular emphasis on the well-established class of probes targeting serine hydrolases, the enzyme class to which Fatty Acid Amide Hydrolase (FAAH) belongs. Understanding these foundational concepts and techniques will empower researchers to effectively utilize any activity-based probe, including potentially ARN14686, should its details become available.

Part 1: The "Why" of Activity-Based Protein Profiling (ABPP)

Traditional proteomic approaches excel at quantifying protein abundance, providing a static snapshot of the cellular landscape. However, the functional state of an enzyme—its activity—is often a more direct and relevant indicator of physiological and pathological processes.[1][2][3] ABPP addresses this by employing chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner.[4] This allows for the direct assessment of the functional fraction of an enzyme population within complex biological systems, including cell lysates, living cells, and even whole organisms.[1][4][5]

The power of ABPP lies in its ability to:

  • Profile Enzyme Activity Globally: Simultaneously assess the activity of entire enzyme families.[1][2]

  • Identify Novel Drug Targets: Discover enzymes whose activity is altered in disease states.[4]

  • Determine Drug Potency and Selectivity: Evaluate how a small molecule inhibitor affects the activity of its intended target and identify potential off-target interactions within a native biological context.[5]

Part 2: The Architecture of an Activity-Based Probe

An activity-based probe (ABP) is a sophisticated chemical tool meticulously designed with three key components:

  • A Reactive Group (or "Warhead"): This is an electrophilic moiety that forms a stable, covalent bond with a nucleophilic amino acid residue within the enzyme's active site.[4] For serine hydrolases, a common and effective warhead is the fluorophosphonate (FP) group.[6][7][8]

  • A Linker: This component connects the reactive group to the reporter tag. Its structure can be modified to influence the probe's solubility, cell permeability, and target selectivity.

  • A Reporter Tag: This moiety enables the detection and enrichment of probe-labeled proteins. Common reporter tags include:

    • Fluorophores (e.g., TAMRA, Rhodamine): For visualization via in-gel fluorescence scanning.

    • Biotin: For affinity purification of labeled proteins using streptavidin beads, followed by identification via mass spectrometry.[9][10]

    • Bioorthogonal handles (e.g., alkyne, azide): These small tags are introduced into the biological system and then "clicked" to a reporter tag ex vivo, a strategy that often improves cell permeability.

Below is a conceptual diagram illustrating the fundamental structure of an activity-based probe.

ABPP_Probe_Structure cluster_Probe Activity-Based Probe cluster_Enzyme Target Enzyme Reactive_Group Reactive Group (e.g., Fluorophosphonate) Linker Linker Reactive_Group->Linker Covalent Bond Active_Site Active Site (with nucleophilic residue) Reactive_Group->Active_Site Covalent Modification Reporter_Tag Reporter Tag (e.g., Biotin, Fluorophore) Linker->Reporter_Tag Covalent Bond

Caption: Generalized structure of an activity-based probe and its interaction with a target enzyme's active site.

Part 3: Profiling Serine Hydrolases with Fluorophosphonate-Based Probes

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, playing critical roles in processes ranging from digestion to neurotransmission.[2][6] A prominent member of this family is Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide.[11][12][13] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety.[11][14]

Fluorophosphonate (FP)-based probes, such as FP-biotin, have been instrumental in the study of serine hydrolases.[9][10] The phosphorus atom of the FP group is highly electrophilic and is attacked by the catalytic serine residue in the active site of these enzymes, leading to the formation of a stable, covalent phosphonate ester.[6]

Experimental Workflow: Competitive ABPP for Inhibitor Profiling

A powerful application of ABPP is competitive profiling, which allows for the assessment of an inhibitor's potency and selectivity directly in a complex proteome. The principle is straightforward: a potent inhibitor will compete with the ABP for binding to the active site of the target enzyme, resulting in a decrease in probe labeling.

The following diagram outlines a typical competitive ABPP workflow using a biotinylated probe for mass spectrometry-based analysis.

Competitive_ABPP_Workflow cluster_workflow Competitive ABPP Workflow Proteome Complex Proteome (e.g., cell lysate, tissue homogenate) Inhibitor Incubate with Inhibitor (e.g., ARN14686) or Vehicle Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Biotin) Inhibitor->Probe Quench Quench Labeling Reaction Probe->Quench Enrichment Enrich Probe-Labeled Proteins (Streptavidin Affinity Purification) Quench->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantitative Proteomic Data Analysis LCMS->Data_Analysis

Caption: A schematic of the competitive activity-based protein profiling workflow for inhibitor characterization.

Step-by-Step Methodology: Competitive ABPP

Self-Validating System & Causality Behind Choices

This protocol is designed to be self-validating by including appropriate controls at each critical step. The rationale for each step is provided to ensure a deep understanding of the experimental choices.

1. Proteome Preparation:

  • Action: Homogenize tissue or lyse cells in a buffer that maintains protein nativity (e.g., Tris-buffered saline). Determine protein concentration using a standard assay (e.g., BCA).

  • Rationale: Maintaining the native conformation of enzymes is critical, as ABPs only label active enzymes. Accurate protein quantification ensures equal loading for comparative analysis.

2. Inhibitor Incubation:

  • Action: Aliquot equal amounts of proteome (e.g., 1 mg in 1 mL) into microcentrifuge tubes. Add the inhibitor of interest (e.g., ARN14686) at various concentrations. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Rationale: A concentration-response curve allows for the determination of the inhibitor's potency (IC₅₀). The vehicle control is essential for establishing the baseline of probe labeling in the absence of inhibition.

3. Probe Labeling:

  • Action: Add the activity-based probe (e.g., FP-biotin) to each sample at a final concentration determined by optimization experiments (typically in the low micromolar range). Incubate for a specific duration (e.g., 1 hour).

  • Rationale: The probe concentration and incubation time are optimized to achieve robust labeling of the target enzymes without excessive background.

4. Enrichment of Labeled Proteins:

  • Action: Add streptavidin-agarose beads to the samples and incubate to capture the biotinylated proteins. Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Rationale: The high affinity of biotin for streptavidin allows for the specific enrichment of probe-labeled proteins, significantly reducing the complexity of the sample for mass spectrometry analysis. Rigorous washing is crucial for minimizing background.

5. On-Bead Digestion:

  • Action: Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT), followed by alkylation (e.g., with iodoacetamide). Add trypsin and incubate overnight to digest the proteins into peptides.

  • Rationale: Denaturation and reduction/alkylation ensure that the proteins are fully accessible to trypsin. On-bead digestion is an efficient method that minimizes sample loss.

6. LC-MS/MS Analysis and Data Interpretation:

  • Action: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Rationale: LC-MS/MS provides high-resolution separation and sensitive detection of peptides, enabling the identification and quantification of hundreds to thousands of proteins. The quantitative data will reveal a dose-dependent decrease in the abundance of peptides from the target enzyme(s) in the inhibitor-treated samples compared to the vehicle control. This allows for the determination of the inhibitor's potency and selectivity across the profiled enzyme class.

Part 4: Data Presentation and Interpretation

The quantitative output from a competitive ABPP experiment is typically a list of proteins and their relative abundance in the inhibitor-treated samples versus the vehicle control. This data can be effectively summarized in a table.

Table 1: Representative Data from a Competitive ABPP Experiment

Protein IDGene NameFold Change (vs. Vehicle) at 10 nM InhibitorFold Change (vs. Vehicle) at 100 nM InhibitorFold Change (vs. Vehicle) at 1 µM Inhibitor
P33748FAAH0.520.110.02
Q63374ABHD60.950.880.81
P07333CES11.020.980.95
...............

This is illustrative data and does not represent actual results for ARN14686.

Interpretation:

  • FAAH: The significant, dose-dependent decrease in the signal for FAAH indicates that it is a potent target of the inhibitor.

  • ABHD6: The minor decrease in signal at higher concentrations may suggest weak, off-target engagement.

  • CES1: The lack of a significant change in signal indicates that this serine hydrolase is not a target of the inhibitor at the tested concentrations.

Conclusion and Forward Outlook

Activity-based protein profiling is a powerful and versatile technology that provides a functional readout of enzyme activity in native biological systems. While the specific details of ARN14686 remain elusive, the principles and protocols outlined in this guide provide a robust framework for its characterization should it become available. By understanding the design of activity-based probes and the nuances of experimental workflows like competitive ABPP, researchers are well-equipped to explore the functional proteome, validate novel drug targets, and accelerate the development of next-generation therapeutics.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Horning, M., et al. (2022). ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. [Link]

  • Jeyachandran, G. N., & A, S. (2013). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology journal, 10, 18. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Bioorganic & medicinal chemistry, 84, 117258. [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current opinion in drug discovery & development, 11(4), 486–494. [Link]

  • Bogyo, M., & Cravatt, B. F. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • van der Veen, S., et al. (2022). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 3(1), xtac013. [Link]

  • Kumar, R., & Kumar, A. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4362. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 96(26), 14694–14699. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. PubMed. [Link]

  • Slayden, O. D., & Brenner, R. M. (2012). Reduced cellular expression and activity of the P129T mutant of human fatty acid amide hydrolase: evidence for a link between defects in the endocannabinoid system and problem drug use. The Journal of biological chemistry, 287(34), 28815–28823. [Link]

  • Maccarrone, M., & Wenger, T. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 281–292. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]

  • Wikipedia. (2023, November 26). Fatty-acid amide hydrolase 1. [Link]

  • National Center for Biotechnology Information. (n.d.). FAAH fatty acid amide hydrolase [Homo sapiens (human)]. [Link]

  • Breitenbucher, G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. Med chem, 3(5). [Link]

Sources

Technical Monograph: Biological Function and Application of NAAA Probe ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ARN14686 is not merely an inhibitor; it is a high-potency Activity-Based Protein Profiling (ABPP) probe designed to interrogate the functional state of N-acylethanolamine acid amidase (NAAA). While standard assays (Western Blot, ELISA) measure total protein abundance, ARN14686 specifically targets and covalently labels the catalytically active fraction of NAAA.

This guide details the biological function of the target (NAAA), the chemical mechanism of ARN14686, and a validated workflow for its application in pharmacological research, specifically within the context of inflammation and pain signaling.

The Biological Target: NAAA and the PEA Signaling Axis

To understand the utility of ARN14686, one must first understand the unique enzymology of its target.

The Enzyme: NAAA

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase.[1][2] Unlike Fatty Acid Amide Hydrolase (FAAH), which operates at alkaline pH and uses a Serine-Lysine-Serine catalytic triad, NAAA is active at acidic pH (optimum ~4.[3]5) and utilizes an N-terminal Cysteine (Cys126 in humans) as the catalytic nucleophile.[3]

The Substrate: Palmitoylethanolamide (PEA)

NAAA selectively hydrolyzes Palmitoylethanolamide (PEA) , a bioactive lipid mediator.[1][2][4][5] PEA is an endogenous agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2][4][5]
  • Mechanism: PEA binds PPAR-

    
    
    
    
    
    Heterodimerization with RXR
    
    
    Translocation to nucleus
    
    
    Downregulation of pro-inflammatory genes (e.g., NF-
    
    
    B pathway).
  • Pathology: In chronic inflammation, NAAA is often overactive, depleting endogenous PEA and removing this natural "brake" on inflammation.

The Intervention

Inhibiting NAAA preserves PEA levels, restoring analgesic and anti-inflammatory tone.[4] ARN14686 serves as both a potent inhibitor (IC


 = 6 nM) and a visualization tool to map this activity in complex proteomes.

ARN14686: Chemical Mechanism & Design

ARN14686 is a dual-function molecule consisting of a "warhead" and a "reporter handle."

The Warhead: -Lactam

The core structure of ARN14686 contains a 2-oxoazetidin-3-yl (beta-lactam) moiety.

  • Specificity: This ring mimics the substrate and specifically targets the N-terminal Cysteine (Cys126) of active NAAA.

  • Reaction: The nucleophilic sulfhydryl group of Cys126 attacks the carbonyl carbon of the beta-lactam ring, resulting in ring-opening and the formation of a stable covalent thioester bond. This irreversibly inactivates the enzyme.

The Reporter: Alkyne Handle

The molecule features an (S)-Undec-10-yn-1-yl tail.

  • Function: This terminal alkyne group is bio-orthogonal (inert in biological systems) but reacts specifically with azide-tagged reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."

Quantitative Profile
ParameterValueSource
IC

(Potency)
6 nM
Target Selectivity High (vs. FAAH/Ceramidases)
Binding Type Covalent, IrreversibleMechanism-based
Chemical Name (S)-Undec-10-yn-1-yl (2-oxoazetidin-3-yl)carbamate

Visualization of Signaling & Mechanism

The following diagram illustrates the NAAA signaling pathway and how ARN14686 intervenes to restore anti-inflammatory signaling.

NAAA_Pathway NAAA NAAA Enzyme (Active Lysosomal) PEA PEA (Palmitoylethanolamide) NAAA->PEA Hydrolyzes Palmitic Palmitic Acid (Inactive) PEA->Palmitic Degradation PPAR PPAR-alpha (Nuclear Receptor) PEA->PPAR Activates ARN ARN14686 (Inhibitor/Probe) ARN->NAAA Covalent Inhibition (IC50 = 6nM) Inflammation Inflammation/Pain (NF-kB Signaling) PPAR->Inflammation Inhibits

Figure 1: Mechanism of Action. ARN14686 inhibits NAAA, preventing PEA degradation.[4] Elevated PEA activates PPAR-alpha, which suppresses inflammatory pathways.[1][4][5]

Experimental Protocol: In Situ ABPP Labeling

Objective: To detect catalytically active NAAA in live macrophage cells (e.g., RAW264.7) or tissue homogenates.

Reagents Required
  • Probe: ARN14686 (10 mM stock in DMSO).

  • Lysis Buffer: PBS pH 7.4, 1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).

  • Click Chemistry Reagents:

    • Azide-Fluorophore (e.g., Rhodamine-Azide or AlexaFluor-488-Azide).

    • CuSO

      
       (50 mM stock).
      
    • TCEP (Tris(2-carboxyethyl)phosphine, 50 mM stock).

    • TBTA (Ligand, 10 mM stock in DMSO).

Step-by-Step Workflow
Step 1: Probe Incubation (Live Cells)
  • Seed macrophages and treat with inflammatory stimuli (e.g., LPS) if required by experimental design.

  • Add ARN14686 to the culture media.

    • Recommended Concentration: 100 nM – 1

      
      M.
      
    • Duration: 1 hour at 37°C.

    • Note: The cell-permeable nature of ARN14686 allows it to enter the lysosome and label the enzyme in its native environment.

Step 2: Harvest and Lysis
  • Wash cells 2x with cold PBS to remove unbound probe.

  • Lyse cells in Lysis Buffer on ice for 20 minutes.

  • Centrifuge (14,000 x g, 10 min, 4°C) to clear debris. Collect supernatant.

  • Normalize protein concentration to 1-2 mg/mL (BCA Assay).

Step 3: The "Click" Reaction (Copper-Catalyzed)

Critical: Add reagents in the specific order below to prevent precipitation.

  • To 50

    
    L of lysate, add:
    
    • 1

      
      L Azide-Fluorophore  (Final: 20-50 
      
      
      
      M).
    • 1

      
      L TBTA  (Final: 100 
      
      
      
      M).
    • 1

      
      L CuSO
      
      
      
      (Final: 1 mM).
    • 1

      
      L TCEP  (Final: 1 mM).
      
  • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

Step 4: Analysis[6]
  • Quench reaction by adding 4x SDS-PAGE Loading Buffer (reducing).

  • Boil samples for 5 minutes.

  • Resolve on 10-12% SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescent scanner (e.g., Typhoon or ChemiDoc) at the appropriate wavelength for your azide-fluorophore.

Workflow Visualization

ABPP_Workflow Cell Live Cells (Macrophages) Incubation Incubate with ARN14686 (1h) Cell->Incubation Permeation Lysis Cell Lysis & Clearance Incubation->Lysis Covalent Binding Click Click Reaction (Azide-Fluor + Cu) Lysis->Click Proteome SDS SDS-PAGE Electrophoresis Click->SDS Labeled Proteins Image Fluorescent Imaging SDS->Image Detection

Figure 2: Experimental Workflow. The sequence ensures that only active NAAA is labeled prior to proteome extraction and fluorescent tagging.

Validation Strategy: The Competition Assay

As a scientist, you must validate that the fluorescent band observed on the gel is indeed NAAA and not a non-specific target.

The "Self-Validating" Control:

  • Pre-treatment: Incubate a control set of cells with a non-alkyne NAAA inhibitor (e.g., ARN077 or ARN726 ) at 10x concentration (e.g., 10

    
    M) for 30 minutes before adding ARN14686.
    
  • Logic: The non-alkyne inhibitor will occupy the catalytic Cysteine.

  • Result: When ARN14686 is subsequently added, it cannot bind.

  • Readout: The fluorescent band at ~30-35 kDa (NAAA monomer) should disappear or be significantly reduced in the pre-treated sample. If the band remains, the signal is non-specific.

References

  • Pontis, S., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition.[1][2][3][4] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Piomelli, D., et al. (2020).[5][6] N-Acylethanolamine Acid Amidase (NAAA) as a Target for Anti-inflammatory Medicines.[1][2][4][6] ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Migliore, M., et al. (2016).[5] Design and synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors as anti-inflammatory and analgesic agents. Future Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Characterizing ARN14686: A Novel Covalent Inhibitor Targeting N-terminal Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of drug discovery is continually evolving, with covalent inhibitors experiencing a resurgence for their potential to achieve high potency and prolonged duration of action.[1][2] This guide provides a comprehensive technical overview of the methodologies required to characterize a novel, hypothetical covalent inhibitor, ARN14686, which is designed to target an N-terminal cysteine residue on its protein target. We will delve into the mechanistic underpinnings of covalent inhibition, with a specific focus on the unique chemical environment of N-terminal cysteines. This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical experiments and data interpretation necessary to robustly characterize the binding, kinetics, and cellular activity of such a compound. The protocols and insights provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Introduction: The Renaissance of Covalent Inhibitors and the N-terminal Cysteine Target

Covalent inhibitors form a stable, long-lasting bond with their target protein, a mechanism that can lead to significant therapeutic advantages, including increased biochemical efficiency and a prolonged pharmacodynamic effect.[1] Historically, the field was wary of the potential for off-target toxicity associated with reactive compounds. However, a modern understanding of protein chemistry and sophisticated drug design has enabled the development of highly specific covalent inhibitors that target unique amino acid residues.[3]

One such promising target is the N-terminal cysteine. The reactivity of a cysteine residue is highly dependent on the pKa of its thiol group. The alpha-amino group of an N-terminal cysteine can influence the local chemical environment, potentially lowering the pKa of the adjacent cysteine's side chain and making it a more potent nucleophile at physiological pH.[4] This inherent reactivity, coupled with the relative rarity of N-terminal cysteines, presents a unique opportunity for designing highly selective covalent inhibitors.

This guide will use ARN14686 as a representative case study to explore the comprehensive characterization of a covalent inhibitor targeting an N-terminal cysteine. We will cover the essential in vitro and in-cellulo assays required to elucidate its mechanism of action, from initial binding confirmation to target engagement in a complex biological system.

Elucidating the Covalent Binding Mechanism of ARN14686

A foundational step in characterizing any covalent inhibitor is to unequivocally demonstrate the formation of a covalent bond with its intended target. Mass spectrometry is the gold standard for this purpose.[5][6]

Intact Protein Mass Spectrometry for Adduct Confirmation

The initial experiment involves incubating the purified target protein with ARN14686 and analyzing the resulting mixture by intact protein mass spectrometry. A successful covalent modification will result in a mass shift corresponding to the molecular weight of ARN14686.[7]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Prepare a solution of the purified target protein at a concentration of 1-5 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Prepare a stock solution of ARN14686 in DMSO.

    • Incubate the target protein with a 5-10 fold molar excess of ARN14686 for 1-2 hours at room temperature. Include a vehicle control (DMSO) for comparison.

  • LC-MS Analysis:

    • Desalt the protein samples using a C4 ZipTip or equivalent.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and ARN14686-treated samples.

    • A mass increase in the ARN14686-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[7]

Table 1: Representative Intact Mass Spectrometry Data for ARN14686

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Target Protein + Vehicle25,00025,000.5-
Target Protein + ARN1468625,45025,450.8+450.3
Peptide Mapping to Identify the Site of Modification

While intact mass analysis confirms covalent binding, it does not identify the specific amino acid residue that has been modified. Peptide mapping, using tandem mass spectrometry (MS/MS), is employed to pinpoint the exact site of covalent modification.[8]

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation and Digestion:

    • Incubate the target protein with ARN14686 as described in the intact mass protocol.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence.

  • Data Analysis:

    • Search the MS/MS data against the known sequence of the target protein, including a variable modification on cysteine residues corresponding to the mass of ARN14686.

    • Identification of a peptide with this modification confirms the site of covalent binding.

Quantifying the Kinetics of Covalent Inhibition

Understanding the kinetics of covalent bond formation is crucial for optimizing the pharmacological properties of an inhibitor. The key parameters to determine are the initial binding affinity (Ki) and the rate of inactivation (kinact).[9]

Biochemical Assays for Determining Ki and kinact

A continuous or discontinuous biochemical assay that monitors the activity of the target protein is required to determine the kinetic parameters of inhibition.

Experimental Protocol: Time-Dependent Inhibition Assay

  • Assay Setup:

    • Perform the assay in a multi-well plate format.

    • Incubate a fixed concentration of the target enzyme with varying concentrations of ARN14686 for different periods.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product (e.g., by absorbance or fluorescence).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the reaction rate versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine Ki and kinact:

      • kobs = kinact * [I] / (Ki + [I])

Table 2: Representative Kinetic Parameters for ARN14686

ParameterValue
Ki500 nM
kinact0.1 min-1
kinact/Ki2.0 x 105 M-1s-1

Assessing Target Engagement in a Cellular Context

Demonstrating that a covalent inhibitor can engage its target in the complex environment of a living cell is a critical step in drug development.[10][11] Several techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in live cells. The principle is that the binding of a ligand, such as a covalent inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat cultured cells with varying concentrations of ARN14686 or a vehicle control.

  • Heating and Lysis:

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells to release the proteins.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of ARN14686 indicates target engagement.

In-Cell Target Modification by Mass Spectrometry

Directly detecting the covalent modification of the target protein in cells provides the most definitive evidence of target engagement. This can be achieved by adapting the peptide mapping protocol described earlier to cell lysates.

Experimental Protocol: In-Cell Target Modification

  • Cell Treatment and Lysis:

    • Treat cells with ARN14686.

    • Lyse the cells and harvest the total protein.

  • Target Protein Enrichment (Optional):

    • If the target protein is of low abundance, it may be necessary to enrich it from the lysate using immunoprecipitation.

  • Sample Preparation and Analysis:

    • Digest the protein sample and analyze by LC-MS/MS as described in the peptide mapping protocol.

    • The identification of the ARN14686-modified peptide confirms target engagement in the cellular environment.

Visualizing Workflows and Mechanisms

Clear visualization of experimental workflows and molecular mechanisms is essential for communicating complex scientific concepts.

Covalent_Inhibitor_Characterization_Workflow cluster_in_vitro In Vitro Characterization Intact_Mass_Spec Intact Mass Spectrometry Peptide_Mapping Peptide Mapping Intact_Mass_Spec->Peptide_Mapping Confirms Adduct CETSA CETSA Intact_Mass_Spec->CETSA Kinetic_Assay Kinetic Assays Peptide_Mapping->Kinetic_Assay Identifies Site In_Cell_MS In-Cell Mass Spectrometry Kinetic_Assay->In_Cell_MS CETSA->In_Cell_MS Confirms Engagement

Caption: Workflow for characterizing a covalent inhibitor.

Covalent_Binding_Mechanism cluster_reaction Two-Step Covalent Inhibition Protein Target Protein (P) Non_Covalent_Complex Non-Covalent Complex (P-I) Protein->Non_Covalent_Complex Ki Inhibitor ARN14686 (I) Inhibitor->Non_Covalent_Complex Covalent_Adduct Covalent Adduct (P-I*) Non_Covalent_Complex->Covalent_Adduct kinact

Caption: Mechanism of two-step covalent inhibition.

Conclusion

The comprehensive characterization of a covalent inhibitor like ARN14686 requires a multi-faceted approach that combines robust biochemical and cell-based assays. By systematically confirming covalent adduct formation, identifying the precise site of modification, quantifying the kinetics of inhibition, and demonstrating target engagement in a cellular context, researchers can build a strong foundation for the further development of novel covalent therapeutics. The methodologies outlined in this guide provide a clear and validated path for achieving these critical milestones.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Emerging strategies in covalent inhibition. (2021, December 16). YouTube. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC. [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed. [Link]

  • RNA-Targeted Regulation of Proteins. Ionis Pharmaceuticals. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC. [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. ResearchGate. [Link]

  • Target Engagement. Selvita. [Link]

  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. ResearchGate. [Link]

  • Covalent Binding of Nitrogen Mustards to the cysteine-34 Residue in Human Serum Albumin. PubMed. [Link]

  • Studies of protein covalent modifications using mass spectrometry. ProQuest. [Link]

  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

Sources

Technical Guide: ARN14686 in Inflammation Research & NAAA Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ARN14686 is a dual-function chemical tool designed for high-precision inflammation research. It serves simultaneously as a potent, selective inhibitor of N-acylethanolamine acid amidase (NAAA) and as an Activity-Based Protein Profiling (ABPP) probe.[1]

In the context of inflammation, ARN14686 is critical for modulating the levels of Palmitoylethanolamide (PEA) , an endogenous lipid mediator with profound anti-inflammatory and analgesic properties. By covalently binding to the catalytic cysteine of NAAA, ARN14686 prevents PEA degradation, thereby sustaining PPAR-α activation and suppressing pro-inflammatory cytokine release.

This guide details the mechanistic rationale, chemical properties, and validated experimental protocols for utilizing ARN14686 to map NAAA activity and investigate inflammatory signaling pathways.

Chemical & Biological Profile

PropertySpecification
Chemical Name (S)-Undec-10-yn-1-yl (2-oxoazetidin-3-yl)carbamate
Molecular Mechanism Covalent, irreversible inhibition of NAAA via β-lactam ring opening
Target Residue N-terminal Cysteine (Cys126 in human NAAA)
Potency IC50 = 6 nM (Human NAAA)
Functional Group Terminal Alkyne (allows Click Chemistry conjugation)
Solubility Soluble in DMSO (up to 25 mM); Ethanol (up to 25 mM)

Mechanism of Action: The NAAA-PEA-PPARα Axis[1]

ARN14686 operates by targeting the lysosomal enzyme NAAA. Unlike fatty acid amide hydrolase (FAAH), which degrades PEA at alkaline pH, NAAA is the primary catabolic enzyme for PEA in macrophages and lysosomes (acidic pH).

Therapeutic Logic:

  • Inhibition: ARN14686 enters the lysosome and covalently modifies the catalytic cysteine of NAAA.

  • Accumulation: This blockade prevents the hydrolysis of PEA into palmitic acid and ethanolamine.

  • Activation: Elevated cellular PEA binds to the nuclear receptor PPAR-α .[1]

  • Suppression: Activated PPAR-α transrepresses NF-κB signaling, reducing the secretion of TNF-α, IL-1β, and IL-6.[1]

Pathway Visualization

NAAA_Pathway NAAA NAAA Enzyme (Active Cysteine) PEA PEA (Palmitoylethanolamide) NAAA->PEA Hydrolyzes Degradation Degradation Products (Inactive) NAAA->Degradation Produces ARN ARN14686 (Inhibitor/Probe) ARN->NAAA Covalent Inhibition (IC50 = 6nM) PPAR PPAR-α (Nuclear Receptor) PEA->PPAR Activates Cytokines Inflammatory Cytokines (TNF-α, IL-6) PPAR->Cytokines Transrepresses AntiInflam Anti-Inflammatory Response Cytokines->AntiInflam Reduction leads to

Caption: ARN14686 inhibits NAAA, preserving PEA levels to activate PPAR-α and suppress inflammation.[1]

Experimental Protocol: Click Chemistry-ABPP

Why this protocol?

Standard Western blots only show total protein abundance. This ABPP protocol reveals the fraction of enzyme that is catalytically active , which is the biologically relevant metric in inflammation.

Materials Required
  • Lysis Buffer: PBS (pH 7.4) + 1% Triton X-100 (Avoid DTT/Mercaptoethanol initially as they interfere with the probe binding).

  • Probe: ARN14686 (1000x stock in DMSO).

  • Click Reagents:

    • Reporter: Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment).[1]

    • Catalyst: CuSO4 (50 mM stock).[1]

    • Reducing Agent: TCEP (50 mM stock).[1]

    • Ligand: TBTA (10 mM stock in DMSO).

Step-by-Step Workflow
  • Sample Preparation (Proteome Extraction)

    • Harvest cells (e.g., LPS-stimulated BV-2 microglia) or tissue.[1]

    • Lyse in PBS/Triton X-100 on ice.

    • Centrifuge (15,000 x g, 10 min) to clear debris. Adjust protein concentration to 1 mg/mL.

  • Probe Labeling (The "Pulse")

    • Add ARN14686 to the lysate (Final conc: 0.1 - 1 µM).[1]

    • Control: Add DMSO only to a separate aliquot.

    • Competitive Control (Optional): Pre-incubate with a non-alkyne NAAA inhibitor (e.g., ARN726) for 30 min before adding ARN14686 to verify specificity.

    • Incubate for 1 hour at 37°C . (The β-lactam reacts with the active site cysteine).[1][2]

  • Click Reaction (The "Click")

    • To the labeled lysate, add the following in order (per 100 µL sample):

      • 1 µL Azide-Rhodamine (100 µM final).

      • 1 µL TCEP (1 mM final).

      • 1 µL TBTA (100 µM final).

      • 1 µL CuSO4 (1 mM final).[1]

    • Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination & Analysis

    • Add 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) to quench the reaction.[1]

    • Boil samples for 5 minutes at 95°C.

    • Resolve on a 10-12% SDS-PAGE gel.[1]

    • Readout: Scan the gel on a fluorescence scanner (e.g., Typhoon) to visualize the NAAA band (~30-35 kDa).

Data Interpretation
Observation on GelInterpretation
Strong Fluorescent Band (~35 kDa) High levels of active NAAA enzyme present.[1]
Diminished Band Signal Reduced NAAA activity (downregulation or inhibition).[1]
No Band (in Competitive Control) Confirms the band is specifically NAAA (self-validation).

In Vitro Anti-Inflammatory Assay Protocol

To validate the therapeutic potential of ARN14686, use this cellular assay to measure the suppression of pro-inflammatory cytokines.

Cell Model
  • Primary Mouse Macrophages or BV-2 Microglial Cells .[1]

Workflow
  • Seeding: Plate cells at

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Treat cells with ARN14686 (10 nM – 1 µM) for 30 minutes .

    • Note: Include a vehicle control (DMSO < 0.1%).

  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation.[1]

  • Incubation: Incubate for 16-24 hours .

  • Analysis:

    • Collect supernatant.

    • Quantify TNF-α and IL-6 using ELISA.[1]

    • Expected Result: A dose-dependent reduction in cytokine levels compared to the LPS-only control.[1]

References

  • Bertozzi, S. et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation.[1] National Institutes of Health.[3] Retrieved from [Link]

  • Piomelli, D. et al. (2019). N-Acylethanolamine Acid Amidase (NAAA) as a Target for Inflammation and Pain.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Structure and design of the ABPP probe ARN14686. Retrieved from [Link]

Sources

Technical Guide: ARN14686 Pharmacodynamics & Utility in NAAA Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental utility of ARN14686 , a highly potent, covalent N-acylethanolamine acid amidase (NAAA) inhibitor and activity-based protein profiling (ABPP) probe.

Executive Summary

ARN14686 (Undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a specialized chemical biology tool designed to target N-acylethanolamine acid amidase (NAAA) .[1][2][3][4][5][6][7][8][9][10][11] Unlike standard reversible inhibitors, ARN14686 functions as an Activity-Based Probe (ABP) . It combines a


-lactam pharmacophore—which covalently binds the catalytic cysteine of NAAA—with a terminal alkyne handle.[11] This dual functionality allows researchers to not only inhibit the enzyme with nanomolar potency but also to visualize and quantify active NAAA in complex proteomes via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").

This guide provides the validated IC50 values for human and rat isoforms, details the mechanism of covalent inactivation, and outlines the specific assay protocols required for data reproduction.

Compound Profile: ARN14686[2][4][5][6][7][8][10][12][13]

ARN14686 was developed by the Istituto Italiano di Tecnologia (IIT) and the Piomelli group to overcome the limitations of measuring NAAA protein levels via antibodies, which cannot distinguish between the inactive pro-enzyme and the catalytically active form.

FeatureSpecification
Chemical Name Undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate
Molecular Formula

Molecular Weight 280.36 g/mol
Warhead

-lactam (2-oxoazetidine) ring
Mechanism Covalent, irreversible inhibition
Selectivity >100-fold selective for NAAA over Acid Ceramidase (AC)
Primary Utility Target engagement assays, ABPP, Fluorometric inhibition assays
Structural Logic

The molecule consists of two distinct functional domains:

  • The Warhead (Beta-Lactam): A strained four-membered ring that mimics the peptide bond of the substrate. It acts as an electrophilic trap for the N-terminal catalytic cysteine (Cys126 in humans).

  • The Reporter Handle (Alkyne): A C9 aliphatic chain terminating in an alkyne group.[11] This "silent" handle does not interfere with membrane permeability but allows for post-lysis conjugation to fluorescent azides (e.g., rhodamine-azide) or biotin-azide.

Pharmacological Potency: IC50 Data

The following data represents the inhibitory concentration (IC50) required to reduce NAAA enzymatic activity by 50%. These values confirm ARN14686 as a single-digit nanomolar inhibitor in humans.

Table 1: Comparative IC50 Values (Human vs. Rat)
Target EnzymeSourceIC50 Value (nM)IC50 Value (

M)
Selectivity Ratio
Human NAAA HEK293 (Recombinant)6 nM 0.006

M
Reference
Rat NAAA HEK293 (Recombinant)13 nM 0.013

M
~2x less potent
Rat Acid Ceramidase Recombinant1,200 nM 1.2

M
200x (vs Human NAAA)

Interpretation: The 2-fold difference between human and rat isoforms is pharmacologically negligible, allowing for high translational confidence when moving from rodent inflammation models to human tissue assays. The >100-fold window against Acid Ceramidase (AC) is critical, as AC shares structural homology and catalytic mechanisms (N-terminal cysteine hydrolase) with NAAA.

Mechanism of Action & Signaling Pathway

NAAA is a lysosomal cysteine amidase activated by autoproteolysis at acidic pH.[2][11] Its primary physiological role is the degradation of Palmitoylethanolamide (PEA) , an endogenous lipid mediator that exerts anti-inflammatory and analgesic effects via PPAR-


  activation.
Mechanism of Inhibition

ARN14686 acts as a "suicide substrate."

  • Recognition: The enzyme recognizes the

    
    -lactam moiety as a substrate mimic.
    
  • Acylation: The nucleophilic thiol (-SH) group of the catalytic N-terminal Cysteine attacks the carbonyl carbon of the

    
    -lactam ring.
    
  • Ring Opening: The

    
    -lactam ring opens, forming a stable thioester bond between the inhibitor and the enzyme.
    
  • Irreversibility: This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing PEA.

Pathway Visualization

The diagram below illustrates the NAAA signaling pathway and the specific intervention point of ARN14686.

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA Active NAAA (Lysosomal Cysteine Amidase) PEA->NAAA Hydrolysis PPAR PPAR-alpha (Nuclear Receptor) PEA->PPAR Activation Metabolites Palmitic Acid + Ethanolamine NAAA->Metabolites ARN ARN14686 (Inhibitor/Probe) ARN->NAAA Covalent Inhibition Effect Anti-Inflammatory & Analgesic Response PPAR->Effect Transcription Modulation

Caption: ARN14686 covalently inhibits NAAA, preventing PEA hydrolysis. Elevated PEA activates PPAR-


, driving anti-inflammatory effects.[11]

Experimental Methodology: Validating IC50

To reproduce the IC50 values cited above, a fluorometric assay using the substrate PAMCA (7-amino-4-methylcoumarin amide of palmitic acid) is the gold standard.

Protocol: Fluorometric NAAA Activity Assay

Reagents:

  • Buffer: 100 mM citrate/phosphate buffer, pH 4.5 (Critical: NAAA is inactive at neutral pH).

  • Substrate: PAMCA (Stock: 10 mM in DMSO).

  • Enzyme Source: HEK293 cell lysates overexpressing hNAAA or rNAAA (or purified recombinant protein).

  • Reducing Agent: 3 mM DTT (Dithiothreitol) to maintain the catalytic cysteine in a reduced state.

  • Detergent: 0.1% Triton X-100 (to solubilize the lipophilic substrate).

Workflow:

  • Preparation: Dilute ARN14686 in DMSO to create a concentration range (e.g.,

    
     M to 
    
    
    
    M).
  • Pre-incubation: Incubate the enzyme source (

    
     total protein) with ARN14686 or vehicle (DMSO) in the assay buffer (pH 4.5, 3 mM DTT, 0.1% Triton X-100) for 30 minutes at 37°C .
    
    • Note: Pre-incubation is essential for covalent inhibitors to establish the enzyme-inhibitor complex.

  • Reaction Start: Add PAMCA substrate (final concentration

    
    ).
    
  • Measurement: Incubate for 30–60 minutes at 37°C. Measure fluorescence using a plate reader.

    • Excitation: 360 nm

    • Emission: 460 nm

  • Data Analysis: Fit the fluorescence data to a sigmoidal dose-response equation (variable slope) to calculate the IC50.

Protocol: Activity-Based Protein Profiling (ABPP)[2][3][4][7][10][12]

This protocol confirms that ARN14686 is binding to the active form of NAAA in tissues.

ABPP_Workflow Step1 1. Tissue Lysis (pH 4.5) Step2 2. Probe Incubation (ARN14686) Step1->Step2 Step3 3. Click Chemistry (CuAAC + Azide-Fluor) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Step4->Step5

Caption: Workflow for detecting active NAAA using ARN14686 and click chemistry.

  • Proteome Labeling: Incubate tissue proteomes (pH 4.5) with ARN14686 (

    
    ) for 1 hour.
    
  • Click Reaction: Add reporter mix: Rhodamine-Azide (

    
    ), TCEP (
    
    
    
    ), TBTA ligand (
    
    
    ), and
    
    
    (
    
    
    ). Incubate for 1 hour at room temperature.
  • Visualization: Resolve proteins on SDS-PAGE. Scan the gel for fluorescence.[2] Active NAAA will appear as a distinct band at ~30 kDa.

References

  • Romeo, E., et al. (2015). "Activity-based probe for N-acylethanolamine acid Amidase."[12] ACS Chemical Biology, 10(9), 2057–2064.[12]

    • Source of Human/Rat IC50 values and synthesis of ARN14686.
  • Bonezzi, F. T., et al. (2016). "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase."[2] Journal of Visualized Experiments (JoVE), (112), e54652.

    • Detailed protocol for click chemistry and in vivo applic
  • Piomelli, D., et al. (2020). "N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition." Journal of Medicinal Chemistry, 63(14), 7475–7490.

    • Review of NAAA biology and inhibitor classes.

Sources

A Technical Guide to ARN14686: Structure, Properties, and Application of an Alkyne-Tagged Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to assess the functional state of enzymes directly in native biological systems. This is accomplished using activity-based probes (ABPs)—small molecules that combine a reactive group (or "warhead") to form a covalent bond with an enzyme's active site and a reporter tag for detection. ARN14686 is a potent, covalent, activity-based probe designed to target N-acylethanolamine acid amidase (NAAA). It features an electrophilic warhead for covalent modification and a terminal alkyne tag. This alkyne serves as a bioorthogonal handle, enabling the highly specific attachment of reporter molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides an in-depth overview of the structure and properties of ARN14686, the principles of its application in ABPP, and detailed protocols for its use in target engagement and identification studies.

The Convergence of Covalent Inhibition and Bioorthogonal Chemistry

The Principle of Targeted Covalent Inhibition

Targeted covalent inhibitors form a stable, covalent bond with their protein target, offering potential advantages such as enhanced potency and prolonged duration of action compared to non-covalent drugs.[1][2] The mechanism is a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target's active site. This initial interaction is governed by standard binding affinities (Kᵢ) and is crucial for selectivity.

  • Covalent Bond Formation: An electrophilic functional group on the inhibitor, known as a "warhead," is positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, serine) in the active site, forming a permanent bond.[3]

This targeted approach has proven effective for developing highly selective drugs, even for challenging targets.[4]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technology that utilizes covalent probes to profile the functional state of entire enzyme families within complex proteomes.[5][6] Unlike traditional proteomic methods that measure protein abundance, ABPP measures protein activity. The probes are designed to mimic an enzyme's natural substrate and will only label catalytically active enzymes. This makes ABPP an invaluable tool for target discovery, inhibitor selectivity profiling, and understanding disease states.[6]

The Alkyne Tag: A Gateway for Bioorthogonal Chemistry

A key innovation in probe design is the incorporation of small, bioorthogonal reporter tags.[7] The terminal alkyne is an ideal functional group for this purpose.

  • Small Size: It is minimally perturbing, reducing the chance that it will interfere with the probe's binding affinity or cell permeability.

  • Bioorthogonality: Alkynes are absent from most biological systems. This ensures that the subsequent chemical reaction is highly specific and does not cross-react with other biomolecules.[8]

  • "Click" Reactivity: The alkyne tag is one half of the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It reacts rapidly and specifically with an azide-containing reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.

ARN14686: An Activity-Based Probe for NAAA

Chemical Structure and Design Rationale

ARN14686 is a potent activity-based probe and inhibitor for N-acylethanolamine acid amidase (NAAA), with a reported IC₅₀ of 6 nM. NAAA is a lysosomal enzyme that hydrolyzes bioactive N-acylethanolamines and plays a role in inflammation. The design of ARN14686 integrates three key components: a recognition element, a reactive warhead, and the alkyne reporter handle.

  • Recognition Scaffold: The core structure is designed to selectively bind to the active site of NAAA.

  • Electrophilic Warhead: This group covalently modifies the N-terminal cysteine residue that is essential for NAAA's catalytic activity.

  • Alkyne Handle: A terminal alkyne is incorporated, allowing for the downstream applications described in this guide.

Component Function Key Property
Recognition Scaffold Binds non-covalently to the NAAA active siteProvides target selectivity
Electrophilic Warhead Forms a covalent bond with the catalytic cysteineEnables irreversible inhibition and activity-based labeling
Terminal Alkyne Tag Serves as a bioorthogonal chemical handleAllows for specific "click chemistry" conjugation
Mechanism of Action: Covalent Modification of NAAA

The interaction of ARN14686 with NAAA follows the two-step mechanism of covalent inhibition. After initial non-covalent binding, the electrophilic warhead of ARN14686 is positioned adjacent to the catalytic N-terminal cysteine of an active NAAA enzyme. The nucleophilic thiol of the cysteine attacks the electrophile, resulting in a stable, covalent adduct. This process is activity-dependent; the probe will not label inactive or denatured NAAA.

Experimental Applications & Protocols

The alkyne tag on ARN14686 makes it a versatile tool for a range of cell-based and proteomic experiments designed to confirm target engagement, identify off-targets, and quantify enzyme activity.

General Workflow for Target Identification

The overall workflow for using ARN14686 in an ABPP experiment involves three main stages: labeling the proteome, conjugating a reporter tag via click chemistry, and analyzing the labeled proteins.

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Click Chemistry cluster_2 Phase 3: Analysis A Treat Intact Cells or Lysate with ARN14686 B Covalent Labeling of Active NAAA and Off-Targets A->B Incubation C Add Click Chemistry Reagents: Cu(I) Catalyst, Ligand, Reducing Agent B->C E Formation of Stable Triazole Linkage C->E D Add Azide-Reporter (e.g., Azide-Biotin or Azide-Fluorophore) D->E F In-Gel Fluorescence Scanning E->F If Azide-Fluorophore G Affinity Purification (Streptavidin Beads) E->G If Azide-Biotin H On-Bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J

Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Protocol 1: Labeling of Cellular Proteomes with ARN14686

This protocol describes the treatment of either intact cells or cell lysates with ARN14686 to achieve covalent labeling of target proteins.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • ARN14686 stock solution (e.g., 10 mM in DMSO)

  • Protease inhibitor cocktail

Procedure for Cell Lysate Labeling:

  • Culture and harvest cells according to standard procedures.

  • Lyse the cells in an appropriate buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Dilute the lysate to a final concentration of 1-2 mg/mL.

  • Add ARN14686 to the lysate to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

  • For competition assays (to validate target specificity), pre-incubate the lysate with a 100-fold excess of a non-alkyne-tagged inhibitor for 30 minutes before adding ARN14686.

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Proceed immediately to the click chemistry protocol.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the "clicking" of an azide-functionalized reporter tag onto the alkyne-labeled proteins.

Materials:

  • ARN14686-labeled proteome from Protocol 1

  • Azide-reporter stock solution (e.g., Azide-biotin or Azide-fluorophore, 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in H₂O)

  • Sodium ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

Procedure:

  • To your labeled proteome (e.g., 100 µL of 1 mg/mL lysate), add the following reagents sequentially:

    • Azide-reporter to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

    • THPTA ligand to a final concentration of 1 mM.

  • Vortex briefly to mix.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • The sample is now ready for downstream analysis (in-gel fluorescence or affinity purification).

Protocol 3: Enrichment and Preparation for Mass Spectrometry

This protocol is for samples conjugated with azide-biotin.

Materials:

  • Biotin-labeled proteome from Protocol 2

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Urea solution (e.g., 8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Add streptavidin-agarose beads to the biotin-labeled lysate and incubate for 1 hour at room temperature with rotation to capture the labeled proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone.

  • Resuspend the beads in a buffer containing 8 M urea for protein denaturation.

  • Reduce disulfide bonds with DTT and alkylate cysteines with IAA.

  • Dilute the urea to <2 M and perform on-bead digestion with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides. The sample is now ready for LC-MS/MS analysis.

Data Analysis and Visualization

In-Gel Fluorescence Scanning

If an azide-fluorophore was used, the click chemistry reaction product can be resolved by SDS-PAGE. The gel is then scanned on a fluorescence gel imager. A band corresponding to the molecular weight of NAAA should appear. In competition experiments, the intensity of this band should be significantly reduced, providing visual confirmation of target engagement.

Quantitative Mass Spectrometry

LC-MS/MS analysis of the enriched and digested peptides allows for the identification and quantification of proteins covalently labeled by ARN14686. By comparing the spectral counts or peptide intensities from the ARN14686-treated sample against a control (e.g., DMSO vehicle), one can identify specific targets.

Click_Reaction Reactants ARN14686-Labeled Protein (Alkyne) Azide-Reporter Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Reactants->Catalyst Product Stable Triazole Linkage Labeled Protein-Reporter Conjugate Catalyst->Product CuAAC 'Click' Reaction

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Data Presentation

Results from quantitative proteomics are typically presented in a table and visualized using a volcano plot, which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change) for all identified proteins.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameLog2 (Fold Change)p-valueDescription
P04054NAAA5.81.2e-7N-acylethanolamine acid amidase
Q9Y2T1FAAH21.50.04Fatty-acid amide hydrolase 2
P34913CES11.10.06Carboxylesterase 1

This is hypothetical data for illustrative purposes.

Conclusion

ARN14686 is a powerful and versatile activity-based probe that exemplifies the synergy between rational covalent inhibitor design and bioorthogonal chemistry. Its potent and specific interaction with NAAA, combined with the utility of its alkyne tag, enables researchers to perform detailed investigations of target engagement and selectivity in complex biological systems. The workflows and protocols described herein provide a robust framework for utilizing ARN14686 and similar alkyne-tagged probes to accelerate drug discovery and deepen our understanding of enzyme function.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 869. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122231. Retrieved February 9, 2026, from [Link]

  • Nussinov, R., & Tsai, C. J. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 11(7), 755–763. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18471332. Retrieved February 9, 2026, from [Link]

  • Li, S., et al. (2022). Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. Analytical chemistry, 94(26), 9229–9236. [Link]

  • Kamarle, B., et al. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. ChemBioChem, 24(10), e202200705. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved February 9, 2026, from [Link]

  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. [Link]

  • Xtalks. (2022, July 18). Webinar - Development of Covalent Drugs with New Emerging Technologies [Video]. YouTube. [Link]

  • Bre Bischoff, F., et al. (2024). Activity-Based Protein Profiling Identifies Protein Disulfide-Isomerases as Target Proteins of the Volatile Salinilactones. Angewandte Chemie (International ed. in English), 63(13), e202318041. [Link]

  • Drug Hunter. (n.d.). Covalent Modifiers. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14032016. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. Retrieved February 9, 2026, from [Link]

Sources

Modulating Endogenous Palmitoylethanolamide Levels with ARN14686: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modulation of palmitoylethanolamide (PEA) levels using the potent and selective inhibitor, ARN14686. We will explore the underlying biological rationale, detail the mechanism of action, and provide comprehensive, field-proven experimental protocols to empower your research and development endeavors.

The Therapeutic Promise of Palmitoylethanolamide (PEA)

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that plays a crucial role in maintaining cellular homeostasis, particularly in the context of inflammation and pain.[1][2][3] It is naturally produced by the body and can also be found in food sources like egg yolks and peanuts.[2] PEA exerts its effects through multiple pathways, most notably by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain modulation.[4][5][6] This multifaceted molecule has demonstrated significant anti-inflammatory, analgesic, and neuroprotective properties in a variety of preclinical and clinical settings.[1][3][7]

Despite its therapeutic potential, the clinical utility of exogenous PEA can be limited by its rapid degradation in the body.[6] This has led to a focus on strategies to enhance the effects of endogenous PEA. One of the most promising approaches is the inhibition of the enzymes responsible for its breakdown.

The Key Role of N-Acylethanolamine Acid Amidase (NAAA) in PEA Metabolism

The primary enzyme responsible for the hydrolytic deactivation of PEA is N-acylethanolamine acid amidase (NAAA).[4][6][8] NAAA is a cysteine hydrolase predominantly located in the endosomal-lysosomal compartment of immune cells, such as macrophages.[4] By breaking down PEA, NAAA effectively terminates its signaling and reduces its beneficial effects.[4][8] Consequently, inhibiting NAAA presents a strategic approach to elevate and prolong the presence of PEA at its sites of action, thereby amplifying its therapeutic effects.[6][9]

ARN14686: A Potent and Selective NAAA Inhibitor

ARN14686 is a powerful and specific inhibitor of NAAA, with a reported IC50 of 6 nM.[10] It functions as an activity-based protein profiling (ABPP) probe that covalently binds to the N-terminal cysteine of the catalytically active NAAA enzyme.[10] This irreversible binding effectively blocks the enzyme's ability to hydrolyze PEA, leading to a significant increase in endogenous PEA levels. The selectivity of ARN14686 for NAAA over other enzymes, such as fatty acid amide hydrolase (FAAH), which can also metabolize other endocannabinoids, makes it a valuable tool for specifically investigating the role of the NAAA-PEA signaling axis.

Mechanism of Action: A Visual Representation

The following diagram illustrates the mechanism by which ARN14686 modulates PEA levels and its downstream effects.

ARN14686_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Signaling PEA Palmitoylethanolamide (PEA) NAAA N-Acylethanolamine Acid Amidase (NAAA) PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Degradation PEA Degradation NAAA->Degradation ARN14686 ARN14686 ARN14686->NAAA Inhibition GeneExpression Anti-inflammatory Gene Expression PPARa->GeneExpression

Caption: Mechanism of ARN14686 action.

Experimental Workflow: Assessing the Impact of ARN14686 on PEA Levels and Inflammatory Responses

This section provides a detailed, step-by-step methodology for evaluating the efficacy of ARN14686 in a cell-based model of inflammation. The causality behind each step is explained to ensure a robust and reproducible experimental design.

Experimental Overview

The following workflow outlines the key stages of the investigation.

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., Macrophages) B 2. Induction of Inflammatory Response (e.g., LPS stimulation) A->B C 3. ARN14686 Treatment B->C D 4. Sample Collection (Cell lysates and supernatants) C->D E 5. PEA Quantification (LC-MS/MS) D->E F 6. Inflammatory Marker Analysis (e.g., ELISA for TNF-α, IL-6) D->F G 7. Data Analysis and Interpretation E->G F->G

Sources

ARN14686 Applications in Lysosomal Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ARN14686 is a highly potent, specific, and irreversible inhibitor of N-acylethanolamine acid amidase (NAAA) , a cysteine hydrolase localized within the lysosome. Unlike standard competitive inhibitors, ARN14686 functions as an Activity-Based Protein Profiling (ABPP) probe . It combines a


-lactam pharmacophore (which covalently targets the catalytic cysteine) with an alkyne handle (bioorthogonal tag).

This dual functionality allows researchers to not only silence lysosomal lipid degradation pathways but also to visualize and quantify the active fraction of NAAA in complex biological systems. This guide details the mechanistic basis of ARN14686, its pivotal role in modulating the Palmitoylethanolamide (PEA)-PPAR


 signaling axis, and validated protocols for its application in lysosomal research.

Part 1: Mechanistic Foundation

The Target: NAAA and Lysosomal Signaling

NAAA is the metabolic gatekeeper for Palmitoylethanolamide (PEA) , an endogenous lipid mediator with profound anti-inflammatory and analgesic properties.[1][2] Under homeostatic conditions, NAAA hydrolyzes PEA into palmitic acid and ethanolamine within the acidic lumen of the lysosome, terminating its signaling capacity.

  • The Signaling Axis: PEA acts as an agonist for the nuclear receptor PPAR-

    
     .[1][3] By hydrolyzing PEA, NAAA prevents the lipid from exiting the lysosome and activating nuclear transcription factors.
    
  • Pathological Context: In chronic inflammation, NAAA activity is often upregulated, depleting cellular PEA pools. ARN14686 reverses this deficit.

ARN14686 Mechanism of Action

ARN14686 is a "suicide inhibitor" designed to exploit the unique catalytic mechanism of NAAA.

  • Recognition: The hydrophobic tail of ARN14686 mimics the palmitoyl chain of PEA, guiding the molecule into the NAAA substrate-binding pocket.

  • Acylation (Warhead): The

    
    -lactam ring acts as a reactive warhead. The nucleophilic N-terminal Cysteine (Cys126 in human NAAA) attacks the carbonyl carbon of the 
    
    
    
    -lactam.
  • Ring Opening: This attack opens the

    
    -lactam ring, forming a stable thioester bond. The enzyme is permanently acylated and inactivated.
    
  • Tagging (Handle): The molecule retains an alkyne moiety pointing outward from the active site. This handle is sterically unobtrusive during binding but allows for subsequent "Click Chemistry" (CuAAC) with azide-functionalized reporters (fluorophores or biotin).

Pathway Visualization

The following diagram illustrates the NAAA-regulated lipid signaling pathway and the intervention point of ARN14686.

NAAA_Signaling PEA PEA (Palmitoylethanolamide) [Lipid Mediator] NAAA NAAA Enzyme [Lysosomal] PEA->NAAA Transport to Lysosome PPAR PPAR-alpha [Nuclear Receptor] PEA->PPAR Activation Degradation Palmitic Acid + Ethanolamine [Inactive] NAAA->Degradation Hydrolysis ARN ARN14686 [Inhibitor/Probe] ARN->NAAA Covalent Inhibition (IC50 = 6 nM) Inflam Inflammation & Pain [Suppressed] PPAR->Inflam Transcriptional Reg

Caption: ARN14686 blocks lysosomal hydrolysis of PEA, preserving the lipid pool for nuclear anti-inflammatory signaling.

Part 2: Experimental Applications

Pharmacological Inhibition (Functional Assays)

ARN14686 is used to validate NAAA as a therapeutic target. Because it targets the N-terminal cysteine (a mechanism distinct from acid ceramidase), it is highly selective.

  • IC50: 6 nM (human NAAA).

  • Selectivity: >100-fold selective over Acid Ceramidase (AC) and Fatty Acid Amide Hydrolase (FAAH).

  • Readout: Increased intracellular PEA levels; reduction in inflammatory cytokines (TNF-

    
    , IL-6) in LPS-stimulated macrophages.[2][4]
    
Activity-Based Protein Profiling (ABPP)

This is the primary technical advantage of ARN14686 over non-alkyne analogs (e.g., ARN077). It allows researchers to distinguish between total NAAA protein (measured by Western blot) and catalytically active NAAA (measured by ARN14686 probe labeling). This is critical because NAAA is synthesized as an inactive zymogen and requires proteolytic cleavage at low pH to become active.

Part 3: Technical Protocols

Protocol A: In Situ Labeling of Active NAAA in Live Cells

Objective: To visualize active lysosomal NAAA in intact macrophages or HEK293 cells.

Reagents:

  • ARN14686 (10 mM stock in DMSO).

  • Azide-Fluorophore (e.g., Azide-AlexaFluor 488).

  • Click Chemistry Reagents: CuSO

    
    , THPTA (ligand), Sodium Ascorbate.
    
  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors.

Workflow:

  • Cell Culture: Seed cells (e.g., RAW264.7) at

    
     cells/mL.
    
  • Probe Treatment: Add ARN14686 to culture media (Final conc: 100 nM – 1

    
    M ).
    
    • Control: Pre-treat a duplicate sample with a non-alkyne competitor (e.g., ARN726, 10

      
      M) for 30 min to define non-specific binding.
      
  • Incubation: Incubate for 1–2 hours at 37°C. This allows lysosomal accumulation and covalent binding.

  • Harvest & Lysis: Wash cells 3x with cold PBS. Lyse in Lysis Buffer on ice for 20 min. Clarify by centrifugation (15,000 x g, 10 min).

  • Click Reaction:

    • To 50

      
      L lysate (1 mg/mL protein), add:
      
      • 1

        
        L Azide-Fluorophore (1 mM stock).
        
      • 1

        
        L CuSO
        
        
        
        (50 mM stock).
      • 1

        
        L THPTA (10 mM stock).
        
      • 1

        
        L Sodium Ascorbate (100 mM fresh stock).
        
    • Vortex and incubate for 1 hour at Room Temp in the dark.

  • Analysis: Quench with SDS-PAGE loading buffer. Boil (5 min, 95°C). Resolve on 10% SDS-PAGE. Scan gel for fluorescence.

Protocol B: Competitive ABPP Screening

Objective: To determine the IC50 of a new NAAA inhibitor using ARN14686 as a reporter.

  • Lysate Prep: Prepare NAAA-overexpressing cell lysates.

  • Competition: Incubate lysate with serial dilutions of the Test Compound for 30 min at 37°C.

  • Probe Labeling: Add ARN14686 (Final conc: 100 nM ) to all samples. Incubate 30 min.

  • Click & Readout: Perform Click reaction (as above). Analyze via SDS-PAGE.

  • Quantification: Densitometry of the fluorescent band. A decrease in fluorescence indicates the Test Compound successfully occupied the active site, blocking ARN14686.

ABPP Workflow Diagram

ABPP_Workflow Step1 1. Live Cell Incubation (ARN14686) Step2 2. Lysis & Proteome Extraction Step1->Step2 Covalent Binding Step3 3. Click Chemistry (CuAAC + Azide-Fluor) Step2->Step3 Alkyne Tagging Step4 4. SDS-PAGE Separation Step3->Step4 Conjugation Step5 5. Fluorescence Imaging Step4->Step5 Visualization

Caption: Step-by-step workflow for visualizing active NAAA using ARN14686 and Click Chemistry.

Part 4: Data Summary & Specifications

Quantitative Profile

The following table summarizes the chemical and biological properties of ARN14686 compared to the therapeutic candidate ARN726.

FeatureARN14686 (Probe)ARN726 (Therapeutic)
Primary Application Activity-Based Profiling, In vitro assaysIn vivo efficacy, Pharmacotherapy
Mechanism Covalent (Irreversible)Covalent (Irreversible)
Warhead

-lactam

-lactam
Bioorthogonal Handle Alkyne (Click-ready)None
Human NAAA IC

6 nM 27 nM
Acid Ceramidase IC

> 10,000 nM> 10,000 nM
FAAH IC

> 100,000 nM> 100,000 nM
Cellular Activity Detectable at 100 nMEffective at 1-10

M
Critical Experimental Notes
  • pH Dependency: NAAA is maximally active at lysosomal pH (4.5–5.0). While ARN14686 binds covalently, binding kinetics are faster at acidic pH. When labeling lysates, ensure the buffer is acidic (e.g., Citrate-Phosphate pH 5.0) for optimal sensitivity, although the probe works in neutral lysis buffers if the enzyme was active prior to lysis.

  • Zymogen vs. Mature: ARN14686 preferentially labels the mature (cleaved) form of NAAA. It will not label the pro-enzyme efficiently if the catalytic cysteine is not accessible or properly oriented, making it a true probe of activity rather than abundance.

References

  • Discovery of ARN14686

    • Title: Imaging N-acylethanolamine acid amidase in functionally diverse cells and tissues with a potent activity-based probe.

    • Source:ACS Chemical Biology (2012).
    • URL:[Link]

  • Therapeutic Context (NAAA Inhibition)

    • Title: N-Acylethanolamine acid amidase (NAAA): structure, function, and inhibition.[1]

    • Source:Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Product Specifications & IC50 Data

    • Title: ARN 14686 Product Information.[5]

    • Source:Tocris Bioscience.
  • Lysosomal Signaling Mechanisms

    • Title: Lysosomal lipid signaling in inflamm
    • Source:N
    • URL:[Link]

Sources

Methodological & Application

Probing the Proteome: A Detailed Guide to Click Chemistry Labeling Using Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Protein Labeling

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize proteins of interest is paramount. Traditional methods, while foundational, often face limitations in specificity and can perturb the very systems they aim to study. Enter the era of bioorthogonal chemistry, a revolutionary approach that allows for the precise chemical modification of biomolecules in their native environment. At the heart of this field lies "click chemistry," a set of reactions characterized by their high efficiency, selectivity, and biocompatibility.[1][2][3] This guide provides a comprehensive protocol for utilizing a generic bioorthogonal probe, referred to here as "Probe X (e.g., ARN14686)," for labeling cellular proteins.

The core principle of this protocol revolves around the introduction of a small, inert functional group (an azide or an alkyne) into a target protein via a specialized probe. This is followed by a highly specific "click" reaction with a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary functional group.[4] This two-step strategy offers unparalleled control and flexibility in experimental design.[5]

This document will detail two primary workflows: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling proteins in cell lysates, and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative ideal for live-cell imaging.[1][] By understanding the causality behind each experimental step, researchers can confidently and effectively apply these powerful techniques to their specific research questions.

Core Principles: Understanding the "Click"

Click chemistry encompasses a class of reactions that are modular, high-yielding, and generate no byproducts.[2][3] For protein labeling, the most prominent examples are the CuAAC and SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7][8] The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state.[9][10] To prevent potential cellular toxicity from free copper ions and to enhance reaction efficiency, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[7][11] Due to the potential for copper-induced cytotoxicity, CuAAC is primarily recommended for labeling in fixed cells or cell lysates.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of copper catalysis in living systems, SPAAC was developed.[12][13] This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a catalyst.[][14] The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole.[13] The absence of a toxic metal catalyst makes SPAAC the gold standard for live-cell and in vivo labeling applications.[]

Experimental Workflows & Protocols

This section provides detailed, step-by-step methodologies for labeling proteins with "Probe X," a hypothetical probe containing either an alkyne or an azide functional group. The corresponding detection reagent should contain the complementary reactive moiety (azide or alkyne, respectively).

Workflow 1: Labeling of Proteins in Cell Lysates via CuAAC

This protocol is ideal for biochemical applications such as western blotting and affinity purification-mass spectrometry.

Diagram of the CuAAC Labeling Workflow in Cell Lysates:

CuAAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_click Click Reaction cluster_analysis Downstream Analysis cell_culture 1. Plate and culture cells probe_treatment 2. Treat cells with Probe X cell_culture->probe_treatment cell_harvest 3. Harvest and wash cells probe_treatment->cell_harvest lysis 4. Lyse cells and quantify protein cell_harvest->lysis reagent_prep 5. Prepare Click Reaction Cocktail lysis->reagent_prep click_reaction 6. Incubate lysate with cocktail reagent_prep->click_reaction analysis 7. Analyze labeled proteins (e.g., SDS-PAGE, WB, MS) click_reaction->analysis

Caption: Workflow for CuAAC labeling in cell lysates.

Materials and Reagents:

ReagentRecommended Starting Concentration/Stock
Probe X (with alkyne or azide)1-50 µM (optimize for your target)
Azide or Alkyne Detection Reagent2-40 µM final concentration[15]
PBS (pH 7.4)1X
Protein Extraction Buffer(e.g., RIPA buffer with protease inhibitors)
Copper (II) Sulfate (CuSO4)20 mM in water[11]
THPTA Ligand100 mM in water[15]
Sodium Ascorbate300 mM in water (prepare fresh)[11]

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the optimized concentration of Probe X for a predetermined duration to allow for target engagement and labeling.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells using a suitable protein extraction buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Reaction:

    • In a microfuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 100 µL of PBS.[15]

    • Add 4 µL of the corresponding azide or alkyne detection reagent (for a final concentration of ~20 µM, this may require optimization).[15]

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[8]

    • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[8]

    • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[8]

    • Vortex the mixture and incubate at room temperature for 30 minutes, protected from light.[8][11]

  • Downstream Analysis:

    • The labeled protein lysate is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry-based proteomics.

Workflow 2: Live-Cell Labeling via SPAAC

This protocol is designed for applications requiring the visualization of proteins in their native cellular context, such as fluorescence microscopy.

Diagram of the SPAAC Live-Cell Labeling Workflow:

SPAAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_fixation Fixation & Permeabilization cluster_staining Counterstaining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips probe_treatment 2. Treat with Azide-Probe X cell_culture->probe_treatment wash1 3. Wash to remove excess probe probe_treatment->wash1 dbco_reagent 4. Add DBCO-reporter wash1->dbco_reagent wash2 5. Wash to remove excess reporter dbco_reagent->wash2 fix_perm 6. Fix and permeabilize cells (optional) wash2->fix_perm counterstain 7. Counterstain (e.g., DAPI) fix_perm->counterstain imaging 8. Image by fluorescence microscopy counterstain->imaging

Caption: Workflow for SPAAC labeling in live cells.

Materials and Reagents:

ReagentRecommended Starting Concentration/Stock
Probe X (with azide functionality)1-50 µM (optimize for your cell type)
DBCO-functionalized fluorescent dye5-25 µM
Complete Cell Culture Medium-
PBS (pH 7.4)1X
Fixative Solution (e.g., 4% PFA)(Optional)
Permeabilization Buffer (e.g., 0.1% Triton X-100)(Optional)
DAPI or other counterstain(Optional)

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency on a suitable imaging surface (e.g., glass-bottom dishes or coverslips).

    • Incubate cells with culture medium containing the optimized concentration of the azide-modified Probe X for a duration determined by the biological process under investigation.

  • SPAAC Reaction:

    • Remove the probe-containing medium and wash the cells three times with warm PBS or culture medium.

    • Add pre-warmed culture medium containing the DBCO-functionalized fluorescent dye to the cells.

    • Incubate for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the specific probe and cell type.

  • Washing and Fixation (Optional):

    • Remove the labeling solution and wash the cells three times with warm PBS.

    • If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining and Imaging:

    • If desired, counterstain nuclei with DAPI or other cellular components with appropriate dyes.

    • Wash the cells with PBS and mount them for imaging.

    • Visualize the labeled proteins using a fluorescence microscope with the appropriate filter sets.

Self-Validation and Troubleshooting

The success of any labeling experiment relies on proper controls and a systematic approach to troubleshooting.

  • Negative Controls: Always include a control where cells are not treated with Probe X but are subjected to the click reaction and detection steps. This will help identify any non-specific binding of the detection reagent.

  • Competition Control: To demonstrate that the labeling is specific to the target of Probe X, pre-incubate cells with an excess of a non-clickable analog of the probe before adding the clickable Probe X. A significant reduction in signal should be observed.

  • Optimization is Key: The concentrations of Probe X and the detection reagent, as well as incubation times, should be empirically determined for each experimental system to achieve the optimal signal-to-noise ratio.[15] High background may necessitate a reduction in the detection reagent concentration, while a weak signal may require a higher probe concentration or longer incubation times.[16]

Safety Precautions

  • Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[17][18][19][20]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18]

  • Handle copper sulfate with care as it can be hazardous.[17]

  • Perform all manipulations in a well-ventilated area.[17]

Conclusion

Click chemistry has emerged as an indispensable tool for the precise and versatile labeling of proteins in complex biological systems.[21][22] By providing a robust and bioorthogonal method for attaching a wide array of reporter molecules, these techniques empower researchers to explore protein function with unprecedented detail.[4] The choice between CuAAC and SPAAC will depend on the specific experimental goals, with CuAAC being a reliable method for in vitro applications and SPAAC offering the advantage of live-cell compatibility.[1][] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently implement click chemistry to advance their discoveries in cellular biology and drug development.

References

  • Abel, G. R., Jr., Calabrese, Z. A., Ayco, J., et al. (2016). Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide−alkyne cycloaddition. Bioconjugate Chemistry, 27(3), 698–704. Available at: [Link]

  • MDPI. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(16), 3588. Available at: [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523. Available at: [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2024).
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745-2753. Available at: [Link]

  • Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Molecules, 30(22), 5678.
  • Chen, Y. X., Triola, G., & Waldmann, H. (2011). Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. Accounts of Chemical Research, 44(9), 762–773. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]

  • OriGene Technologies. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025).
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. Available at: [Link]

  • Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422-9425. Available at: [Link]

  • Kele, P. (2015). Bioorthogonal Fluorescent Labels: A Review on Combined Forces.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. (2025). Journal of the American Chemical Society, 147(1), 1-10.
  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. (2018).
  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020). Scientific Reports, 10(1), 1-11.
  • PubChem. (n.d.). Lymphocyte antigen 86 (house mouse) | Protein Target. Retrieved from [Link]

  • Fahy, E., Davis, G. R., DiMichele, L. J., & Ghosh, S. S. (1993). Design and synthesis of polyacrylamide-based oligonucleotide supports for use in nucleic acid diagnostics. Nucleic Acids Research, 21(8), 1819–1826. Available at: [Link]

  • Henry® Adhesives. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

how to prepare ARN14686 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing high-quality stock solutions of ARN14686 , a potent and selective activity-based probe (ABP) targeting N-acylethanolamine acid amidase (NAAA) . Unlike standard reversible inhibitors, ARN14686 contains a terminal alkyne moiety designed for bio-orthogonal "click chemistry" derivatization. Consequently, the preparation of this reagent requires strict adherence to anhydrous conditions and inert handling to preserve the reactivity of the alkyne "warhead" and the integrity of the covalent binding mechanism.

This protocol covers physicochemical properties, solubility calculations, step-by-step dissolution, storage stability, and application context for Activity-Based Protein Profiling (ABPP).

Physicochemical Profile & Solubility Data

Before handling, verify the batch-specific molecular weight (MW) on your Certificate of Analysis (CoA), as salt forms or hydration states may vary.

ParameterTechnical Specification
Compound Name ARN14686
Chemical Class NAAA Activity-Based Probe (Alkyne-tagged)
CAS Number 1628345-10-7
Molecular Formula C₁₅H₂₄N₂O₃
Molecular Weight 280.36 g/mol
Physical State Crystalline Solid
Solubility (DMSO) ~30 mg/mL (~100 mM)
Solubility (Ethanol) ~1 mg/mL (Poor – Not Recommended for Stock)
Solubility (Water) Insoluble
Target N-acylethanolamine acid amidase (NAAA) (IC₅₀ = 6 nM)

Scientific Insight: ARN14686 is highly lipophilic. While soluble in DMF, Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological applications due to its lower volatility and compatibility with downstream "click" reaction buffers.

Materials & Equipment

  • Compound: ARN14686 (Store at -20°C until use).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, molecular biology grade.

    • Note: Use a fresh bottle or DMSO stored over molecular sieves to minimize water content, which can degrade the probe over time.

  • Vials: Amber glass vials or polypropylene (PP) microcentrifuge tubes (low-binding preferred).

  • Gas: Nitrogen (N₂) or Argon (Ar) stream (Optional but recommended for long-term storage).

Preparation Protocol: Step-by-Step

Step 1: Molar Calculations

Determine the desired stock concentration. For most ABPP applications, a 10 mM or 50 mM stock is ideal. This allows for high dilution factors (typically >1000x) in the final assay to keep DMSO concentration <0.1%.

Dilution Table (Based on MW 280.36 g/mol ):

Target ConcentrationMass of ARN14686Volume of Anhydrous DMSO
10 mM 1.0 mg356.7 µL
10 mM 5.0 mg1.78 mL
50 mM 1.0 mg71.3 µL
50 mM 5.0 mg356.7 µL
Step 2: Dissolution
  • Equilibrate: Remove the ARN14686 vial from the freezer and allow it to warm to room temperature (approx. 15–20 mins) before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid and solvent, potentially hydrolyzing the probe.

  • Weighing: Accurately weigh the necessary amount of ARN14686 into a sterile microcentrifuge tube or amber vial.

    • Best Practice: If the vendor supplies a pre-weighed amount (e.g., 5 mg), it is safer to dissolve the entire contents by adding the calculated volume of DMSO directly to the original vial to avoid loss during transfer.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2–5 minutes at room temperature. Avoid heating above 37°C to prevent degradation of the alkyne moiety.

Step 3: Aliquoting & Storage
  • Aliquot: Divide the stock solution into small, single-use aliquots (e.g., 10–50 µL) in light-protective tubes.

    • Reasoning: ARN14686 is an activity-based probe.[2][3][4][5][6] Repeated freeze-thaw cycles can induce precipitation and, more critically, hydrolysis of the reactive warhead, rendering the probe inactive in downstream click chemistry.

  • Inert Gas Purge: If possible, gently blow a stream of Nitrogen or Argon over the liquid surface before capping to displace oxygen and moisture.

  • Store: Place aliquots immediately at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon thawing.DMSO is hygroscopic; water absorption reduces solubility.Warm to 37°C and vortex. If cloudiness persists, discard. Use anhydrous DMSO next time.
Loss of Activity No labeling in ABPP assay.Hydrolysis of the warhead or probe degradation.Check storage logs for freeze-thaw cycles. Verify "Click" reagents (CuSO4/TCEP) are fresh (the probe is rarely the failure point if stored correctly).
Color Change Yellowing of DMSO stock.Oxidation of DMSO or contaminant degradation.Discard. DMSO stocks should remain colorless.

Application Context: Activity-Based Protein Profiling (ABPP)

ARN14686 is not merely an inhibitor; it is a chemical probe . Its application follows a specific logic distinct from simple IC50 assays.

  • Incubation: The probe is added to the proteome (cell lysate or live cells) and binds covalently to the active site cysteine of NAAA.

  • Click Reaction: Because the probe itself is not fluorescent, a "Click Chemistry" step (Cu(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) is required.

  • Detection: An azide-tagged reporter (e.g., Azide-Rhodamine or Azide-Biotin) reacts with the alkyne on ARN14686, allowing visualization via SDS-PAGE or enrichment via Streptavidin.

Critical Protocol Note: Do not add the copper catalyst (CuSO4) or reducing agent (TCEP/Ascorbate) to the ARN14686 stock tube. These must only be combined in the final reaction mixture.

Visual Workflow (Graphviz)

ARN14686_Preparation Solid ARN14686 Solid (Store -20°C) Equilibrate Equilibrate to RT (15-20 min) Solid->Equilibrate Prevent Moisture Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Equilibrate->Dissolve Add Solvent QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve Fail (Cloudy) Warm/Sonicate Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -20°C/-80°C (Protect from Light) Aliquot->Store Inert Gas Purge Assay Biological Assay (Incubate with Proteome) Store->Assay Thaw Click Click Chemistry (+ Azide-Reporter + Cu) Assay->Click Covalent Tagging

Figure 1: Workflow for the preparation and downstream application of ARN14686 in Activity-Based Protein Profiling.

References

  • Romeo, E., et al. (2015).[2] "Activity-based probe for N-acylethanolamine acid amidase."[7][2][3][4][5] ACS Chemical Biology, 10(9), 2057-2064.[2]

  • Cayman Chemical. (2023). "ARN14686 Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Tocris Bioscience. (2023). "ARN 14686 Technical Data Sheet." Tocris Catalog.

  • Pontis, S., et al. (2016). "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase." Journal of Visualized Experiments, (117), e54652.[7]

Sources

Revolutionizing NAAA Activity-Based-Probing: A Detailed Guide to the ARN14686 Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a deep dive into the utilization of ARN14686, a potent and selective activity-based probe (ABP) for the study of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a critical cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1][2][3][4][5] As such, NAAA has emerged as a significant therapeutic target for a range of inflammatory and pain-related disorders.[2][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific principles underpinning the use of ARN14686, step-by-step protocols for its application in various experimental settings, and expert insights into data interpretation and troubleshooting.

Introduction: The Significance of NAAA and the Power of Activity-Based Probing

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a pivotal role in regulating the levels of N-acylethanolamines (NAEs), a class of bioactive lipids.[4][6] Of particular interest is its preferential hydrolysis of palmitoylethanolamide (PEA), an endogenous lipid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2][3][6] PEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the expression of genes involved in inflammation and pain pathways.[3][5][6]

Under inflammatory conditions, the levels of PEA can decrease, exacerbating the inflammatory response.[2] By inhibiting NAAA, the degradation of PEA is prevented, leading to an accumulation of this beneficial lipid and a subsequent reduction in inflammation and pain.[6][7] This makes NAAA a highly attractive target for the development of novel therapeutics for chronic pain, inflammatory bowel disease, multiple sclerosis, and other inflammatory conditions.[6]

Traditional methods for studying enzyme activity often rely on substrate turnover assays, which can be limited by substrate specificity and the need for labeled substrates.[4][8] Activity-based protein profiling (ABPP) offers a powerful alternative by utilizing chemical probes that covalently bind to the active site of an enzyme. This approach allows for the direct visualization and quantification of active enzyme populations within complex biological systems.

ARN14686 is a state-of-the-art, click chemistry-enabled activity-based probe specifically designed for NAAA.[1][9] Its design is based on the structure of a potent and selective NAAA inhibitor, featuring a β-lactam "warhead" that covalently modifies the catalytic cysteine of active NAAA.[9] An alkyne handle allows for the subsequent "click" reaction with a reporter tag (e.g., a fluorophore or biotin), enabling detection and analysis.[1]

The ARN14686 Probe: Mechanism of Action and Key Characteristics

ARN14686 is an irreversible inhibitor of NAAA, forming a stable covalent bond with the catalytic cysteine residue (Cys126) in the enzyme's active site.[10][11] This covalent modification is activity-dependent, meaning the probe only labels catalytically competent NAAA. The probe's design incorporates a β-lactam ring, a reactive group known to target cysteine hydrolases, and a long aliphatic chain that enhances its affinity for the NAAA active site.[12]

Key Characteristics of ARN14686:

CharacteristicValueReference
Target N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1]
Mechanism Covalent modification of the catalytic cysteine[12]
Potency (IC50) hNAAA: 6 nM, rNAAA: 13 nM[12]
Selectivity High for NAAA; low-affinity for acid ceramidase at high concentrations[12]
Application In vitro, in situ, and in vivo detection of active NAAA[12]

Mechanism of NAAA Inhibition by ARN14686

The following diagram illustrates the proposed mechanism of action for ARN14686.

G cluster_0 NAAA Active Site cluster_1 Click Chemistry Detection Active_NAAA Active NAAA (with catalytic Cys126) Covalent_Complex Inactive NAAA-ARN14686 Covalent Adduct Active_NAAA->Covalent_Complex Nucleophilic attack by Cys126 ARN14686 ARN14686 Probe (β-lactam warhead) ARN14686->Covalent_Complex Labeled_Complex Fluorescently Labeled NAAA-ARN14686 Complex Covalent_Complex->Labeled_Complex Copper-catalyzed 'Click' Reaction Reporter_Tag Reporter Tag (e.g., Fluorophore-Azide) Reporter_Tag->Labeled_Complex

Caption: Workflow of NAAA labeling with ARN14686 and subsequent detection.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the application of ARN14686 in various experimental settings. It is crucial to optimize these protocols for your specific cell type, tissue, and experimental conditions.

In Vitro Labeling of NAAA in Cell Lysates

This protocol is suitable for determining the presence and activity of NAAA in cell lysates.

Materials:

  • Cells or tissues of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

  • ARN14686 probe (stock solution in DMSO)

  • Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate, azide-fluorophore)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner or western blot imaging system

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Probe Labeling:

    • Dilute the lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

    • Add ARN14686 to a final concentration of 1 µM (optimization may be required).

    • Incubate for 30-60 minutes at 37°C.

    • To confirm specificity, include a control sample pre-incubated with a known NAAA inhibitor (e.g., ARN726) for 30 minutes before adding ARN14686.[9]

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reagents in the following order:

      • Azide-fluorophore (e.g., TAMRA-azide) to a final concentration of 50 µM.

      • Tris(benzyltriazolylmethyl)amine (TBTA) to a final concentration of 50 µM.

      • Copper (II) sulfate (CuSO4) to a final concentration of 1 mM.

      • Freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled NAAA using an in-gel fluorescence scanner.

    • Alternatively, the proteins can be transferred to a membrane for western blot analysis using an antibody against the reporter tag (e.g., anti-biotin if a biotin-azide tag was used).

In Situ Labeling of NAAA in Intact Cells

This protocol allows for the visualization of active NAAA within its native cellular environment.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • ARN14686 probe

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with ARN14686 (1-10 µM) in serum-free medium for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail as described in the in vitro protocol.

    • Add the cocktail to the cells and incubate for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Visualize the fluorescently labeled NAAA using a fluorescence microscope.

Data Interpretation and Troubleshooting

Expected Results:

  • In Vitro: A fluorescent band corresponding to the molecular weight of NAAA (approximately 30-35 kDa for the active form) should be observed.[9] The intensity of this band should be reduced in the sample pre-incubated with a competitive inhibitor.

  • In Situ: Punctate fluorescent signals, consistent with the lysosomal localization of NAAA, should be visible within the cells.[1]

Troubleshooting:

IssuePossible CauseSolution
No or weak signal Low NAAA activity in the sample.Use a positive control with known high NAAA expression (e.g., macrophages).[1]
Inefficient probe labeling or click reaction.Optimize probe concentration, incubation time, and click chemistry reagent concentrations.
High background Non-specific binding of the probe or reporter tag.Reduce probe concentration, include a no-probe control, and ensure thorough washing steps.
Off-target labeling.At high concentrations, ARN14686 may label acid ceramidase.[12] Use the lowest effective probe concentration.

NAAA Signaling Pathway and the Role of ARN14686

NAAA is a key regulator of the endocannabinoid system and inflammatory signaling. By degrading PEA, NAAA reduces the activation of PPAR-α, leading to a pro-inflammatory state.[6][13] The use of ARN14686 allows researchers to investigate the intricate role of NAAA in this pathway.

G cluster_0 NAAA-Mediated PEA Degradation cluster_1 PPAR-α Signaling Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Suppression ARN14686 ARN14686 Probe ARN14686->NAAA Inhibition

Sources

Application Notes and Protocols for Western Blot Detection Following ARN14686 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The development of novel small molecule inhibitors, such as ARN14686, represents a significant frontier in therapeutic innovation. A critical step in the preclinical validation of such compounds is the robust characterization of their mechanism of action, including the identification and quantification of their molecular targets. Western blotting is an indispensable technique in this process, offering a semi-quantitative and specific method to assess changes in protein expression, localization, and post-translational modifications following compound treatment.

This comprehensive guide provides a detailed workflow for the detection of protein targets of ARN14686 using Western blotting. As the specific molecular target of ARN14686 may vary depending on the research context, this protocol will focus on a generalized yet rigorous approach, with a special emphasis on the detection of a hypothetical nuclear protein target. The principles and techniques outlined herein are broadly applicable and can be adapted for various cellular targets.

Our philosophy is to not just provide a set of instructions, but to empower researchers with the scientific rationale behind each step, fostering a deeper understanding and enabling effective troubleshooting.

Part 1: The Foundational Principle - Know Your Target

Before embarking on a Western blot analysis, the primary directive is to have a well-defined hypothesis regarding the molecular target of ARN14686. The efficacy of your Western blot is fundamentally dependent on the quality and specificity of the antibodies used, which in turn is dictated by a clear understanding of the target protein.

Key Considerations:

  • Target Identification: Have you identified a putative target for ARN14686 through computational modeling, proteomics, or other screening methods?

  • Target Characteristics: What is the predicted molecular weight of the target protein? Is it a nuclear, cytoplasmic, or membrane-bound protein? Are there known post-translational modifications that might affect its migration in SDS-PAGE?

  • Antibody Selection: Is there a commercially available, validated antibody for your target of interest? If not, a custom antibody production and validation plan will be necessary.

Part 2: The Experimental Blueprint - A Self-Validating Workflow

A well-designed Western blot experiment is a self-validating system. This means incorporating the necessary controls to ensure that the observed results are a direct consequence of ARN14686 treatment and not experimental artifacts.

G cluster_0 Experimental Design cluster_1 Controls cluster_2 Western Blot Workflow Cell Culture Cell Culture ARN14686 Treatment ARN14686 Treatment Cell Culture->ARN14686 Treatment Dose-response & Time-course Sample Collection Sample Collection ARN14686 Treatment->Sample Collection Protein Extraction Protein Extraction Sample Collection->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Vehicle Control Vehicle Control Vehicle Control->Western Blot Positive Control Positive Control Positive Control->Western Blot Negative Control Negative Control Negative Control->Western Blot Quantification Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Figure 1: A schematic overview of the experimental workflow for assessing the effect of ARN14686 on a target protein using Western blotting.

Essential Controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve ARN14686 (e.g., DMSO). This control is crucial for distinguishing the effects of the compound from the effects of the vehicle.

  • Positive Control: A cell line or tissue known to express the target protein at a detectable level. This confirms that your antibody and detection system are working correctly.

  • Negative Control: A cell line or tissue known to not express the target protein (e.g., a knockout cell line). This is a critical control for antibody specificity.[1]

Part 3: The Protocol - From Cell to Signal

This section provides a detailed, step-by-step protocol for the Western blot detection of a hypothetical nuclear protein target of ARN14686.

Cell Culture and ARN14686 Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • ARN14686 Treatment:

    • Dose-Response: Treat cells with a range of ARN14686 concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed time period (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of ARN14686 for various durations (e.g., 6, 12, 24, 48 hours).

  • Harvesting: After treatment, wash the cells twice with ice-cold PBS.

Nuclear Protein Extraction: A Critical Step for Nuclear Targets

For nuclear targets, a subcellular fractionation protocol is highly recommended to enrich the nuclear protein fraction and remove contaminating cytoplasmic proteins.[2]

Reagents:

  • Cytoplasmic Lysis Buffer (CLB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors.

  • Nuclear Lysis Buffer (NLB): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors.

Protocol:

  • Add 500 µL of ice-cold CLB to the cell pellet and vortex gently.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant (cytoplasmic fraction) and store at -80°C.

  • Resuspend the nuclear pellet in 100 µL of ice-cold NLB.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • The supernatant contains the nuclear protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of nuclear protein extract with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The optimal antibody dilution should be determined empirically.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

Part 4: The Litmus Test - Rigorous Antibody Validation

The reliability of your Western blot data hinges on the specificity of your primary antibody. It is imperative to validate your antibody in your specific experimental context.[1]

Recommended Validation Strategies:

Validation StrategyDescription
Genetic Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. A specific antibody will show a corresponding decrease or loss of signal.[7]
Orthogonal Methods Correlate the Western blot signal with data from an antibody-independent method, such as mass spectrometry or qPCR.
Independent Antibodies Use two or more different antibodies that recognize distinct epitopes on the target protein. The signal from both antibodies should correlate.[7]
Tagged Protein Expression Overexpress the target protein with an epitope tag (e.g., FLAG, HA). The antibody should detect a band at the expected molecular weight that is also recognized by an anti-tag antibody.[7]

Part 5: The Data - Quantitative and Reproducible Analysis

The goal of many Western blot experiments is to quantify changes in protein expression. To achieve this, several factors must be carefully controlled.

G cluster_0 Quantitative Western Blotting Linear Range Linear Range Accurate Quantification Accurate Quantification Linear Range->Accurate Quantification Ensures signal is proportional to protein amount Normalization Normalization Normalization->Accurate Quantification Corrects for loading and transfer variations Replicates Replicates Statistical Significance Statistical Significance Replicates->Statistical Significance At least 3 biological replicates for robust conclusions Accurate Quantification->Statistical Significance

Figure 2: Key pillars for achieving accurate and reproducible quantitative Western blot data.

Key Principles for Quantitative Western Blotting:

  • Determine the Linear Range: Ensure that the signal intensity for both your target protein and loading control falls within the linear range of detection of your imaging system.[8][9] This may require optimizing the amount of protein loaded and the antibody concentrations.

  • Proper Normalization:

    • Housekeeping Proteins (HKPs): While commonly used (e.g., GAPDH, β-actin, tubulin), it is crucial to validate that the expression of your chosen HKP is not affected by ARN14686 treatment.[10]

    • Total Protein Normalization (TPN): Staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue) and normalizing the target protein signal to the total protein in each lane is often a more reliable method.[11]

  • Biological Replicates: Perform at least three independent biological replicates for each experimental condition to ensure the statistical significance of your findings.[8]

Part 6: Troubleshooting - When Things Go Wrong

IssuePotential CauseSuggested Solution
No Signal Inactive antibody, insufficient protein loaded, inefficient transfer.Use a positive control, increase protein load, check transfer efficiency with Ponceau S.
High Background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time, optimize antibody dilution, increase wash duration and volume.
Non-specific Bands Antibody cross-reactivity, protein degradation.Validate antibody with negative controls, use fresh protease inhibitors.
Inconsistent Loading Inaccurate protein quantification, pipetting errors.Use a reliable protein assay, be meticulous with sample loading.

Conclusion

The Western blot is a powerful and versatile tool for elucidating the mechanism of action of novel compounds like ARN14686. By following a well-structured, self-validating workflow that emphasizes rigorous controls, antibody validation, and quantitative analysis, researchers can generate high-quality, reproducible data that will stand up to scientific scrutiny. This guide provides the foundational principles and detailed protocols to achieve this standard of excellence.

References

  • Biocompare. (2021, March 9). Best Practices for Antibody Validation. Retrieved from [Link]

  • protocols.io. (2017, December 7). Quantitative Western Blot Analysis with Replicate Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibody validation for Western blot: By the user, for the user. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Retrieved from [Link]

  • LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2016, October 20). Western blot detection of nuclear proteins?. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques. Retrieved from [Link]

Sources

fluorescence microscopy staining with ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Activity-Based Fluorescence Imaging of NAAA with ARN14686

Introduction

ARN14686 is a specialized Activity-Based Probe (ABP) designed for the selective detection and visualization of the catalytically active form of N-acylethanolamine acid amidase (NAAA) .[1][2][3][4][5] Unlike conventional immunofluorescence using antibodies—which typically cannot distinguish between the inactive zymogen (pro-NAAA) and the active enzyme—ARN14686 covalently modifies the catalytic N-terminal cysteine of active NAAA.

This probe functions via a two-step bioorthogonal workflow :

  • Target Engagement: The non-fluorescent probe (ARN14686) penetrates cells and covalently binds to the active site of NAAA via a specific warhead.

  • Visualization (Click Chemistry): An alkyne handle on the probe reacts with an azide-conjugated fluorophore (e.g., Azide-Rhodamine or Azide-Alexa Fluor) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), rendering the enzyme visible for fluorescence microscopy.

Primary Application: Investigating lysosomal NAAA activation in macrophages, B-lymphocytes, and neuroinflammatory models.

Mechanism of Action

ARN14686 is derived from the potent NAAA inhibitor ARN726.[4][6] It retains the


-lactam scaffold required for cysteine acylation but replaces the hydrophobic tail with an alkyne linker.

Key Selectivity Feature: NAAA is synthesized as an inactive precursor (pro-NAAA) and activated by autoproteolysis in the acidic lysosome.[1][2][3] ARN14686 only binds the active form, providing a functional readout of enzyme activity rather than just abundance.

Figure 1: Mechanism of ARN14686 labeling.[4] The probe selectively engages active NAAA, followed by a click chemistry step for visualization.[1][2][3][4][6][7][8]

Experimental Protocol

Materials Required
ComponentSpecificationNotes
ARN14686 10 mM stock in DMSOStore at -20°C; avoid freeze-thaw.
Azide-Fluorophore Azide-Alexa Fluor 488/594 or TAMRA-AzideFinal conc. 10–20 µM.
Click Reagents CuSO₄ (50 mM), TCEP (50 mM), TBTA Ligand (2 mM)Prepare fresh.
Fixative 4% Paraformaldehyde (PFA) in PBSpH 7.4.
Permeabilization 0.1% Triton X-100 or SaponinSaponin preserves lysosome structure better.
Blocking Buffer 3% BSA in PBS
Step-by-Step Workflow

Step 1: Live Cell Pulse (Probe Incubation) Rationale: The probe must bind NAAA in the live, metabolically active lysosome where the pH is acidic.

  • Seed cells (e.g., RAW264.7 macrophages or HEK293-NAAA) on coverslips.

  • Dilute ARN14686 stock to a final concentration of 1–5 µM in culture medium.

    • Control: Pre-incubate a subset of cells with 10 µM ARN726 (competitor) for 1 hour to block active sites.

  • Incubate cells for 1–2 hours at 37°C / 5% CO₂.

  • Wash cells 2× with warm PBS to remove unbound probe.

Step 2: Fixation and Permeabilization

  • Fix cells with 4% PFA for 15 minutes at room temperature (RT).

  • Wash 3× with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash 3× with PBS.

Step 3: Click Chemistry Labeling (The Critical Step) Rationale: The alkyne tag on the probe is reacted with the fluorophore. This reaction requires a catalyst.

  • Prepare the Click Cocktail immediately before use. Add in this order:

    • PBS (buffer base)

    • Azide-Fluorophore (20 µM final)

    • CuSO₄ (1 mM final)

    • TBTA Ligand (100 µM final) — Enhances reaction efficiency.

    • TCEP or Sodium Ascorbate (1 mM final) — Reduces Cu(II) to Cu(I).

  • Add the Click Cocktail to the coverslips (50–100 µL per coverslip).

  • Incubate for 1 hour at RT in the dark.

  • Wash 3× with PBS containing 1% Tween-20 (PBST) to reduce background.

Step 4: Counterstaining & Mounting

  • (Optional) Co-stain with lysosomal markers (e.g., LAMP1 antibody) if compatible with the click reagents. Note: Perform antibody staining AFTER the click reaction, as copper can damage epitopes.

  • Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mount coverslips with anti-fade mounting medium.

Data Analysis & Interpretation

ObservationInterpretation
Punctate Cytosolic Signal Positive localization of active NAAA in lysosomes.
Diffuse Cytosolic Signal Potential background or probe overload. Check washing steps.
Signal in Competitor Control Non-specific binding. The signal should be >90% reduced in ARN726-treated cells.
Nuclear Signal Artifact. Likely free fluorophore trapping; increase washing stringency.

Experimental Validation Logic:

  • Self-Validation: The signal must be lysosomal (co-localize with LAMP1) and sensitive to competitive inhibition by ARN726.

  • Negative Control: Cells lacking NAAA (e.g., knockouts) should show zero specific fluorescence.

References

  • Romeo, E., et al. (2015).[8][9] "Activity-Based Probe for N-Acylethanolamine Acid Amidase." ACS Chemical Biology, 10(9), 2057–2064.[8]

  • Pontis, S., et al. (2016).[1] "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase." Journal of Visualized Experiments, (117), 54652.

  • Bonezzi, F. T., et al. (2016).[2] "An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund's Adjuvant Rat Model of Arthritis." Journal of Pharmacology and Experimental Therapeutics, 356(3), 656-663.

Sources

Application Note: A Two-Step Bioorthogonal Labeling Protocol for Visualizing the Cellular Distribution of the Hypothetical Kinase Inhibitor ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Two-Step Labeling Strategy

The precise localization of a therapeutic agent within a cell is intrinsically linked to its mechanism of action, efficacy, and potential off-target effects. Traditional labeling methods, which often involve the direct conjugation of a bulky fluorophore to a small molecule drug, can significantly alter the compound's physicochemical properties, potentially impeding its cell permeability and target engagement. To circumvent these challenges, a two-step labeling procedure employing bioorthogonal chemistry offers a more elegant and less intrusive approach.[1][2]

This application note provides a comprehensive, field-tested protocol for the visualization of a hypothetical, cell-permeable kinase inhibitor, designated ARN14686, using a two-step labeling strategy. The core of this methodology lies in the initial metabolic incorporation of an ARN14686 analog bearing a small, inert bioorthogonal handle (a terminal alkyne). This is followed by a highly specific and efficient secondary reaction with a fluorescent probe (an azide-conjugated fluorophore) in a process known as strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry". This reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, ensuring minimal perturbation of the biological system.[2][3]

The protocol herein is designed for researchers, scientists, and drug development professionals seeking to elucidate the subcellular localization of small molecule inhibitors. By following this guide, users will be equipped to generate high-fidelity imaging data, offering critical insights into the cellular journey of their compounds of interest.

Principle of the Two-Step Labeling Workflow

The experimental design is predicated on a sequential, two-stage process that decouples the drug delivery from the fluorescent labeling event.

  • Primary Labeling (In-Cell Target Engagement): Cultured cells are first treated with "ARN14686-alkyne," a synthetically modified version of the parent compound. This molecule is engineered to retain its biological activity and cell permeability while carrying a terminal alkyne group. This alkyne serves as a bioorthogonal "handle" that, once the drug has engaged its intracellular target, becomes a beacon for the second step.

  • Secondary Labeling (Bioorthogonal Ligation): Following the removal of excess ARN14686-alkyne, the cells are incubated with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488). The azide and alkyne moieties then undergo a rapid and irreversible SPAAC reaction, covalently attaching the fluorophore to the ARN14686-alkyne that is bound to its cellular target. This allows for the precise visualization of the drug's location via fluorescence microscopy.

Visualizing the Workflow and Chemistry

Two_Step_Labeling_Workflow cluster_0 Step 1: Primary Labeling (Live Cells) cluster_1 Step 2: Secondary Labeling (Fix & Permeabilize) cluster_2 Step 3: Imaging A Treat cells with ARN14686-alkyne B Incubate for target engagement and wash A->B Drug permeates cell and binds target C Fix and permeabilize cells B->C D Add Azide-Fluorophore conjugate C->D E Incubate for 'Click' Reaction and wash D->E SPAAC Ligation F Fluorescence Microscopy E->F

Caption: Overall workflow for the two-step labeling of ARN14686.

SPAAC_Reaction cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactants ARN14686-Alkyne + Azide-Fluorophore Product ARN14686-Triazole-Fluorophore Reactants->Product Click Chemistry (No Catalyst)

Caption: The bioorthogonal SPAAC "click" reaction.

Materials and Reagents

This protocol requires standard cell culture and fluorescence microscopy equipment. All reagents should be of molecular biology grade or higher.

ReagentSupplierCatalog #Storage
ARN14686-alkyne (10 mM in DMSO)In-house/Custom SynthesisN/A-20°C
Azide-Fluor 488 (1 mM in DMSO)Variouse.g., Click Chemistry Tools-20°C
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-Streptomycin (100X)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temp
Formaldehyde (16%, Methanol-Free)Thermo Fisher289084°C
Triton™ X-100Sigma-AldrichT8787Room Temp
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
DAPI (4',6-diamidino-2-phenylindole)Thermo FisherD13064°C
ProLong™ Gold Antifade MountantThermo FisherP369304°C
24-well glass-bottom imaging platesCellvisP24-1.5H-NRoom Temp

Experimental Protocols

Protocol 1: Cell Culture and Primary Labeling

This protocol describes the treatment of adherent cells (e.g., HeLa or U2OS) with ARN14686-alkyne. Optimization of cell seeding density and drug concentration is recommended for each new cell line and compound.

  • Cell Seeding: The day before the experiment, seed cells onto a 24-well glass-bottom plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Treatment Medium: Prepare a fresh dilution of ARN14686-alkyne in pre-warmed complete cell culture medium (DMEM + 10% FBS + 1% Pen/Strep). The final concentration of ARN14686-alkyne should be empirically determined, but a starting range of 1-10 µM is recommended.

    • Expert Insight: It is crucial to perform a dose-response curve to determine the optimal concentration of ARN14686-alkyne that provides a robust signal without inducing cytotoxicity.

  • Cell Treatment: Aspirate the old medium from the cells and gently add the ARN14686-alkyne-containing medium.

  • Incubation: Incubate the cells for a duration that allows for target engagement. This time is target-dependent and may range from 1 to 4 hours.

  • Wash: Aspirate the treatment medium and wash the cells three times with 500 µL of pre-warmed PBS to remove any unbound ARN14686-alkyne. This step is critical to minimize background fluorescence.

Protocol 2: Cell Fixation, Permeabilization, and Secondary Labeling

This protocol details the "click" reaction to attach the fluorophore.

  • Fixation: After the final PBS wash, add 500 µL of 4% formaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.

    • Causality Note: Fixation cross-links proteins and locks the drug-target complex in place, preventing its diffusion during subsequent steps.

  • Wash: Aspirate the formaldehyde solution and wash the cells twice with 500 µL of PBS.

  • Permeabilization: Add 500 µL of 0.25% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature. This step is necessary to allow the azide-fluorophore to access intracellular targets.

  • Blocking: Wash the cells twice with PBS. Add 500 µL of 1% BSA in PBS to each well and incubate for 30 minutes at room temperature. This minimizes non-specific binding of the fluorescent probe.

  • Preparation of "Click" Reaction Cocktail: Prepare the following cocktail immediately before use. For each well, you will need approximately 200 µL.

ComponentStock Conc.Final Conc.Volume for 1 mL
Azide-Fluor 4881 mM2-5 µM2-5 µL
PBS with 1% BSA1X1Xto 1 mL
  • "Click" Reaction: Aspirate the blocking solution and add 200 µL of the "Click" Reaction Cocktail to each well. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Nuclear Staining (Optional): Add 500 µL of DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature.

  • Final Wash and Mounting: Wash twice with PBS. Add a drop of ProLong™ Gold Antifade Mountant to each well and store the plate at 4°C, protected from light, until imaging.

Data Analysis and Expected Results

Upon imaging with a fluorescence microscope using appropriate filter sets for the chosen fluorophore (e.g., FITC for Fluor 488) and DAPI, a successful experiment will reveal a specific fluorescent signal corresponding to the subcellular localization of ARN14686. The signal should be significantly above the background of control cells (treated with DMSO vehicle instead of ARN14686-alkyne but subjected to the same click reaction). The distribution pattern will provide insights into the drug's primary sites of action or accumulation, for instance, in the nucleus, cytoplasm, or specific organelles like mitochondria.

Self-Validating Systems and Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

  • No-Alkyne Control: Cells treated with vehicle (DMSO) instead of ARN14686-alkyne, but still subjected to the azide-fluorophore click reaction. This control is essential to assess the level of non-specific binding of the fluorophore.

  • No-Azide Control: Cells treated with ARN14686-alkyne but incubated with a reaction cocktail lacking the azide-fluorophore. This control confirms that the alkyne-modified drug itself is not autofluorescent.

  • Competition Control: Co-incubation of cells with an excess of the unlabeled parent compound (ARN14686) along with ARN14686-alkyne. A significant reduction in the fluorescent signal would indicate that the alkyne analog is binding to the same target as the parent drug.

References

  • Keeler, J., & Wothers, P. Chemical Structure and Reactivity. Oxford University Press. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]

  • Geva, M., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]

  • Sino Biological. Protein Labeling Techniques. [Link]

  • Späte, A. K., et al. (2014). Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins. Accounts of Chemical Research, 47(8), 2475–2484. [Link]

  • Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]

  • ResearchGate. Bioorthogonal labeling of glycoproteins is a two-step process. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

Sources

Application Note & Protocol: Establishing Optimal Incubation Conditions for the Novel Inhibitor ARN14686 with Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Optimized Inhibitor Incubation in Drug Discovery

The interrogation of a novel small molecule inhibitor's interaction with its cellular targets is a cornerstone of modern drug discovery and development. The in vitro analysis of these interactions using cell lysates provides a powerful platform to elucidate mechanisms of action, determine inhibitory potency, and assess target engagement in a near-native environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible incubation conditions for a novel inhibitor, exemplified by the hypothetical molecule ARN14686, with cell lysates.

The success of such experiments hinges on meticulous optimization of key parameters, including inhibitor concentration, incubation time, and temperature. These factors are interdependent and can significantly impact the observed biological effect. This guide will walk you through a logical, stepwise approach to determining these optimal conditions, ensuring the generation of high-quality, reliable data for your research.

PART 1: Foundational Principles of Inhibitor-Lysate Incubation

Before delving into the protocol, it is crucial to understand the underlying principles governing the interaction between a small molecule inhibitor and its target protein within the complex milieu of a cell lysate.

1.1. The Cell Lysate Environment:

A cell lysate is a complex mixture of proteins, nucleic acids, lipids, and other macromolecules released from cells upon lysis.[1][2] This environment, while lacking the compartmentalization of an intact cell, provides a more physiologically relevant context for studying protein-inhibitor interactions than purified protein assays. However, the presence of endogenous proteases, phosphatases, and other enzymes necessitates careful handling and the use of appropriate inhibitors to preserve the integrity of the target protein.[3][4]

1.2. Mechanism of Action of ARN14686 (Hypothetical):

For the purpose of this guide, we will hypothesize that ARN14686 is a novel, ATP-competitive inhibitor of a kinase involved in a pro-inflammatory signaling pathway. Understanding the putative mechanism of action is crucial for designing appropriate downstream assays to measure target engagement.

PART 2: Experimental Design & Workflow

A systematic approach is essential for efficiently determining the optimal incubation conditions. The following workflow outlines a series of experiments to titrate inhibitor concentration and incubation time.

G cluster_0 Phase 1: Cell Culture & Lysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Downstream Analysis A 1. Cell Culture (e.g., Macrophage cell line) B 2. Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) D 4. Concentration Titration (Incubate lysate with varying [ARN14686]) C->D E 5. Time Course Experiment (Incubate lysate with optimal [ARN14686] for varying times) D->E F 6. Western Blot Analysis (Probe for p-Target and Total Target) E->F G 7. Data Analysis & Interpretation F->G

Figure 1: A generalized workflow for optimizing ARN14686 incubation conditions.

PART 3: Detailed Protocols

This section provides step-by-step protocols for each phase of the experimental workflow.

3.1. Protocol 1: Cell Culture and Lysate Preparation

The quality of the cell lysate is paramount for obtaining reliable results.[5]

  • Cell Line Selection: Choose a cell line known to express the target of interest. For our hypothetical kinase, a macrophage cell line like RAW 264.7 or THP-1 would be appropriate.

  • Cell Culture: Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[6]

  • Harvesting and Washing:

    • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.[7]

    • Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.[7][8]

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate lysis buffer. Radioimmunoprecipitation assay (RIPA) buffer is a common choice for whole-cell lysates.[9][10]

    • Crucially, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation. [3][4][11]

    • Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[8]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble proteins.

3.2. Protocol 2: Protein Quantification

Accurate protein quantification is essential for ensuring equal loading in downstream assays.[12][13]

  • Assay Selection: The bicinchoninic acid (BCA) assay is recommended as it is compatible with most detergents commonly found in lysis buffers.[13] The Bradford assay can be an alternative, but may show more interference from detergents.[12][13]

  • Procedure: Follow the manufacturer's protocol for the chosen protein assay kit.

  • Normalization: Based on the protein concentration determined, normalize all lysate samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.

3.3. Protocol 3: ARN14686 Incubation Optimization

This protocol is divided into two stages: concentration titration and time-course analysis.

3.3.1. Concentration Titration

  • Objective: To determine the optimal concentration range of ARN14686 for inhibiting the target kinase.

  • Procedure:

    • Prepare a series of dilutions of ARN14686 in the appropriate solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, aliquot equal amounts of the normalized cell lysate.

    • Add the ARN14686 dilutions to the lysate to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Incubate all samples at a constant temperature (e.g., 4°C or room temperature) for a fixed period (e.g., 1 hour).

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Proceed to downstream analysis (e.g., Western blot).

Parameter Recommendation Rationale
Inhibitor Concentration Range 0.1 nM - 10 µM (logarithmic dilutions)To cover a broad range and determine the IC50.
Incubation Time 1 hour (fixed)A sufficient starting point for many inhibitors.
Incubation Temperature 4°C or Room Temperature4°C can help preserve protein stability, while room temperature may be closer to physiological conditions for some assays.
Vehicle Control DMSO (or other solvent)Essential for distinguishing the effect of the inhibitor from that of the solvent.

Table 1: Recommended starting conditions for ARN14686 concentration titration.

3.3.2. Time-Course Experiment

  • Objective: To determine the optimal incubation time for ARN14686 at a fixed, effective concentration.

  • Procedure:

    • Based on the concentration titration results, select an effective concentration of ARN14686 (e.g., a concentration that gives >80% inhibition).

    • In separate microcentrifuge tubes, aliquot equal amounts of the normalized cell lysate.

    • Add the selected concentration of ARN14686 to each tube.

    • Incubate the samples at the chosen temperature for varying durations (e.g., 5, 15, 30, 60, 120 minutes).

    • Terminate the reaction at each time point by adding SDS-PAGE loading buffer and boiling.

    • Proceed to downstream analysis.

Parameter Recommendation Rationale
Inhibitor Concentration Fixed (e.g., IC80 from titration)To ensure a measurable effect.
Incubation Time Points 5, 15, 30, 60, 120 minutesTo determine the kinetics of inhibition.
Incubation Temperature Consistent with titration experimentFor comparability of results.

Table 2: Recommended conditions for the ARN14686 time-course experiment.

PART 4: Downstream Analysis & Data Interpretation

4.1. Western Blotting

For our hypothetical kinase inhibitor, Western blotting is an ideal method to assess target engagement by measuring the phosphorylation status of the target protein.

  • Procedure:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against the total target protein to ensure equal loading.

4.2. Data Interpretation

  • Concentration Titration: Densitometric analysis of the Western blot bands will allow for the generation of a dose-response curve and the calculation of the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

  • Time-Course: This will reveal how quickly the inhibitor engages its target. The optimal incubation time is typically the shortest time required to achieve maximal inhibition.

G cluster_0 Signaling Cascade (Simplified) cluster_1 Inhibition by ARN14686 A Upstream Signal B Target Kinase A->B C Downstream Substrate B->C D Phosphorylated Substrate (Active) C->D X ARN14686 Y Target Kinase X->Y Inhibits Z Downstream Substrate Y->Z Phosphorylation Blocked

Figure 2: Hypothetical signaling pathway and inhibition by ARN14686.

PART 5: Troubleshooting & Best Practices

  • High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Protein Degradation: Always use fresh protease and phosphatase inhibitors.[3][4] Keep lysates on ice at all times.[3][6]

  • Inconsistent Results: Ensure accurate pipetting and consistent incubation times, especially for short time points.[14] Aliquot lysates to avoid multiple freeze-thaw cycles.[3]

Conclusion

The protocols and principles outlined in this application note provide a robust framework for determining the optimal incubation conditions for the novel inhibitor ARN14686 with cell lysates. By systematically optimizing inhibitor concentration and incubation time, researchers can ensure the generation of accurate and reproducible data, which is fundamental to advancing drug discovery and development programs.

References

  • Boster Bio. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]

  • Implen. (n.d.). Application Note - Measuring Protein Concentration in Cell Lysates by Direct UV280 Absorbance in the NanoPhotometer® P330. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure total protein in cell lysates with SpectraMax ABS Plus Microplate Reader. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • Invitrogen. (2021, June 1). How to prepare cell lysate and determine optimal sample input for Invitrogen™ QuantiGene™ Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein Processing for Lysate Samples. Retrieved from [Link]

  • PubChem. (n.d.). Lymphocyte antigen 86 (house mouse) | Protein Target. Retrieved from [Link]

Sources

Application Note: Profiling Target Engagement and Selectivity of Covalent Inhibitors Using Competitive Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for utilizing competitive Activity-Based Protein Profiling (ABPP) to characterize the potency and selectivity of covalent enzyme inhibitors within complex biological systems. While the specific inhibitor ARN14686 is not documented in publicly available scientific literature, this note will use the well-characterized covalent inhibitor PF-3845 , a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), as a representative example to detail the principles, workflows, and data interpretation of the competitive ABPP platform. The protocols described herein are broadly applicable to any covalent inhibitor targeting enzyme classes for which suitable activity-based probes are available, such as the diverse serine hydrolase superfamily.

The Strategic Imperative: Moving Beyond Affinity to Functional Engagement

In modern drug discovery, confirming that a molecule binds its intended target is only the first step. The critical question is whether this binding event occurs in a complex, native biological environment and translates into functional modulation of the target protein. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that directly addresses this challenge by measuring the functional state of enzymes in complex proteomes.[1]

Unlike methods that measure protein abundance, ABPP employs active-site-directed chemical probes (Activity-Based Probes, or ABPs) to covalently label active enzymes.[2] The competitive ABPP format leverages this principle to characterize an inhibitor's profile. In this setup, a proteome is first incubated with the inhibitor of interest (e.g., ARN14686 or our model compound, PF-3845). The inhibitor binds to the active site of its target enzyme(s). Subsequently, a broad-spectrum ABP designed to label a whole class of enzymes (e.g., serine hydrolases) is added.[3]

The inhibitor's efficacy is measured by its ability to block the ABP from labeling its target. A potent and selective inhibitor will prevent ABP labeling of its intended target with high efficiency, while leaving the activity of other enzymes unaffected. This results in a diminished signal for the target protein, which can be quantified by gel-based fluorescence scanning or mass spectrometry.[4][5]

Why This Matters: The Causality Behind Competitive ABPP
  • Measures Functional Engagement: The assay directly reports on the inhibitor's ability to occupy the active site of an enzyme, which is a direct proxy for functional inhibition. This is a significant advantage over assays that only measure binding affinity, which may not always correlate with functional outcomes in a cellular context.

  • Native Environment: Experiments are performed in complex proteomes (e.g., cell or tissue lysates), ensuring that the target protein exists in its natural state, complete with relevant post-translational modifications and interacting partners.

  • Simultaneous Selectivity Profiling: By using a broad-spectrum probe, the inhibitor's effect on its primary target can be assessed simultaneously with its effects on dozens of other related enzymes.[4] This provides a crucial, unbiased view of off-target activities, which is vital for predicting potential side effects and guiding medicinal chemistry efforts.

The Core Workflow: A Visual Guide

The competitive ABPP workflow is a sequential process designed to quantify the competition between an inhibitor and an ABP for enzyme active sites.

ABPP_Workflow cluster_prep Sample Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Native Proteome (Cell/Tissue Lysate) Inhibitor Incubate with Inhibitor (e.g., ARN14686 / PF-3845) or Vehicle (DMSO) Proteome->Inhibitor ABP Add Broad-Spectrum Activity-Based Probe (ABP) Inhibitor->ABP Analysis_Decision Choose Method ABP->Analysis_Decision SDS_PAGE Gel-Based Analysis (e.g., FP-Rhodamine) - Potency (IC50) LC_MS MS-Based Analysis (e.g., FP-Biotin) - Selectivity Profile Analysis_Decision->SDS_PAGE Fluorescent Probe Analysis_Decision->LC_MS Biotin Probe

Caption: General workflow for competitive ABPP experiments.

Experimental Design & Protocols

This section provides detailed, field-tested protocols for assessing inhibitor potency and selectivity. We will use the FAAH inhibitor PF-3845 as our model compound and mouse brain lysate as the proteome, a tissue rich in serine hydrolases, including FAAH. The principles are directly transferable to ARN14686, provided a suitable ABP for its target class is available.

Key Reagents & Probes
  • Inhibitor: PF-3845 (Tocris Bioscience or equivalent). A 10 mM stock solution in DMSO is recommended.[6]

  • Proteome: Mouse brain tissue, homogenized in PBS and centrifuged to yield a soluble lysate (proteome). Protein concentration should be determined (e.g., by BCA assay) and normalized across samples.

  • Activity-Based Probes:

    • For Gel-Based Analysis: Fluorophosphonate-Rhodamine (FP-Rhodamine). This probe covalently labels the active-site serine of serine hydrolases and carries a rhodamine fluorophore for in-gel visualization.[1][7]

    • For MS-Based Analysis: Fluorophosphonate-Biotin (FP-Biotin). This probe enables the enrichment of labeled enzymes via streptavidin affinity chromatography for subsequent identification and quantification by mass spectrometry.[8][9]

Protocol 1: Gel-Based Competitive ABPP for IC₅₀ Determination

Objective: To determine the concentration of an inhibitor required to block 50% of the activity of its target enzyme.

Principle: Proteome samples are treated with a serial dilution of the inhibitor before labeling with FP-Rhodamine. The fluorescence intensity of the target enzyme's band on an SDS-PAGE gel will decrease as the inhibitor concentration increases.

Step-by-Step Methodology
  • Preparation of Proteome:

    • Homogenize one mouse brain in 2 mL of cold PBS (pH 7.4).

    • Centrifuge at 100,000 x g for 45 minutes at 4°C.

    • Collect the supernatant (soluble proteome) and determine the protein concentration. Adjust the concentration to 1 mg/mL with PBS. Keep on ice.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of PF-3845 in DMSO. For an expected nanomolar IC₅₀, a series might include concentrations that will yield final assay concentrations from 1 µM down to 0.1 nM.

    • Crucially, ensure the final concentration of DMSO in all assay samples, including the vehicle control, is identical and low (e.g., 1%) to prevent effects on enzyme activity.

  • Competitive Incubation:

    • In microcentrifuge tubes, aliquot 49.5 µL of the normalized brain proteome (1 mg/mL).

    • Add 0.5 µL of each PF-3845 dilution to the respective tubes.

    • For the control sample (representing 100% activity), add 0.5 µL of pure DMSO.

    • Vortex gently and incubate for 30 minutes at 37°C. This pre-incubation allows the covalent inhibitor to bind its target.

  • Probe Labeling:

    • Prepare a 50 µM working stock of FP-Rhodamine in DMSO.

    • Add 1 µL of the 50 µM FP-Rhodamine stock to each sample (final concentration: 1 µM).

    • Vortex gently and incubate for an additional 30 minutes at 37°C.

  • Sample Analysis:

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Boil samples at 95°C for 5 minutes.

    • Resolve 20 µL of each sample on a 10% SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc) with excitation/emission wavelengths appropriate for rhodamine (e.g., ~550 nm / ~570 nm).

Data Analysis & Interpretation
  • Identify the band corresponding to FAAH (~60 kDa).

  • Quantify the fluorescence intensity of the FAAH band for each inhibitor concentration using software like ImageJ or Image Lab.

  • Normalize the intensity of each treated sample to the DMSO control.

  • Plot the normalized intensity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comp_ABPP_Principle cluster_control Control (Vehicle) cluster_inhibited Inhibitor Treated Enzyme_C Active Enzyme Labeled_Enzyme_C Labeled Enzyme (Fluorescent Signal) Enzyme_C->Labeled_Enzyme_C + Probe_C FP-Rhodamine Probe_C->Labeled_Enzyme_C Enzyme_I Active Enzyme Inhibited_Enzyme Inhibited Enzyme (No Signal) Enzyme_I->Inhibited_Enzyme + Inhibitor Inhibitor (ARN14686) Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Inhibited_Enzyme + FP-Rhodamine (No Reaction) Probe_I FP-Rhodamine

Caption: Principle of competitive ABPP.

Protocol 2: MS-Based Competitive ABPP for Selectivity Profiling

Objective: To identify all enzyme targets of an inhibitor across a proteome.

Principle: The proteome is treated with the inhibitor at a concentration known to be saturating for the primary target (e.g., 100x IC₅₀). Biotin-tagged ABPs (FP-Biotin) are used to label the remaining active enzymes. These labeled proteins are enriched, digested into peptides, and analyzed by LC-MS/MS. Proteins that are targets of the inhibitor will show significantly reduced peptide abundance in the inhibitor-treated sample compared to the vehicle control.

Step-by-Step Methodology
  • Competitive Incubation:

    • Prepare two larger-volume samples of brain proteome (e.g., 1 mL at 1 mg/mL each).

    • To one, add the inhibitor (PF-3845) to a final concentration of 1 µM.

    • To the other, add an equivalent volume of DMSO (vehicle control).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add FP-Biotin to both samples to a final concentration of 5 µM.

    • Incubate for an additional 30 minutes at 37°C.

  • Enrichment of Labeled Proteins:

    • Denature the proteins by adding SDS to a final concentration of 1.2%. Boil for 5 minutes.

    • Dilute the samples 5-fold with PBS to reduce the SDS concentration.

    • Add streptavidin-agarose beads (e.g., 50 µL of slurry per sample) and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is 3x with PBS + 0.5% SDS, followed by 3x with PBS, and finally 3x with 50 mM ammonium bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., TCEP).

    • Alkylate with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixtures by high-resolution LC-MS/MS.

Data Analysis & Interpretation
  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides from the MS data.

  • For each identified protein, calculate the ratio of its abundance (based on peptide intensities) in the inhibitor-treated sample versus the vehicle-treated sample.

  • True targets of the inhibitor will show a ratio significantly less than 1. A common threshold for a "hit" is a ratio < 0.25.

  • The results provide a comprehensive profile of the inhibitor's selectivity across the entire enzyme class targeted by the ABP.

Representative Data & Self-Validating Systems

A robust competitive ABPP experiment includes essential controls. A vehicle (DMSO) control establishes the baseline 100% activity level for all probe-reactive enzymes. A heat-inactivated proteome control, where the lysate is boiled before adding the probe, should show no labeling, confirming that the ABP only reacts with active, properly folded enzymes.

Table 1: Example Potency and Selectivity Data for PF-3845

The following table summarizes hypothetical data that could be generated from the protocols described above, reflecting known properties of PF-3845.[4]

Protein TargetMethodResult (IC₅₀)Selectivity Ratio (at 1 µM)Interpretation
FAAH Gel-Based ABPP4.5 nM N/AHigh potency against the intended target.
FAAH MS-Based ABPPN/A0.02 Confirms strong engagement with the target.
ABHD6MS-Based ABPPN/A0.95No significant inhibition observed.
KIAA1363MS-Based ABPPN/A0.91No significant inhibition observed.
MAGLMS-Based ABPPN/A0.98No significant inhibition observed.

Data is illustrative and based on published characteristics of PF-3845. The selectivity ratio is calculated as (Intensity with Inhibitor) / (Intensity with Vehicle).

This data illustrates how PF-3845 is both highly potent (low nM IC₅₀) and selective, as it strongly reduces the signal from FAAH while having a negligible impact on other major serine hydrolases in the brain proteome. A similar analysis for ARN14686 would be crucial for understanding its mechanism of action and potential for further development.

Conclusion

Competitive ABPP is an indispensable tool in chemical biology and drug discovery for validating inhibitor target engagement and assessing selectivity in a physiologically relevant context. By employing the robust protocols outlined in this guide, researchers can effectively characterize novel covalent inhibitors like ARN14686. This methodology bridges the gap between initial compound screening and understanding a molecule's functional impact within the complex landscape of the proteome, thereby accelerating the development of precisely targeted therapeutics.

References

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., Stevens, R. C., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. Available at: [Link]

  • Chen, Y., et al. (2025). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

  • Dong, M., et al. (2021). Profiling Active Enzymes for Polysorbate Degradation in Biotherapeutics by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

  • van Esbroeck, A. C. M., et al. (2017). BIA 10-2474 is a non-selective FAAH inhibitor that disrupts lipid metabolism. Scholarly Publications Leiden University. Available at: [Link]

  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. Available at: [Link]

  • Wikipedia. (2023). Activity-based proteomics. Available at: [Link]

  • Agusti, R., & Friedman, J. M. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Journal of Visualized Experiments. Available at: [Link]

  • Agusti, R., & Friedman, J. M. (2014). Sample ABPP data obtained with FP-based probes. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ARN14686 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for ARN14686. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with ARN14686 in aqueous buffers. Precipitation of a compound during experimental setup is a common hurdle that can compromise data integrity and lead to significant delays. This document provides a systematic, in-depth approach to understanding and resolving these issues, ensuring reliable and reproducible results.

Our approach is rooted in first principles, starting with the physicochemical properties of ARN14686 and moving through a logical troubleshooting workflow. We will explore various solubilization strategies, from simple adjustments to more advanced formulation techniques, explaining the scientific rationale behind each method.

Part 1: Understanding the Root Cause of Precipitation
Q1: I've just diluted my ARN14686 stock into my assay buffer, and it immediately turned cloudy. Why is my compound crashing out of solution?

This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. The primary reason for this lies in the physicochemical properties of ARN14686.

ARN14686 is a hydrophobic, lipophilic small molecule.[1] While it dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), its solubility in water-based buffers is inherently low.[2] When you introduce a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the organic solvent disperses, and the ARN14686 molecules are suddenly exposed to a polar environment they are not soluble in. This abrupt change in solvent polarity causes the compound to self-associate and precipitate out of the solution, resulting in the cloudy appearance you observed.[3] This process is often referred to as "antisolvent precipitation."

To effectively troubleshoot this, we must first understand the key properties of the molecule, summarized below.

PropertyValueImplication for Solubility
Molecular Formula C₁₅H₂₄N₂O₃-
Formula Weight 280.36-
Form Crystalline SolidEnergy is required to break the crystal lattice, which can slow dissolution.[4]
Predicted pKa 10.53 ± 0.20Indicates ARN14686 is a weak base. Its solubility can be significantly increased by lowering the pH of the buffer.[2]
Solubility DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLHigh solubility in polar aprotic solvents but poor solubility in protic solvents like ethanol suggests significant hydrophobicity.[2]
Part 2: A Systematic Workflow for Solving Precipitation

Before attempting advanced methods, it is crucial to follow a logical troubleshooting sequence. Rushing to complex formulations without optimizing the basics can introduce unnecessary variables and potential artifacts into your experiments. The following workflow provides a structured approach to diagnosing and solving the issue.

G start Precipitation Observed stock Step 1: Verify Stock Solution Is it fully dissolved? Is it within its solubility limit? start->stock dilution Step 2: Optimize Dilution Technique Are you adding stock to buffer (correct)? Are you mixing vigorously during addition? stock->dilution If stock is OK strategy Step 3: Implement Formulation Strategy dilution->strategy If precipitation persists ph A: pH Adjustment (For ionizable compounds) strategy->ph Is compound ionizable? cosolvent B: Co-Solvent Optimization (e.g., <1% final DMSO) strategy->cosolvent Simplest approach surfactant C: Surfactant Addition (e.g., Tween-80) strategy->surfactant Common & effective cyclodextrin D: Cyclodextrin Complexation (Advanced) strategy->cyclodextrin For persistent issues end Achieved Stable Solution ph->end cosolvent->end surfactant->end cyclodextrin->end

Caption: Systematic workflow for troubleshooting ARN14686 precipitation.

Part 3: Detailed Formulation Strategies & Protocols

If basic technique optimization fails to resolve the precipitation, the next step is to modify the composition of your aqueous buffer. Here we detail several field-proven strategies.

FAQ 1: How can I use pH to my advantage?

The Causality: ARN14686 has a predicted pKa of ~10.53, meaning it is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa, the molecule will become protonated (ionized).[5] This positive charge dramatically increases its interaction with polar water molecules, thereby increasing its solubility. Adjusting the pH of your buffer can be the simplest and most effective way to keep ARN14686 in solution.

Self-Validating Protocol: pH Optimization Screen

  • Prepare Buffers: Prepare a set of your base experimental buffer (e.g., PBS, Tris) at various pH levels. A good starting range would be pH 7.5, 7.0, 6.5, and 6.0. Ensure the buffer system used has adequate buffering capacity at the target pH.

  • Prepare ARN14686 Stock: Prepare a high-concentration stock of ARN14686 (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Dilution Test: For each pH-adjusted buffer, pipette the required volume (e.g., 990 µL) into a microfuge tube.

  • Controlled Addition: While vigorously vortexing the buffer, add the required volume of ARN14686 stock (e.g., 10 µL for a 1:100 dilution to 100 µM) dropwise directly into the buffer. Crucially, do not pipette the stock onto the wall of the tube.

  • Visual Inspection: Let the tubes sit at the experimental temperature (e.g., room temperature or 37°C) for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).

  • Select Optimal pH: Choose the lowest pH that maintains clarity and is compatible with your experimental system's constraints (e.g., cell health, enzyme activity).

Trustworthiness Check: Always run a vehicle control (buffer + DMSO at the final concentration) at your chosen pH to ensure the buffer itself or the interaction with the solvent does not cause issues in your assay.

FAQ 2: What are surfactants, and how do they prevent precipitation?

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions.[5] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like ARN14686 can be sequestered into this non-polar core, effectively shielding them from the aqueous environment and dramatically increasing the compound's apparent solubility.[6][7] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are widely used for this purpose.[6]

G cluster_0 Surfactant Monomers cluster_1 Micelle Formation s1 s2 s3 drug ARN14686 a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 a6 a6 a7 a7 a8 a8 a9 a9 a10 a10 a11 a11 a12 a12 a13 a13 a14 a14 a15 a15 a16 a16

Sources

optimizing ARN14686 incubation time for cell lysates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Incubation Time for Covalent Inhibitors in Cell Lysates

Introduction: The Critical Nature of Time in Target Engagement

Welcome to the technical support guide for ARN14686. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals working with novel compounds. While the specific compound ARN14686 is not described in publicly available literature and may be an internal designation, this guide establishes a robust framework for optimizing the experimental conditions for any novel targeted covalent inhibitor acting on a protein target within a complex cell lysate environment.

Covalent inhibitors represent a powerful therapeutic modality, distinguished by their ability to form a stable, long-lasting bond with their target protein. This mechanism often leads to high potency and prolonged duration of action. However, this efficacy is critically dependent on a key experimental variable: incubation time . Unlike reversible inhibitors where equilibrium is often reached rapidly, the reaction between a covalent inhibitor and its target is a time-dependent process. An insufficient incubation time will result in an underestimation of the compound's potency, while an excessively long incubation may obscure kinetic differences between compounds or lead to off-target effects.

This guide will provide the foundational principles, a detailed experimental protocol, and troubleshooting advice to empower you to rationally determine the optimal incubation time for your specific experimental context.

Core Concepts: The Two-Step Mechanism of Covalent Inhibition

Understanding the mechanism of action is paramount. A targeted covalent inhibitor typically engages its protein target in a two-step process. This kinetic model is fundamental to designing a proper time-course experiment.

  • Step 1: Reversible Binding (E + I ⇌ E·I) : The inhibitor (I) first binds non-covalently to the target enzyme or protein (E) to form an initial, reversible complex (E·I). The affinity of this initial binding is described by the inhibition constant, Ki.

  • Step 2: Covalent Bond Formation (E·I → E-I) : Following the initial binding, a reactive group on the inhibitor forms a permanent, covalent bond with a specific amino acid residue (e.g., cysteine, lysine) on the target protein. This irreversible step is characterized by the rate constant of inactivation, kinact.

This two-step process means that the overall potency of the inhibitor is a function of both its initial binding affinity and its chemical reactivity. The time required to achieve significant target modification is therefore dependent on both the inhibitor's concentration and these intrinsic rate constants.

G cluster_0 E Target Protein (E) EI_rev Reversible Complex (E·I) E->EI_rev + I I Inhibitor (I) I->EI_rev k_on EI_rev->E k_off EI_irr Covalent Complex (E-I) EI_rev->EI_irr k_inact (Covalent Bond Formation) caption Mechanism of a Targeted Covalent Inhibitor.

Caption: The two-step process of covalent inhibition.

Experimental Protocol: Determining Optimal Incubation Time

The following protocol provides a systematic approach to determine the optimal incubation time of a covalent inhibitor in a cell lysate preparation. The primary readout for this experiment is a quantitative measure of target engagement, such as Western blotting for the disappearance of the unmodified target protein or the inhibition of a downstream phosphorylation event.

Phase 1: Preparation of High-Quality Cell Lysate

Reproducible results begin with a consistent and high-quality cell lysate.[1] The goal is to efficiently extract the target protein while preserving its native conformation and preventing degradation.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (RIPA buffer is a common choice) supplemented with protease and phosphatase inhibitors immediately before use.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in a logarithmic growth phase.[2]

  • For adherent cells, aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.[3]

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 200-500 µL for a 10 cm dish).[2]

  • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[2][3]

  • Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.[3][4]

  • Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube, avoiding the pellet.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA). This is crucial for ensuring equal protein loading in the downstream analysis.

  • Normalize the concentration of all lysate samples with lysis buffer to a standard concentration (e.g., 1-2 mg/mL). Aliquot and store at -80°C for future use. Avoid multiple freeze-thaw cycles.[2]

Phase 2: Incubation Time-Course Experiment

This is the core experiment for optimizing incubation time. A broad range of time points should be tested to capture the full kinetic profile of the inhibitor.

Procedure:

  • Thaw a sufficient volume of your normalized cell lysate on ice.

  • Prepare your covalent inhibitor stock solution and perform serial dilutions to the desired final concentrations. A vehicle control (e.g., DMSO) must be run in parallel.

  • Set up a series of microcentrifuge tubes, one for each time point and condition. For example:

    • Vehicle Control (t = 0, 5, 15, 30, 60, 120 min)

    • Inhibitor [X µM] (t = 0, 5, 15, 30, 60, 120 min)

  • Add an equal volume of lysate to each tube.

  • Initiate the reaction by adding the inhibitor or vehicle to the lysate at staggered intervals, such that all reactions can be stopped simultaneously. For the t=0 sample, the stop solution (see next step) should be added before the inhibitor.

  • Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C). Note: Temperature will significantly affect the rate of the covalent reaction. Consistency is key.

  • Stop the reaction at the designated time by adding an equal volume of 2X Laemmli sample buffer and immediately boiling the samples at 95-100°C for 5-10 minutes. This denatures the proteins and effectively quenches the reaction.

  • Proceed with your downstream analysis (e.g., SDS-PAGE and Western blotting).

G cluster_workflow Experimental Workflow cluster_time Incubation at Constant Temperature prep_lysate Prepare & Normalize Cell Lysate (e.g., 2 mg/mL) setup_tubes Aliquot Lysate for Each Time Point prep_lysate->setup_tubes add_inhibitor Add Inhibitor (or Vehicle) at Staggered Starts setup_tubes->add_inhibitor t0 t = 0 min add_inhibitor->t0 t5 t = 5 min t15 t = 15 min t30 t = 30 min t60 t = 60 min t120 t = 120 min quench Quench Reaction (Add Laemmli Buffer + Boil) t120->quench analysis Downstream Analysis (e.g., Western Blot) quench->analysis caption Workflow for Incubation Time-Course.

Caption: Workflow for Incubation Time-Course.

Phase 3: Data Analysis and Interpretation

After performing the Western blot, quantify the band intensities for your target protein and a loading control. Normalize the target signal to the loading control for each lane. Plot the normalized target signal as a function of incubation time.

Incubation Time (min)Vehicle Control (Normalized Signal)Inhibitor [X µM] (Normalized Signal)% Inhibition
01.001.000%
51.020.8515%
150.980.6040%
301.010.3565%
600.990.1585%
1200.970.1090%

The optimal incubation time is typically the point at which the reaction has reached or is approaching its maximum effect (the plateau). For routine experiments, choosing a time point within this plateau (e.g., 60-90 minutes in the example above) ensures that minor variations in timing will not significantly alter the results.

Troubleshooting Guide

Q: I don't see any inhibition of my target, even after 2 hours.

  • A1: Inhibitor Concentration: The concentration of your inhibitor may be too low. The rate of covalent modification is concentration-dependent. Try increasing the inhibitor concentration by 5- to 10-fold in your next time-course experiment.

  • A2: Inhibitor Stability: The compound may be unstable in the lysis buffer.[5] Compounds can degrade due to pH, enzymes present in the lysate, or other components. Verify the stability of your compound under the assay conditions.

  • A3: Incorrect Target: Ensure that the cell line you are using expresses the intended target of ARN14686 and that your antibody is specific and effective for Western blotting.

  • A4: Temperature: The reaction may be too slow at the temperature you are using. If you are incubating on ice, try performing the incubation at room temperature or 37°C, but be aware that this can also increase protein degradation.

Q: My target protein is completely gone even at the t=0 time point.

  • A1: Reaction is Too Fast: The inhibitor concentration is too high, leading to a reaction that is too rapid to measure with this range of time points. Redo the experiment with a 10- to 100-fold lower concentration of the inhibitor.

  • A2: Incorrect t=0 Procedure: Ensure you are adding the Laemmli stop solution before adding the inhibitor for the t=0 sample. If the inhibitor is added first, even for a few seconds, a very fast reaction can proceed to completion.

Q: I see significant degradation of my target protein in the vehicle control samples at later time points.

  • A1: Insufficient Protease Inhibitors: The activity of endogenous proteases in the lysate may be too high. Ensure you are using a fresh, broad-spectrum protease inhibitor cocktail at the recommended concentration.

  • A2: Incubation Temperature: Higher temperatures (room temp or 37°C) will accelerate protease activity. Consider performing the incubation at 4°C, but be aware this will slow down your covalent reaction, likely requiring longer incubation times.[6]

Frequently Asked Questions (FAQs)

Q1: Why is treating live cells with the inhibitor different from treating the lysate? Treating live cells involves additional variables such as cell permeability, efflux pump activity, and intracellular metabolism of the compound. Treating the lysate directly isolates the interaction between the inhibitor and its target, which is ideal for biochemical characterization and confirming target engagement.

Q2: How does the total protein concentration of the lysate affect the experiment? The total protein concentration influences the effective concentration of your target protein. A very high total protein concentration can lead to non-specific binding of the inhibitor, reducing its available concentration to engage the specific target. It is crucial to keep the total protein concentration consistent across all experiments to ensure reproducibility.

Q3: Once I find an optimal time, can I use it for all future experiments? Generally, yes, as long as the core conditions (cell type, lysate concentration, inhibitor concentration, temperature) remain the same. However, if you are comparing different inhibitors, you must be cautious. A potent inhibitor might reach maximum effect in 30 minutes, while a weaker one might require 2 hours. Using a single, early time point could wrongly classify the weaker compound as inactive.[7]

Q4: Can I use this protocol for a reversible inhibitor? Yes, but the results will look different. For a reversible inhibitor, the level of inhibition should be constant across all time points, as the binding equilibrium is typically established very quickly. If you see time-dependent inhibition, it is a strong indicator of a covalent or slow-binding mechanism.

References
  • Lysate preparation protocol for western blotting. Abcam.
  • Protein Processing for Lysate Samples.
  • Cell Lysate Prepar
  • Preparation of Lysates from Cultured Cells. Thermo Fisher Scientific.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.
  • Solution Stability.
  • Cell Lysis and Protein Extraction for Western Blotting. Sigma-Aldrich.

Sources

reducing background noise in ARN14686 fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Signal and Reducing Background Noise

Welcome to the technical support guide for the fluorescent probe ARN14686. This resource is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into achieving high-quality, reproducible results. High background fluorescence is a common challenge that can obscure specific signals, leading to low signal-to-noise ratios and ambiguous data.[1] This guide offers a structured approach to identifying the sources of background noise and provides systematic troubleshooting strategies in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about background noise when using ARN14686.

Q1: What are the primary sources of background noise in my ARN14686 experiments?

A1: Background fluorescence, or noise, is any unwanted signal that obscures the desired signal from your target.[2] It can originate from several sources, which can be broadly categorized as sample-related, reagent-related, or instrument-related.[2]

  • Sample-Related (Autofluorescence): Cells and tissues naturally contain molecules that fluoresce, such as NADH, riboflavins, and flavin coenzymes.[3][4] This intrinsic fluorescence, known as autofluorescence, can be a significant source of background, particularly in the blue and green spectral regions.[5]

  • Reagent-Related:

    • Unbound/Non-specifically Bound Probe: Excess ARN14686 that has not been washed away or has bound to off-target sites contributes to diffuse background.[6][7] Hydrophobic interactions can often be a cause of such non-specific binding.[8][9]

    • Contaminated Reagents: Buffers, media, or other solutions may contain fluorescent impurities.

    • Media Components: Standard cell culture media often contain fluorescent compounds like phenol red and riboflavin.[10] Fetal Bovine Serum (FBS) also contains numerous fluorescent molecules.[11]

  • Consumables & Substrates: Plastic-bottom plates and dishes can be highly fluorescent compared to glass-bottom vessels.[2]

  • Instrument-Related: This includes electronic noise from the detector (read noise, dark noise) and stray light from the excitation source.[12]

Q2: How can I quickly determine the source of the high background?

A2: The key is to use a systematic approach with proper controls. By imaging a series of control samples, you can isolate the component contributing to the noise.

  • Image "Unstained" Cells/Sample: Acquire an image of your cells or sample prepared in the exact same way as your experimental sample but without adding ARN14686. If you observe significant fluorescence, the primary issue is autofluorescence .[13]

  • Image "Reagent Blank": In a cell-free well or on a clean slide, image the final imaging buffer or media containing ARN14686 at the working concentration. If this is bright, the issue lies with the reagents or the probe itself (e.g., aggregation, media fluorescence).

  • Review Instrument Settings: Ensure that the laser power/light source intensity and detector gain are not set excessively high. While increasing these can make a dim signal visible, it also amplifies background noise.[1][14]

Q3: My signal-to-noise ratio is very low. What are the first things I should try?

A3: A low signal-to-noise (S/N) ratio means the specific signal is difficult to distinguish from the background.[1] Here are three initial steps:

  • Optimize Probe Concentration: Using too high a concentration of ARN14686 is a common cause of high background.[15] Perform a concentration titration to find the lowest concentration that still provides a robust specific signal.

  • Improve Washing Steps: Inefficient washing fails to remove unbound probe. Increase the number of washes (e.g., from 2 to 4) and/or the duration of each wash.[15] Including a mild, non-ionic detergent like Tween-20 (at ~0.05%) in the wash buffer can also help reduce non-specific binding.

  • Switch to an Imaging-Specific Buffer/Medium: For live-cell imaging, replace standard culture medium with a phenol red-free medium or an optically clear buffered salt solution (like HBSS) just before imaging.[10][11][16] This can dramatically reduce background fluorescence from media components.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex issues.

Scenario A: High Background in Cell-Based Imaging

A1: Cellular autofluorescence is a common problem, especially with fixed samples or metabolically active cells.[4][5]

Causality: Autofluorescence often arises from aldehyde fixation (e.g., with formaldehyde or glutaraldehyde), which creates fluorescent cross-links, and from endogenous molecules like flavins and NADH.[5][17]

Solutions & Protocol:

  • Use a Far-Red Fluorophore (If an Alternative to ARN14686 is an Option): Autofluorescence is most intense in the blue-green part of the spectrum.[5] Shifting to probes that excite and emit in the far-red (e.g., >650 nm) can often avoid this interference entirely.[5][17]

  • Use Specialized Imaging Media: For live cells, switch to a medium designed for fluorescence microscopy, such as Gibco™ FluoroBrite™ DMEM, which is formulated without fluorescent components like phenol red and riboflavin.[11][16]

  • Chemical Quenching (For Fixed Cells): Certain reagents can help quench autofluorescence.

    • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence, but its effects can be variable.[5][17]

    • Commercial Reagents: Products like TrueVIEW™ or Sudan Black B can effectively quench autofluorescence from various sources, particularly lipofuscin.[5][17]

Protocol: Basic Autofluorescence Quenching
  • After fixation and permeabilization, wash the sample with PBS.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the sample in this solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard staining protocol. Note: Always test quenching reagents on a control sample first to ensure they do not affect your specific signal.

A2: A diffuse signal typically points to issues with non-specific binding of ARN14686 or incomplete removal of unbound probe.[6][7]

Causality: This can be caused by using too high a probe concentration, insufficient washing, or interactions between the probe and extracellular matrix or plastic surfaces.[7][15] Hydrophobic probes are particularly prone to non-specific binding to cellular membranes and proteins.[8][9]

Solutions & Workflow:

  • Optimize Probe Concentration and Incubation Time: Systematically lower the ARN14686 concentration and potentially shorten the incubation time. The goal is to saturate the specific target without allowing excess probe to accumulate non-specifically.

  • Enhance Wash Steps:

    • Increase the number and duration of washes.

    • Perform washes with gentle agitation.

    • Consider a final 30-minute "wash-out" step where you replace the final wash buffer with fresh medium and incubate at 37°C to allow unbound intracellular probe to diffuse out.[18]

  • Include a Blocking Step: While more common in immunofluorescence, a blocking step can reduce non-specific binding of small molecules. Incubating with a protein-rich solution like 1-5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes before adding ARN14686 can occupy non-specific binding sites.[13]

  • Use Glass-Bottom Imaging Plates: Standard plastic tissue culture plates can be highly fluorescent and prone to non-specific probe binding.[2] Switching to higher-quality imaging plates with glass or specialized polymer bottoms significantly reduces this source of background.[2]

A3: This is often a sign of probe aggregation .

Causality: Many organic fluorescent probes have poor aqueous solubility and can form aggregates or precipitates when diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[19][20] These aggregates are intensely fluorescent and bind randomly to surfaces.

Solutions & Protocol:

  • Check Solubilization Protocol:

    • Ensure your stock solution of ARN14686 is fully dissolved in a high-quality, anhydrous solvent (e.g., DMSO).

    • When diluting into your final aqueous buffer, vortex or pipette vigorously during the addition of the probe stock to the buffer. Do not add the aqueous solution to the concentrated stock.

    • Consider an intermediate dilution step in a buffer containing a small amount of non-ionic surfactant (e.g., Pluronic F-127 at 0.02%) to improve solubility.

  • Filter the Staining Solution: Before applying to your sample, centrifuge the final ARN14686 staining solution at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any aggregates. Carefully collect the supernatant to use for staining.

  • Sonication: Briefly sonicating the diluted probe solution can help break up small aggregates.

Workflow Diagram: Troubleshooting Background Noise

G cluster_start Initial Observation cluster_controls Run Diagnostic Controls cluster_paths Identify Primary Cause cluster_solutions Implement Solutions start High Background Observed control_auto Image Unstained Sample (No ARN14686) start->control_auto control_reagent Image Reagent Blank (ARN14686 in buffer, no cells) start->control_reagent path_auto Bright Signal? YES -> Autofluorescence control_auto->path_auto path_nonspecific Controls are Clean? YES -> Non-Specific Binding control_auto->path_nonspecific path_reagent Bright Signal? YES -> Reagent/Probe Issue control_reagent->path_reagent control_reagent->path_nonspecific sol_auto Use Imaging Media Chemical Quenching Use Far-Red Probe path_auto->sol_auto Fix sol_reagent Check Probe Solubilization Filter Staining Solution Use Fresh/Pure Reagents path_reagent->sol_reagent Fix sol_nonspecific Optimize Probe [C] Improve Wash Steps Add Blocking Step Use Glass-Bottom Plates path_nonspecific->sol_nonspecific Fix

Caption: Systematic workflow for diagnosing and resolving high background fluorescence.

Scenario B: High Background in Plate Reader / Cuvette Assays

A1: This indicates that the background is not coming from your biological sample but from the assay components themselves.

Causality: The fluorescence could be intrinsic to the assay buffer/media, the probe itself (e.g., concentration-dependent self-quenching or enhancement effects), or the microplate plastic.

Solutions:

  • Test Different Microplates: Black-walled, clear-bottom microplates are essential for fluorescence assays to prevent light scatter and crosstalk between wells.[21] However, not all black plates are equal. Test plates from different manufacturers, as some plastics have lower intrinsic fluorescence.

  • Buffer and Media Screening: As with imaging, components like phenol red and serum in media are major contributors to background.[11] The best signal-to-blank ratios are often achieved in simple buffers like PBS or HBSS.[11] If media is required, use a specialized low-background formulation.

  • Check for ARN14686 Instability: The probe may be unstable or reactive in your specific buffer, leading to the formation of a fluorescent byproduct. Test the fluorescence of ARN14686 in different buffers over time to see if the signal drifts.

A2: Improving the assay window (the ratio of the positive signal to the negative/background signal) is critical for robust results.[11]

Causality: A poor assay window can result from a weak specific signal, high background, or both. Optimization requires addressing both aspects.

Solutions & Data Presentation:

  • Instrument Settings Optimization:

    • Gain/Sensitivity: Adjust the detector gain to a level that places your positive control signal in the upper part of the detector's linear range without saturating it.

    • Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission maxima for ARN14686. Use narrow bandwidths (e.g., 5-10 nm) to reduce spectral crosstalk and background.

    • Optical Filters: Using high-quality bandpass filters can significantly improve stray light rejection and enhance the signal-to-noise ratio.[22]

  • Assay Parameter Optimization: Systematically optimize parameters like probe concentration, incubation time, and cell number/protein concentration to find the combination that maximizes the signal-to-background ratio. A matrix-based (checkerboard) titration is an efficient way to do this.

Table 1: Example of a Checkerboard Titration for Assay Optimization

The values below represent the calculated Signal-to-Background (S/B) ratio for each condition.

ARN14686 Conc.10,000 cells/well20,000 cells/well40,000 cells/well
100 nM 2.13.54.2
250 nM 3.87.1 6.5
500 nM 4.56.25.1

In this example, a concentration of 250 nM ARN14686 with 20,000 cells per well provides the optimal S/B ratio.

Diagram: Sources of Signal vs. Noise in Fluorescence

G cluster_total Total Measured Signal cluster_signal Desired Signal cluster_noise Background Noise (Undesired Signal) SpecificSignal ARN14686 bound to target Autofluorescence Cellular Autofluorescence UnboundProbe Unbound ARN14686 NonspecificBinding Non-specific Binding Media Media/Buffer Fluorescence Plastic Plate/Vessel Fluorescence InstrumentNoise Detector Noise

Caption: Components of the total measured fluorescence signal.

References
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Background Fluorescence - FAQ. Retrieved from [Link]

  • ResearchGate. (2019). How to reduce autofluorescence in life cell imaging of cell lines?. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Retrieved from [Link]

  • Northeast, R. (2021). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]

  • Mosiman, V. L., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151-156.
  • Kalyanaraman, B., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(5), 518-540.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Molecular Devices. (2021). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved from [Link]

  • Bankhead, P. (n.d.). Analyzing fluorescence microscopy images with ImageJ: Noise. Retrieved from [Link]

  • Adler, J., & Parmryd, I. (2013). Noise and Colocalization in Fluorescence Microscopy: Solving a Problem. Imaging & Microscopy.
  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • BioSceince. (2025).
  • Zhang, Y., et al. (2019). Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. ACS Omega, 4(2), 3949-3955.
  • Perrone, F., et al. (2021). Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. Cells, 10(9), 2246.
  • Lytle, F. E., et al. (1998). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 70(13), 246A-253A.
  • Central Laser Facility, STFC. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments.
  • PhotochemCAD. (n.d.). Phenol Red - Absorption Spectrum.
  • He, J., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Journal of Microscopy.
  • MDPI. (2024). Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. Applied Sciences, 14(20), 8947.
  • Li, Y., et al. (2016). The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. PLOS ONE, 11(3), e0151534.
  • Haupt, K., & Piletsky, S. (2025). Application of non-specific fluorescent dyes for monitoring enantio-selective ligand binding to molecularly imprinted polymers. Journal of Molecular Recognition.
  • HORIBA. (n.d.). How to Calculate Signal to Noise Ratio. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aggregation makes fluorescent probes better and brighter. RSC Blogs.
  • ResearchGate. (n.d.).
  • Mitosch, K., et al. (2018). Strong increase in the autofluorescence of cells signals struggle for survival. Scientific Reports, 8(1), 12123.
  • Bio-Rad. (n.d.). 10 Tips for Selecting & Using Fluorophores in IF Experiments. Retrieved from [Link]

  • Li, Y., et al. (2016). The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. PLOS ONE, 11(3), e0151534.
  • ResearchGate. (2025).
  • PLOS ONE. (n.d.). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy.
  • ACS Omega. (2018). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. 3(11), 16017-16024.

Sources

Technical Support Center: Optimizing Click Reaction Yields with ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a special focus on experiments involving our proprietary azide compound, ARN14686.

Our commitment to scientific integrity and excellence means this guide is built on a foundation of established principles and field-proven insights. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow protocols but to rationally optimize them for your specific applications.

Understanding the Core Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, broad scope, and simple execution.[1][2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3][4] The remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed reaction, makes it a powerful tool for bioconjugation, drug discovery, and materials science.[1]

The generally accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[1][3] Subsequent ring contraction and protonolysis yield the desired 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[1][5]

Diagram: The Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (ARN14686) (R'-N₃) Product 1,4-Triazole Product Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide (ARN14686) Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regeneration Triazolyl_Cu->Product + H⁺ start caption Figure 1. Simplified catalytic cycle of the CuAAC reaction. Troubleshooting_Workflow cluster_Catalyst Catalyst Checks cluster_Reagents Reagent Checks cluster_Conditions Condition Checks Start Low/No Product Yield Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Reagents 2. Assess Reagents Check_Catalyst->Check_Reagents Catalyst OK Fresh_Ascorbate Fresh Sodium Ascorbate? Check_Catalyst->Fresh_Ascorbate Check_Conditions 3. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Purity Purity of ARN14686/Alkyne? Check_Reagents->Purity Advanced_Troubleshooting 4. Advanced Troubleshooting Check_Conditions->Advanced_Troubleshooting Conditions OK Solvent Substrates Soluble? Check_Conditions->Solvent Success High Yield Achieved Advanced_Troubleshooting->Success Optimized Use_Ligand Using a Ligand (e.g., THPTA)? Fresh_Ascorbate->Use_Ligand Stoichiometry Correct Stoichiometry? Purity->Stoichiometry Temperature Room Temp Sufficient? Solvent->Temperature caption Figure 2. A logical workflow for troubleshooting low-yield CuAAC reactions.

Sources

Technical Support Center: ARN14686 Handling & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for ARN14686 , an activity-based probe (ABP) targeting N-acylethanolamine acid amidase (NAAA). It is designed to address the specific stability challenges associated with its reactive


-lactam warhead and alkyne functional group.

Product Identity: ARN14686 (Click Tag™) Chemical Class:


-lactam carbamate derivative
Primary Application:  Activity-Based Protein Profiling (ABPP) of NAAA; Covalent Inhibition.
Part 1: Core Storage & Stability Intelligence
Q: Why is strict temperature control at -20°C (or lower) critical for ARN14686?

A: ARN14686 contains a strained 2-oxo-3-azetidinyl (beta-lactam) ring. This ring is the "warhead" responsible for covalently binding to the N-terminal cysteine of NAAA.

  • The Risk: The ring strain makes the molecule thermodynamically prone to hydrolysis (ring-opening). At room temperature, and especially in the presence of moisture, this ring opens, rendering the probe biologically inert.

  • Recommendation: Store the lyophilized solid at -20°C . For solvated stock solutions (e.g., in DMSO), we strongly recommend -80°C storage to virtually arrest hydrolysis and minimize solvent evaporation.

Q: Can I store ARN14686 in Ethanol?

A: Not recommended for long-term storage. While ARN14686 is soluble in ethanol (~1 mg/ml), ethanol is hygroscopic (absorbs atmospheric water) and more volatile than DMSO. Absorbed water will accelerate the hydrolysis of the beta-lactam ring.

  • Best Practice: Use anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions. DMSO is less volatile and maintains the compound's stability better over freeze-thaw cycles, provided it is kept dry.

Q: What is the maximum shelf-life?
  • Crystalline Solid:

    
     4 years at -20°C (protected from moisture).[1]
    
  • DMSO Stock Solution: 6 months at -80°C; 1 month at -20°C.

  • Aqueous Solution: Do not store. Prepare immediately before use.

Part 2: Solubilization & Experimental Protocols
Protocol: Preparation of High-Integrity Stock Solutions

Failure to follow this protocol is the #1 cause of "inactive probe" reports.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside a desiccator before opening. This prevents condensation from forming on the cold solid (water = hydrolysis).

  • Solvent Selection: Use High-Grade Anhydrous DMSO (≥99.9%, water content <0.005%).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10–25 mM .

    • Note: Solubility in DMSO is high (~30 mg/ml), so high-concentration stocks are feasible.

    • Vortex gently. Ensure the solution is clear and colorless.

  • Aliquoting (Crucial Step):

    • Do not store the bulk stock in one tube.

    • Divide into single-use aliquots (e.g., 10–50 µL) in amber, O-ring sealed cryovials.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, degrading the beta-lactam.

Quantitative Solubility Data
SolventMax SolubilitySuitability for StorageNotes
DMSO ~30 mg/mLHigh Recommended for stock. Use anhydrous grade.
DMF ~30 mg/mLHighGood alternative to DMSO.
Ethanol ~1 mg/mLLowLow solubility; hygroscopic risk.
PBS (pH 7.2) ~0.25 mg/mLNone Unstable. Use only for immediate assay dilution.
Part 3: Troubleshooting & FAQs
Q: I observed a precipitate when diluting the DMSO stock into my cell culture media. What happened?

A: This is likely "Solvent Shock." ARN14686 is highly hydrophobic. Rapid addition of a concentrated DMSO stock to an aqueous buffer can cause immediate precipitation.

  • Solution: Perform a step-wise dilution .

    • Dilute your 25 mM stock to a 10x intermediate concentration in media/buffer slowly while vortexing.

    • Add this intermediate to your final volume.

    • Ensure final DMSO concentration is <0.1% to avoid cytotoxicity, though ARN14686 solubility limits may require up to 0.5% DMSO depending on the target concentration.

Q: My click chemistry labeling signal is weak/absent. Is the probe broken?

A: If the probe was stored correctly, the issue is often the Click Reaction itself, not the probe stability.

  • Diagnostic Check:

    • Warhead Integrity: Did the stock smell like "garlic" or "sulfur"? (Indicates DMSO degradation, but usually the probe is fine). Did you store it in water? (Probe is dead).

    • Catalyst Failure: The Copper(I) catalyst in CuAAC click chemistry is sensitive to oxygen. Ensure you are using fresh Sodium Ascorbate (reducing agent) and that your THPTA/TBTA ligand is in excess.

    • Target Abundance: NAAA expression levels vary. Validate target presence with a Western Blot before assuming probe failure.

Q: Can I use ARN14686 in live cells?

A: Yes. ARN14686 is cell-permeable.

  • Protocol: Treat cells (e.g., 1–10 µM) for 1–4 hours. Wash cells to remove unbound probe. Lyse cells. Perform Click Chemistry on the lysate.

  • Note: Longer incubation times (>6 hours) may lead to probe turnover or non-specific background.

Part 4: Visual Workflow (Storage & Handling)

The following diagram illustrates the "Golden Path" for handling ARN14686 to ensure the beta-lactam warhead remains active.

ARN14686_Workflow Receipt Product Receipt (Solid, -20°C) Equilibration Equilibrate to RT (Desiccator) Receipt->Equilibration Prevent Condensation Solubilization Dissolve in Anhydrous DMSO (10-25 mM) Equilibration->Solubilization Inert Atmosphere Aliquot Aliquot into Single-Use Vials (Amber, O-ring) Solubilization->Aliquot Minimize Freeze-Thaw Storage Long-Term Storage (-80°C recommended) Aliquot->Storage Thaw Thaw Aliquot (RT) Storage->Thaw When needed Dilution Dilute into Media/Buffer (Immediate Use) Thaw->Dilution Assay Experiment (ABPP/Inhibition) Dilution->Assay Discard Discard Unused Aqueous Dilution Dilution->Discard Do NOT refreeze

Caption: Workflow for preserving the reactive beta-lactam warhead of ARN14686. Green steps indicate critical preparation phases; Red steps indicate experimental usage.

References
  • Romeo, E., et al. (2015). "Activity-based probe for N-acylethanolamine acid amidase."[1][2][3] ACS Chemical Biology, 10(9), 2057-2064.[1] Retrieved from [Link]

  • Di Martino, S., et al. (2025).[4] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry (Contextual usage of ARN14686 as a reference probe). Retrieved from [Link]

Sources

adjusting pH for optimal ARN14686 binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ARN14686 Binding Optimization

Quick Reference: Optimal Conditions

ParameterOptimal SettingCritical Note
Target Enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA)Lysosomal cysteine hydrolase.
Optimal pH pH 4.5 – 5.0 CRITICAL: Binding is negligible at pH 7.4.
Buffer System 100 mM Sodium Citrate or Sodium AcetateAvoid amine-containing buffers (Tris) if possible during labeling to prevent interference.
Reducing Agent 1–3 mM TCEPEssential to maintain the catalytic cysteine in a reduced state.
Incubation 2 hours @ 37°CRequired for covalent bond formation (beta-lactam ring opening).

The Core Directive: Why pH 4.5 is Non-Negotiable

Q: I usually perform protein labeling in PBS (pH 7.4). Can I use this for ARN14686?

A: No. You must use an acidic buffer (pH 4.5–5.0).

The Mechanism: ARN14686 is an Activity-Based Probe (ABP) .[1][2] Unlike an antibody that binds to an epitope regardless of activity, ARN14686 targets the catalytic machinery of NAAA.

  • Enzyme Biology: NAAA is a lysosomal enzyme.[3][4] It belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.[4][5] Its catalytic cysteine (Cys126 in humans) is only activated and nucleophilic in an acidic environment (lysosomal pH).[6]

  • The Trap: At neutral pH (7.4), NAAA undergoes a conformational change that renders the catalytic cysteine inaccessible or unreactive.

  • The Probe: ARN14686 contains a

    
    -lactam "warhead" that mimics the enzyme's natural substrate. It requires the enzyme to attempt to "hydrolyze" the probe, leading to a permanent covalent bond. If the enzyme is inactive (pH 7.4), this reaction never happens.
    

Evidence: Research demonstrates that NAAA activity peaks at pH 4.5 and is virtually nonexistent at pH 7.0+.[3] Labeling efficiency with ARN14686 mirrors this activity profile perfectly [1, 2].

Step-by-Step Optimization Protocol

Q: How do I prepare the optimal binding buffer for ARN14686 labeling?

A: Follow this Citrate-Based Acidic Labeling Protocol.

Reagents Required:
  • Buffer: 100 mM Sodium Citrate (adjusted to pH 4.5).

  • Detergent: 0.1% Triton X-100 (Critical for solubilizing the hydrophobic probe).

  • Reducing Agent: 3 mM TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if performing subsequent click chemistry with copper, as DTT chelates copper.

  • Probe: ARN14686 (stock in DMSO).

Workflow:
  • Lysate Preparation:

    • If extracting from cells/tissue, homogenize in pH 7.4 PBS first to preserve general protein stability, but ensure the final reaction volume is buffered to pH 4.5 using a concentrated Citrate stock.

    • Better Method: Resuspend the final protein pellet directly in 100 mM Sodium Citrate (pH 4.5) containing 0.1% Triton X-100 and protease inhibitors.

  • Pre-Incubation (Activation):

    • Incubate the lysate/protein at 37°C for 10 minutes in the acidic buffer. This allows NAAA to adopt its active conformation.

  • Probe Addition:

    • Add ARN14686 (Final concentration: 1–10

      
      M).
      
    • Ensure final DMSO concentration is < 5%.

  • Reaction:

    • Incubate at 37°C for 2 hours .

    • Note: Covalent binding is time-dependent. 30 minutes may yield weak signals; 2 hours is optimal.

  • Termination:

    • If proceeding to Click Chemistry: Precipititate proteins (Acetone/Methanol) to remove excess unreacted probe, then resuspend in neutral buffer (PBS) for the Click reaction (as Click chemistry works best at pH 7–8).

Visualization: The pH-Dependent Binding Mechanism

The following diagram illustrates why the acidic environment is required for the specific covalent "locking" of ARN14686 onto NAAA.

NAAA_Binding_Mechanism cluster_pH7 Neutral pH (7.4) - Inactive cluster_pH4 Acidic pH (4.5) - Active (Lysosomal Mimicry) NAAA_Inactive NAAA (Inactive) Cys126 Buried/Protonated Probe_Free ARN14686 (Free in Solution) NAAA_Inactive->Probe_Free Probe added NAAA_Active NAAA (Active) Cys126 Nucleophilic NAAA_Inactive->NAAA_Active pH Shift to 4.5 No_Reaction NO BINDING (Probe washes away) Probe_Free->No_Reaction Incubation Complex Michaelis Complex (Probe in Pocket) NAAA_Active->Complex + ARN14686 (Substrate Mimicry) Covalent Covalent Adduct (Beta-Lactam Ring Open) Complex->Covalent Nucleophilic Attack (Cys126 -> Beta-Lactam)

Figure 1: Mechanism of Action. Acidic pH is the "switch" that exposes the catalytic Cysteine, allowing the covalent capture of the probe.

Troubleshooting Guide (FAQ)

Q: I see no signal on my gel after Click Chemistry. What went wrong?

  • Check 1 (Most Likely): Did you perform the probe binding step at pH 7.4?

    • Fix: Repeat the binding step in 100 mM Citrate pH 4.5 .

  • Check 2: Did you perform the Click Chemistry step at pH 4.5?

    • Fix: The Click reaction (CuAAC) is inhibited by acid. You must precipitate the protein after probe binding and resuspend in PBS (pH 7.4) for the click reaction with the fluorophore.

  • Check 3: Is your NAAA active?

    • Fix: Add TCEP to the binding buffer.[2][7] Oxidized cysteines cannot react with the beta-lactam warhead.

Q: The probe precipitates when added to the buffer.

  • Cause: ARN14686 has a hydrophobic C9 alkyl chain.

  • Fix: Ensure your buffer contains 0.1% Triton X-100 .[7] Do not add the probe directly to aqueous buffer without intermediate mixing; dilute the DMSO stock slowly while vortexing.

Q: Can I use this probe to label Acid Ceramidase (AC)?

  • Insight: AC is homologous to NAAA and also active at acidic pH.

  • Selectivity: ARN14686 is highly selective for NAAA at low concentrations (< 1

    
    M). At high concentrations (> 10 
    
    
    
    M), it may show off-target binding to Acid Ceramidase.
  • Control: To confirm NAAA specificity, pre-incubate with a competitive non-covalent NAAA inhibitor (e.g., ARN726) before adding ARN14686.

References

  • Romeo, E., et al. (2016). "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase." Journal of Visualized Experiments (JoVE).

  • Pontis, S., et al. (2016). "Design and synthesis of a novel activity-based probe for the imaging of N-acylethanolamine acid amidase (NAAA) in cells and tissues."[2] ACS Chemical Biology.[7]

  • Tsuboi, K., et al. (2007). "N-Acylethanolamine-hydrolyzing acid amidase."[2][3][5] Methods in Enzymology.

Sources

Technical Support Center: Overcoming ARN14686 Cell Permeability Issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for ARN14686, a novel quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ARN14686 is designed to selectively target the ATP-binding site of EGFR, making it a potent tool for investigating cellular signaling and a promising candidate for oncology research.[1][2] Dysregulation of EGFR signaling is a key driver in several cancers, promoting processes like cell proliferation, angiogenesis, and metastasis.[3][4]

Like other small molecule kinase inhibitors, the experimental success of ARN14686 hinges on its ability to reach its intracellular target. However, researchers may encounter challenges related to its effective concentration within the cell. This guide is designed to provide in-depth troubleshooting for common issues related to cell permeability and active efflux, which can lead to apparent low potency or inconsistent results in cellular assays. We will draw parallels to the well-characterized EGFR inhibitor, Gefitinib, which shares structural and mechanistic similarities, and whose cellular transport has been extensively studied.[5][6]

This document will serve as your comprehensive resource, providing FAQs, step-by-step diagnostic workflows, and optimization protocols to ensure you achieve reliable and reproducible results in your experiments with ARN14686.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for ARN14686 in a whole-cell assay is significantly higher than in my biochemical (enzyme) assay. Why is there a discrepancy?

A: This is a classic indicator of a potential cell permeability or efflux issue. Here's the causality:

  • Biochemical Assays: These cell-free systems measure the direct interaction between ARN14686 and its purified EGFR kinase target.[7][8] The resulting IC50 reflects the compound's intrinsic potency without the barrier of a cell membrane.

  • Cell-Based Assays: For ARN14686 to be effective, it must first cross the plasma membrane to reach the EGFR kinase domain inside the cell.[9] Several factors can limit its intracellular concentration:

    • Poor Passive Diffusion: The physicochemical properties of the compound may hinder its ability to passively cross the lipid bilayer.

    • Active Efflux: Cells, particularly cancer cell lines, express ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10][11] These proteins act as cellular pumps, actively removing xenobiotics (foreign substances) like ARN14686, thereby lowering its effective intracellular concentration.[11] Gefitinib is a known substrate and inhibitor of BCRP and can interact with other ABC transporters.[5][6][12]

    • Cellular Sequestration: The compound might be trapped in intracellular compartments like lysosomes.

The higher IC50 in your cellular assay likely means that a greater external concentration is required to achieve the necessary intracellular concentration to inhibit EGFR.[13]

Q2: I'm seeing variable results with ARN14686 across different cell lines. Is this expected?

A: Yes, cell-line specific variability is common and often points to differences in membrane transporter expression. Different cancer cell lines can have vastly different expression levels of ABC transporters.[5][6] A cell line with high P-gp or BCRP expression will be more efficient at pumping ARN14686 out, leading to apparent resistance (higher IC50) compared to a cell line with low transporter expression. Therefore, it is crucial to characterize the expression profile of key ABC transporters in the cell lines you are using.

Q3: Can the solvent or formulation of ARN14686 affect my results?

A: Absolutely. Most small molecules are dissolved in DMSO for in vitro studies. While cell-based assays can typically tolerate up to 1% DMSO, higher concentrations can affect membrane integrity.[8] Ensure your final DMSO concentration is consistent across all experiments and is below cytotoxic levels for your specific cell line. If you are using a different solvent or a formulation with excipients, these could also interact with the cell membrane or efflux pumps, altering the permeability of ARN14686.

Q4: How long should I incubate my cells with ARN14686 to ensure it has entered the cells?

A: The optimal incubation time depends on the compound's permeability characteristics and the cellular context. For a compound facing efflux, a steady-state intracellular concentration is reached when the rate of influx equals the rate of efflux. Short incubation times may not be sufficient to reach an effective inhibitory concentration. We recommend performing a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation period for achieving maximal target inhibition (e.g., reduction in EGFR phosphorylation) in your specific cell model.

Troubleshooting Workflows & Protocols

If you suspect cell permeability is impacting your results, follow this logical progression of experiments to diagnose and overcome the issue.

Workflow 1: Diagnosing a Permeability Problem

This workflow is designed to systematically confirm if the discrepancy between biochemical and cellular potency is due to cellular access.

cluster_0 Step 1: Establish Baselines cluster_1 Step 2: Compare Potencies cluster_2 Step 3: Investigate Cause A Perform Biochemical Assay (e.g., KinaseGlo® on purified EGFR) Determine Intrinsic IC50 C Is Cellular IC50 >> Biochemical IC50? A->C B Perform Cellular Assay (e.g., Western blot for p-EGFR in A549 cells) Determine Apparent IC50 B->C D Proceed to Workflow 2: Investigate Efflux Pumps C->D Yes E Issue is likely not permeability. Consider other factors: - Compound stability in media - Off-target effects - Cell density artifacts C->E No cluster_0 Step 1: Experimental Setup cluster_1 Step 2: Data Analysis cluster_2 Step 3: Conclusion A Select cell line with suspected high efflux (e.g., one with high ARN14686 IC50) B Prepare two sets of dose-response curves for ARN14686 A->B C Set 1: ARN14686 alone B->C D Set 2: ARN14686 + fixed concentration of an ABC transporter inhibitor (e.g., 10 µM Verapamil for P-gp) B->D E Determine Cellular IC50 for both sets C->E D->E F Did Verapamil co-treatment significantly decrease the IC50? E->F G Conclusion: ARN14686 is likely a substrate of the inhibited efflux pump (e.g., P-gp). Consider using pump inhibitors or alternative cell lines. F->G Yes H Conclusion: Efflux by this specific pump is unlikely. Consider other transporters or proceed to Workflow 3. F->H No cluster_pathway Cellular Signaling & Drug Action cluster_transport Membrane Transport EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates pEGFR p-EGFR EGFR->pEGFR Autophosphorylation ARN14686_out ARN14686 (Extracellular) ARN14686_in ARN14686 (Intracellular) ARN14686_out->ARN14686_in Passive Diffusion EffluxPump ABC Transporter (e.g., P-gp) ARN14686_in->ARN14686_out Active Efflux ARN14686_in->pEGFR Inhibits Pathway Downstream Signaling (e.g., RAS-RAF-ERK, PI3K-AKT) pEGFR->Pathway Activates Response Cell Proliferation & Survival Pathway->Response Membrane < Plasma Membrane > Verapamil Verapamil Verapamil->EffluxPump Inhibits

Caption: EGFR signaling and mechanisms of ARN14686 transport.

This diagram illustrates how ARN14686 must first enter the cell to inhibit EGFR autophosphorylation and block downstream signaling. H[14][15][16]owever, ABC transporters can actively pump it out, reducing its efficacy. Co-treatment with an inhibitor like Verapamil can block this efflux, restoring the intracellular concentration and inhibitory activity of ARN14686.

We trust this guide will empower you to systematically troubleshoot and resolve any permeability issues with ARN14686, leading to clear and actionable data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chen, J., et al. (2005). Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. Clinical Cancer Research, 11(17), 6429-6437.[Link]

  • Taipei Medical University Repository. (2005). Gefitinib reverses chemotherapy resistance in gefitinib-insensitive multidrug resistant cancer cells expressing ATP-binding cassette family protein. Taipei Medical University.[Link]

  • Nyati, M. K., et al. (2006). Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity. Clinical Cancer Research, 12(10), 3237-3245.[Link]

  • Kohl, F., et al. (2022). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 27(19), 6296.[Link]

  • ResearchGate. (2018). BCRP/ABCG2 expression is involved in intrinsic resistance to gefitinib... ResearchGate.[Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate.[Link]

  • Deng, Y., et al. (2014). Blood-brain barrier permeability of gefitinib in patients with brain metastases from non-small-cell lung cancer before and during whole brain radiation therapy. OncoTargets and Therapy, 7, 2059-2064.[Link]

  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.[Link]

  • Nishimura, Y., et al. (2017). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Cancer Science, 108(4), 749-758.[Link]

  • Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Trends in Pharmacological Sciences, 40(8), 581-594.[Link]

  • Tramontina, F., et al. (2001). Digitonin-permeabilization of astrocytes in culture monitored by trypan blue exclusion and loss of S100B by ELISA. Brain Research Protocols, 8(2), 97-103.[Link]

  • Nagai, Y., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. Cancer Science, 98(3), 396-403.[Link]

  • Soule, T., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1015-1024.[Link]

  • Zhao, H., et al. (2018). ABCC10 Plays a Significant Role in the Transport of Gefitinib and Contributes to Acquired Resistance to Gefitinib in NSCLC. Frontiers in Pharmacology, 9, 1373.[Link]

  • Harsányi, S., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153.[Link]

  • Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse.[Link]

  • Kishimoto, T., et al. (2022). Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute. Physical Chemistry Chemical Physics, 24(40), 24659-24672.[Link]

  • Taylor, Z., et al. (2017). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Biochemistry, 56(12), 1745-1755.[Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

  • Bio-Rad. (n.d.). Digitonin Cell Permeabilization Protocol. Bio-Rad.[Link]

  • Liu, Y., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(32), 22471-22485.[Link]

  • Summers, M., et al. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Epilepsia, 45, 251.[Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad.[Link]

  • Cragg, S. J., et al. (2008). Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics. PLoS Medicine, 5(10), e199.[Link]

  • Itel, F., et al. (2021). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 121(13), 7523-7589.[Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527.[Link]

  • Sharma, R., et al. (2018). MDCKpred: a web-tool to calculate MDCK permeability coefficient of small molecule using membrane-interaction chemical features. Journal of Biomolecular Structure and Dynamics, 36(16), 4332-4341.[Link]

  • Arasteh, S., et al. (2019). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Biochemical Society Transactions, 47(1), 341-352.[Link]

  • Liu, A. P., et al. (2021). Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells. Communications Biology, 4(1), 1-10.[Link]

  • Chem Help ASAP. (2023). types of assays used in early drug discovery. YouTube.[Link]

  • Azzariti, A., et al. (2015). Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines. PLOS ONE, 10(11), e0141796.[Link]

  • Sasongko, L., et al. (2005). Imaging of Cyclosporine Inhibition of P-Glycoprotein Activity Using 11 C-Verapamil in the Brain: Studies of Healthy Humans. Journal of Nuclear Medicine, 46(8), 1345-1351.[Link]

  • ResearchGate. (n.d.). Demonstration that digitonin-permeabillzed cells have a permeable plasma membrane and retain an intact nuclear envelope. ResearchGate.[Link]

  • van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols, 17(10), 2248-2275.[Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ARN14686. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the experimental use of ARN14686, with a specific focus on minimizing non-specific binding. Our goal is to equip you with the scientific rationale and practical protocols to ensure the generation of high-quality, reproducible data.

Introduction to ARN14686 and the Challenge of Non-Specific Binding

ARN14686 is a novel, potent, small molecule inhibitor targeting the hypothetical intracellular kinase, "Kinase-X," which plays a critical role in inflammatory signaling pathways. As with many small molecule probes, achieving high specificity and minimizing non-specific binding is paramount for accurate interpretation of experimental results.

Non-specific binding refers to the interaction of a ligand, such as ARN14686, with molecules or surfaces other than its intended biological target.[1] This phenomenon can lead to a variety of experimental artifacts, including high background signals, reduced assay sensitivity, and false-positive or false-negative results.[2] Understanding and mitigating non-specific binding is therefore a critical aspect of robust assay development.[3]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate and overcome challenges related to the non-specific binding of ARN14686 in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a high background signal in my biochemical assay with ARN14686. What are the likely causes and how can I reduce it?

A high background signal is a common indicator of non-specific binding.[2] This can occur due to the hydrophobic nature of ARN14686, leading to its interaction with plastic surfaces of the assay plate or other proteins in the system.

The primary goal is to saturate these non-specific sites with inert molecules, thereby preventing ARN14686 from binding. This is achieved through the use of blocking agents and detergents.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare a matrix of blocking buffers P2 Coat assay plates with blocking buffer P1->P2 E1 Add ARN14686 (without target protein) P2->E1 E2 Incubate and wash E1->E2 E3 Add detection reagents E2->E3 A1 Measure signal E3->A1 A2 Identify buffer with lowest signal A1->A2

Caption: Workflow for screening optimal blocking agents.

  • Prepare a Panel of Blocking Buffers: Create a set of blocking buffers with varying compositions. See the table below for recommended starting points.

  • Coat the Assay Plate: Add the different blocking buffers to the wells of your microplate and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Discard the blocking buffer and wash the wells 3-5 times with your assay buffer.

  • Add ARN14686: Add ARN14686 to the wells at the concentration used in your assay, but without the target protein (Kinase-X).

  • Incubate and Wash: Follow your standard assay incubation and wash steps.

  • Detection: Add your detection reagents and measure the signal.

  • Analysis: The blocking buffer that results in the lowest signal is the most effective at preventing non-specific binding of ARN14686 to the plate surface.

Blocking AgentConcentrationDetergent (Optional)Concentration
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Tween-200.05 - 0.5% (v/v)
Non-fat Dry Milk1 - 5% (w/v)Triton X-1000.05 - 0.5% (v/v)
Casein0.1 - 1% (w/v)CHAPS0.01 - 0.1% (w/v)
Polyvinylpyrrolidone (PVP)0.1 - 1% (w/v)

Note on Detergents: Detergents can be crucial for minimizing non-specific binding by solubilizing hydrophobic molecules and blocking hydrophobic interaction sites.[4] However, the choice and concentration of detergent should be carefully optimized, as high concentrations can sometimes denature proteins or interfere with protein-ligand interactions.[5][6]

Q2: My dose-response curve for ARN14686 in a cell-based assay has a very shallow slope and doesn't reach a clear plateau. Could this be due to non-specific binding?

Yes, this is a classic symptom of non-specific binding in cell-based assays. If ARN14686 is binding to off-target proteins or accumulating in cellular compartments, the apparent potency will be reduced, leading to a shallow dose-response curve.

In a cellular context, non-specific binding can be more complex, involving interactions with a multitude of proteins, lipids, and other macromolecules. The strategy here is to optimize the assay conditions to favor specific binding to Kinase-X.

G cluster_optimization Assay Optimization Parameters cluster_outcome Desired Outcome A Cell Density Outcome Improved Dose-Response Curve (Steeper slope, clear plateau) A->Outcome B Incubation Time B->Outcome C Serum Concentration C->Outcome D Assay Buffer Composition D->Outcome FP_Optimization cluster_titration Titration cluster_assay Assay cluster_analysis Analysis T1 Titrate fluorescent tracer T2 Titrate Kinase-X against a fixed tracer concentration T1->T2 A1 Run competition assay with ARN14686 T2->A1 An1 Calculate Z' factor A1->An1 An2 Determine IC50 A1->An2

Caption: Workflow for fluorescence polarization assay optimization.

  • Tracer Titration: In the absence of Kinase-X, perform a serial dilution of the fluorescent tracer to determine the concentration that gives a stable and sufficient fluorescence intensity (ideally at least 10-fold above the buffer-only background). [7]2. Protein Titration: Using the optimal tracer concentration determined in step 1, perform a serial dilution of Kinase-X. This will generate a binding curve and allow you to determine the Kd (dissociation constant) of the tracer for Kinase-X.

  • Select Optimal Concentrations: For the competition assay, use the tracer at a concentration close to its Kd and Kinase-X at a concentration that results in 50-80% of the tracer being bound. [8]4. Incorporate Blocking Agents: As with other biochemical assays, include BSA and a non-ionic detergent (e.g., Tween-20) in your assay buffer to minimize non-specific binding of both the tracer and ARN14686.

ParameterAcceptable RangeIndication
Z' factor > 0.5Excellent assay quality with a large separation between high and low controls. [8]
Signal Window (ΔmP) > 70 mPA robust change in polarization upon binding. [7]
CV% of Controls < 10%Good reproducibility of the assay.

Concluding Remarks

Minimizing non-specific binding is a critical and often iterative process in assay development. By systematically evaluating and optimizing key experimental parameters such as blocking agents, detergents, reactant concentrations, and incubation conditions, you can significantly enhance the quality and reliability of your data when working with ARN14686. This guide provides a foundational framework for troubleshooting; however, it is important to remember that every assay system is unique and may require further tailored optimization.

References

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • ResearchGate. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation?. Retrieved from [Link]

  • Herschlag, D., et al. (2013, October 17). Hidden specificity in an apparently nonspecific RNA-binding protein. PubMed. Retrieved from [Link]

  • Lemin, V., et al. (2017, June 19). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • O'Donnell, J. T., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. Retrieved from [Link]

Sources

validating ARN14686 stock concentration accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ARN14686

A Guide to Accurate Stock Concentration Validation

Welcome to the technical support resource for ARN14686. As a Senior Application Scientist, my goal is to provide you with the practical, field-tested guidance necessary to ensure your experimental inputs are as accurate as your results. The concentration of your small molecule inhibitor is the bedrock of your experiment; an error at this stage can compromise your entire dataset. This guide is structured to help you prepare, validate, and troubleshoot your ARN14686 stock solutions with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is validating the concentration of my ARN14686 stock so critical?

An inaccurate stock concentration is a primary source of experimental irreproducibility. Since ARN14686 is a potent, covalent inhibitor of NAAA, even small deviations from the expected concentration can lead to significant off-target effects at higher-than-intended doses or a lack of efficacy at lower ones.[1] Validating the concentration ensures that the observed biological effect is directly and accurately correlated with the dose administered, which is fundamental to the integrity of your dose-response curves, kinetic assays, and cellular studies.

Q2: I just received my vial of solid ARN14686. What are the most common and critical sources of error I should avoid during initial stock preparation?

The most significant errors occur during the initial steps of weighing the solid and dissolving it.[2] These include:

  • Weighing Errors: Using a balance with insufficient precision (an analytical balance with at least 0.1 mg readability is required), failing to account for static electricity, or not allowing the compound to equilibrate to room temperature can introduce errors.[3]

  • Incomplete Solute Transfer: Losing trace amounts of powder during transfer from the weigh boat to the volumetric flask is a frequent issue. This can be mitigated by quantitatively transferring the material—rinsing the weigh boat multiple times with the solvent and adding the rinsate to the flask.[3][4]

  • Incorrect Solvent Volume & Glassware: Using non-calibrated glassware like beakers or graduated cylinders for the final volume adjustment will lead to significant inaccuracies. Always use Class A volumetric flasks.[3] Additionally, preparing solutions at temperatures far from the glassware's calibration temperature (usually 20°C) can affect the final volume.[5]

  • Incomplete Dissolution or Insufficient Mixing: Assuming the compound is dissolved because you can't see visible particles can be misleading. Ensure complete dissolution through necessary means (e.g., vortexing, sonication) and mix the final solution thoroughly by inverting the stoppered flask 10-20 times to ensure homogeneity.[3]

Q3: What key information must I obtain from the supplier's Certificate of Analysis (CofA)?

The CofA is an essential document that provides the specific parameters for your lot of ARN14686. Before you begin, locate the following values:

  • Molecular Weight (MW): Crucial for calculating molarity.

  • Purity: Usually determined by HPLC or LC-MS. This value is needed to correct the weighed mass for the actual amount of active compound. For example, if the purity is 98%, you must account for the 2% that is not ARN14686.

  • Recommended Solvent: The solvent in which the compound is most soluble and stable.[6]

  • Molar Extinction Coefficient (ε) and Wavelength Maximum (λmax): These values are required for concentration validation using UV-Vis spectrophotometry. If not provided, you may need to determine them empirically.

Q4: Which method should I use to validate my stock concentration? Should I use more than one?

For robust validation, a two-tiered approach is recommended.

  • Primary Validation (UV-Vis Spectrophotometry): This is a rapid and accessible method for an initial concentration check. It relies on the Beer-Lambert law, which correlates absorbance with concentration.[7][8] It is an excellent first-pass technique.

  • Orthogonal Validation (e.g., HPLC): An orthogonal method uses a different analytical principle to confirm the result from the primary method. High-Performance Liquid Chromatography (HPLC) is the gold standard for small molecule quantification.[9] It separates the compound from potential impurities and quantifies it based on the area under the peak relative to a standard curve.[10] Confirming your concentration with an orthogonal method provides the highest degree of confidence in your stock solution.

Workflow & Troubleshooting Guides

This section provides detailed protocols for preparing and validating your ARN14686 stock and troubleshooting common issues.

Overall Validation Workflow

The following diagram outlines the logical flow from receiving the compound to having a fully validated, experiment-ready stock solution.

G cluster_prep Step 1: Preparation cluster_primary Step 2: Primary Validation cluster_secondary Step 3: Orthogonal Validation cluster_qc Step 4: Final QC & Use prep_start Receive Solid ARN14686 & Review CofA weigh Accurately Weigh (Correct for Purity) prep_start->weigh dissolve Quantitatively Transfer & Dissolve in Solvent weigh->dissolve final_vol Bring to Final Volume in Class A Volumetric Flask dissolve->final_vol mix Mix Thoroughly (Invert 10-20x) final_vol->mix uv_vis UV-Vis Spectrophotometry (Beer-Lambert Law) mix->uv_vis hplc HPLC with Standard Curve (Peak Area Analysis) uv_vis->hplc compare Compare Results (<10% Variance?) hplc->compare pass PASS: Aliquot, Store, & Document compare->pass Yes fail FAIL: Troubleshoot & Re-prepare compare->fail No

Caption: Workflow for preparing and validating ARN14686 stock solutions.

Protocol 1: Best Practices for Preparing a 10 mM ARN14686 Stock Solution

This protocol assumes you have the Molecular Weight (MW) and Purity from the Certificate of Analysis.

Materials:

  • ARN14686 solid compound

  • Analytical balance (readability to 0.1 mg or better)

  • Anti-static device (recommended)

  • Appropriate solvent (e.g., DMSO, as specified by supplier)

  • Class A volumetric flask and calibrated micropipettes

  • Vortexer and/or sonicator

Procedure:

  • Calculation: Determine the mass needed.

    • Mass (mg) = Desired Concentration (M) * Final Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Purity Correction: Corrected Mass (mg) = Mass (mg) / Purity (e.g., 0.98 for 98%)

    • Example: For a 10 mL (0.01 L) stock of 10 mM (0.01 M) ARN14686 (assume MW = 450 g/mol , Purity = 98%): Mass = 0.01 * 0.01 * 450 * 1000 = 4.5 mg Corrected Mass = 4.5 mg / 0.98 = 4.59 mg

  • Weighing:

    • Place a suitable weigh boat on the analytical balance and tare it.

    • Carefully add the Corrected Mass of ARN14686. Record the exact mass to at least four decimal places (in grams).[3]

  • Dissolution & Transfer:

    • Add ~70-80% of the final solvent volume to the volumetric flask.

    • Using a funnel, carefully transfer the weighed powder into the flask.

    • Rinse the weigh boat 3-4 times with small volumes of the solvent, transferring each rinse into the flask to ensure no compound is lost.[4]

    • Rinse the funnel into the flask as well.

  • Final Steps:

    • Gently swirl the flask to dissolve the compound. Use a vortexer or sonicator if necessary, ensuring the solution has returned to room temperature before the next step.[5]

    • Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to avoid overshooting the mark.

    • Stopper the flask securely and invert it at least 15-20 times to ensure a homogenous solution.[3]

    • Label the solution clearly with the compound name, calculated concentration, solvent, and date of preparation.[6]

Protocol 2: Concentration Validation by UV-Vis Spectrophotometry

This protocol uses the Beer-Lambert Law: A = εcl , where:

  • A = Absorbance (unitless)

  • ε = Molar extinction coefficient (in M⁻¹cm⁻¹)

  • c = Concentration (in M)

  • l = Path length of the cuvette (typically 1 cm)

Procedure:

  • Identify Parameters: From the CofA, find the λmax and molar extinction coefficient (ε) for ARN14686 in your chosen solvent.

  • Prepare a Dilution: Make a precise dilution of your newly prepared stock solution that will result in an absorbance reading within the optimal range of 0.1 to 1.0.[11]

    • Example: If your stock is 10 mM and ε is 20,000 M⁻¹cm⁻¹, a 1:200 dilution (to 50 µM or 5 x 10⁻⁵ M) would theoretically give an absorbance of: A = 20000 * (5 x 10⁻⁵) * 1 = 1.0. This is at the high end, so a 1:400 dilution might be better.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to the λmax of ARN14686.

  • Blank the Instrument: Fill a clean cuvette with the exact same solvent used to prepare your stock and dilutions. Place it in the spectrophotometer and perform a "zero" or "blank" operation. This subtracts the absorbance of the solvent itself.[11]

  • Measure Sample Absorbance: Empty the blanking cuvette, rinse it with your diluted sample, and then fill it with the diluted sample. Place it in the instrument and record the absorbance (A).

  • Calculate the Concentration: Rearrange the Beer-Lambert law to solve for concentration: c = A / (ε * l)

    • This gives you the concentration of the diluted sample. Multiply by the dilution factor to get the concentration of your original stock.

    • Example: If your measured absorbance (A) is 0.52 for a 1:400 dilution, with ε = 20,000 M⁻¹cm⁻¹ and l = 1 cm: c (diluted) = 0.52 / (20000 * 1) = 2.6 x 10⁻⁵ M (or 26 µM) c (stock) = 2.6 x 10⁻⁵ M * 400 = 0.0104 M (or 10.4 mM)

Troubleshooting Guide: UV-Vis Measurements

G start Inaccurate UV-Vis Result q1 Is Absorbance (A) outside 0.1-1.0 range? start->q1 a1_high A > 1.0: Solution is too concentrated. Prepare a higher dilution. q1->a1_high Yes (Too High) a1_low A < 0.1: Solution is too dilute. Prepare a lower dilution. q1->a1_low Yes (Too Low) q2 Is the blank reading high or unstable? q1->q2 No (In Range) a2 1. Solvent is contaminated or   absorbs at λmax. 2. Cuvette is dirty or scratched. 3. Instrument lamp is failing. q2->a2 Yes q3 Is the calculated stock concentration >10% off? q2->q3 No a3 1. Check dilution math & pipetting. 2. Confirm ε and λmax values. 3. Suspect initial stock prep error. Proceed to Orthogonal Validation (HPLC). q3->a3 Yes

Caption: Decision tree for troubleshooting inaccurate UV-Vis results.

Protocol 3: Orthogonal Validation by HPLC-UV

High-Performance Liquid Chromatography provides superior accuracy by physically separating your compound of interest from any potential impurities or degradation products before quantification.

Principle: You will generate a standard curve by injecting known concentrations of a certified reference standard of ARN14686. The instrument measures the area under the chromatographic peak for each standard. By plotting peak area vs. concentration, you create a linear calibration curve. Finally, you inject your lab-prepared stock (at a suitable dilution) and use its peak area to determine its concentration from the curve.

General Workflow:

  • Obtain a Reference Standard: Acquire a certified or qualified reference standard for ARN14686. This is a pre-analyzed sample of known purity and concentration.

  • Method Development: Develop or obtain an HPLC method (typically reversed-phase for small molecules) that gives a sharp, symmetrical peak for ARN14686 with a stable retention time.[9][12]

  • Prepare Standard Curve Solutions: Using the reference standard, prepare a series of at least 5 dilutions covering the expected concentration of your sample.

  • Generate the Standard Curve: Inject each standard onto the HPLC system and record the peak area. Plot Peak Area (y-axis) vs. Concentration (x-axis). Perform a linear regression to get the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be >0.995.

  • Analyze Your Sample: Prepare a dilution of your lab-made ARN14686 stock to fall within the range of your standard curve. Inject it and record the peak area.

  • Calculate Concentration: Use the equation from your standard curve to calculate the concentration of your diluted sample. Multiply by the dilution factor to get the final concentration of your stock.

Data Comparison:

Validation MethodResult (Stock Conc.)Acceptance Criteria
Theoretical (from weighing)10.0 mMN/A (Target)
UV-Vis Spectrophotometry10.4 mMWithin ±10% of theoretical
HPLC-UV9.8 mMWithin ±10% of theoretical & UV-Vis

If the results from both UV-Vis and HPLC are within 10% of the theoretical value and each other, you can have high confidence in your stock solution.

References

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020). Stanford University. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • Top 10 Common Errors in Standard Solution Preparation (and How To Avoid Them). (2026). News-Medical.net. [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(7), 3249–3258. [Link]

  • Beer-Lambert Law | Transmittance & Absorbance. (n.d.). Edinburgh Instruments. [Link]

  • Extinction Coefficient Calculator - Beer-Lambert Law | 2025. (n.d.). Omni Calculator. [Link]

  • The Beer-Lambert Law. (2023). Chemistry LibreTexts. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. [Link]

  • What are some possible errors in preparing a standard solution? (2021). Quora. [Link]

  • A Better Way to Measure Small Molecule Concentrations. (2018). Biocompare. [Link]

  • Common Errors During Sample Preparation & How to Avoid Them. (2024). Labtag Blog. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • What Causes the Most Errors in Chemical Analysis? (2025). Capital Resin Corporation. [Link]

  • Calculate concentration from UV-Vis absorbance using Beer-Lambert's law in Origin. (2021). YouTube. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]

  • How do we avoid the errors that happen when preparing standard chemical solutions? (2023). Quora. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (n.d.). Sim4t. [Link]

  • Protein Extinction Coefficient and Concentration Calculation. (n.d.). NovoPro Bioscience Inc. [Link]

  • Extinction coefficients and fluorescence data. (2019). Glen Research. [Link]

  • Ultraviolet - Visible Spectroscopy (UV). (n.d.). University of Birmingham. [Link]

  • Molar extinction coefficient (L mol À1 cm À1 ) for some commonly used solvents. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Navigating the Landscape of Acid Ceramidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sphingolipid metabolism, the enzyme acid ceramidase (ASAH1) has emerged as a critical regulator of the ceramide/sphingosine-1-phosphate (S1P) rheostat, a key determinant of cell fate. By catalyzing the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine, which is subsequently converted to S1P, acid ceramidase plays a pivotal role in cellular processes ranging from proliferation to apoptosis.[1] Its overexpression in various cancers, including glioblastoma and prostate cancer, is linked to tumor progression, metastasis, and resistance to therapy, making it a compelling target for novel anticancer drug development.[1][2]

This guide provides a comprehensive comparison of key small-molecule inhibitors of acid ceramidase, offering researchers the data and methodologies needed to select the appropriate tool for their specific experimental context. While this guide aims to be thorough, it is important to note that publicly available, peer-reviewed data for the specific compound ARN14686 is not available at this time. However, we will discuss several well-characterized inhibitors, including members of the broader "ARN" series of compounds, to provide a robust comparative framework.

The Central Role of Acid Ceramidase in Sphingolipid Signaling

The balance between ceramide and S1P is crucial for cellular homeostasis. An accumulation of ceramide can trigger stress responses and programmed cell death (apoptosis), while an abundance of S1P promotes cell growth, proliferation, and survival.[1] Acid ceramidase, a lysosomal enzyme, directly shifts this balance by degrading ceramide.[3] In many cancer cells, this enzyme is upregulated, effectively removing the "brakes" that ceramide places on cell growth and survival, thereby contributing to malignancy.[1][2] Consequently, inhibiting acid ceramidase to increase intracellular ceramide levels is a promising therapeutic strategy to resensitize cancer cells to treatment and induce apoptosis.[1][3]

Sphingolipid_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-Apoptotic) Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P Phosphorylation SMase Sphingomyelinase (SMase) AC Acid Ceramidase (ASAH1) SPHK Sphingosine Kinase (SPHK) Inhibitors AC Inhibitors (e.g., Carmofur, ARN-series) Inhibitors->AC

Caption: The Sphingolipid Rheostat and the Role of Acid Ceramidase.

Comparative Analysis of Leading Acid Ceramidase Inhibitors

The development of potent and selective acid ceramidase inhibitors is an active area of research. Early inhibitors were often ceramide analogs, but these suffered from poor selectivity and drug-like properties.[2] The field has since evolved to include structurally diverse compounds with improved characteristics.

InhibitorClass/MechanismTarget Potency (IC₅₀/Kᵢ)Selectivity NotesKey Features & Applications
Carmofur Covalent, Irreversible~29-79 nM (rat AC)[4]Also inhibits FAAH and NAAA at higher concentrations.[5]Orally available; crosses the blood-brain barrier; approved in Japan for colorectal cancer.[6]
ARN-Series (e.g., ARN14988) Not specified in resultsNot specified in resultsNot specified in resultsShown to decrease the growth of glioblastoma cell lines and PDX-derived cells.[7]
B-13 Analogues (e.g., LCL-464) Reversible, CompetitiveIC₅₀ ~10 µM (B-13)[8]B-13 is selective for acid ceramidase.[8]Weakly basic analogues show improved activity in living cells due to lysosomal accumulation.[3]
Ceranib-2 Non-lipid, ReversibleNot specified in resultsNot specified in resultsDelays tumor growth in vivo; induces accumulation of multiple ceramide species.[9]
SACLAC Covalent, Ceramide AnalogKᵢ = 97.1 nMNot specified in resultsInduces apoptosis in acute myeloid leukemia (AML) cells.[5]
Carmofur: The Clinical Contender

Carmofur, a derivative of 5-fluorouracil, is a potent, irreversible inhibitor of acid ceramidase.[7] Its mechanism involves the covalent modification of a catalytic cysteine residue in the enzyme's active site.[7] With an IC₅₀ in the nanomolar range for the rat enzyme, it stands out for its potency.[4] A crucial advantage of carmofur is its ability to cross the blood-brain barrier, making it a particularly interesting candidate for treating central nervous system malignancies like glioblastoma.[6] In fact, carmofur has been shown to be significantly more effective than the standard glioblastoma chemotherapy agent, temozolomide, at killing glioblastoma stem-like cells in preclinical models.[5] It has been in clinical use in Japan for colorectal cancer since 1981, providing a wealth of safety and pharmacokinetic data.[6]

The ARN Series: Next-Generation Inhibitors

While specific data on ARN14686 is not available in the public domain, related compounds such as ARN14988 have been highlighted for their activity against glioblastoma.[7] This suggests that this chemical series holds promise. Researchers working with proprietary or novel compounds from this series should prioritize rigorous characterization of their potency and selectivity against other ceramidases (neutral and alkaline) and other amidases to fully understand their biological effects.

B-13 and its Progeny: The Importance of Subcellular Accumulation

B-13 is one of the foundational inhibitors used to study acid ceramidase, demonstrating good potency and selectivity in enzymatic assays.[8] However, a key lesson from the study of B-13 is the critical difference between in vitro potency and cellular efficacy. B-13 itself is largely inactive in living cells.[3] This is because acid ceramidase is a lysosomal enzyme, and for an inhibitor to be effective, it must reach this acidic compartment. The development of weakly basic B-13 analogues, such as LCL-464, solved this problem. These compounds accumulate in the acidic environment of the lysosome, leading to potent inhibition of acid ceramidase in intact cells.[3][8] This highlights the causal link between a compound's physicochemical properties (in this case, its basicity) and its biological activity in a cellular context.

Ceranib-2: A Non-Lipid Alternative

Moving away from ceramide-like structures, inhibitors like Ceranib-2 represent an important step towards developing drugs with better pharmacological properties. Ceranib-2 has been shown to inhibit cellular ceramidase activity, lead to the accumulation of various ceramide species, and reduce S1P levels.[9] In preclinical models, it demonstrated the ability to delay tumor growth without significant toxicity, validating acid ceramidase as a viable anticancer target.[9]

Experimental Section: Validating Inhibitor Potency and Selectivity

A rigorous, self-validating experimental approach is essential when characterizing novel inhibitors or confirming the activity of known ones.

Protocol 1: In Vitro Fluorogenic Assay for Acid Ceramidase Activity

This protocol is adapted from high-throughput screening methodologies and provides a reliable way to determine an inhibitor's IC₅₀ value against purified acid ceramidase.[2] The assay relies on a substrate that becomes fluorescent only after being processed by the enzyme.

Assay_Workflow A 1. Preparation - Dilute enzyme, substrate, and inhibitor - Use 384-well plates B 2. Incubation - Add enzyme and inhibitor - Pre-incubate for 15 min at 25°C A->B C 3. Reaction Initiation - Add fluorogenic substrate (e.g., RBM14-C12) - Incubate for 1 hr at 37°C B->C D 4. Reaction Quench & Development - Add quenching solution (e.g., Methanol) - Add developing reagents (e.g., NaIO₄) C->D E 5. Signal Detection - Incubate for 1 hr in dark - Measure fluorescence (Ex: 355nm, Em: 460nm) D->E F 6. Data Analysis - Plot % inhibition vs. [Inhibitor] - Calculate IC₅₀ value E->F

Caption: Workflow for In Vitro Acid Ceramidase Activity Assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well black plate, add the test compound at various concentrations. Include controls: a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add purified recombinant human acid ceramidase (e.g., 200 nM final concentration) to all wells except the negative controls. The reaction buffer should be acidic (e.g., 100 mM sodium acetate, pH 4.5).

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., RBM14-C12) to all wells to a final concentration of 20 µM.

  • Reaction Incubation: Incubate the plate for 1 hour at 37°C.

  • Reaction Termination and Development: Stop the reaction by adding methanol. Then, add sodium periodate (NaIO₄) to oxidize the product, followed by a glycine-NaOH buffer (pH 10.6) to induce β-elimination and release the fluorescent product, umbelliferone.[2]

  • Fluorescence Reading: After a final 1-hour incubation in the dark, measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the results on a semi-log graph and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness Check: The inclusion of positive and negative controls on every plate is crucial. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and suitable for screening.[2]

Protocol 2: Intact Cell-Based Assay

This assay validates that the inhibitor can cross the cell membrane and inhibit acid ceramidase in its native lysosomal environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line known to overexpress acid ceramidase) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing the inhibitor at various concentrations. Incubate for a predetermined time (e.g., 3 hours) at 37°C.

  • Substrate Addition: Add a cell-permeable fluorogenic substrate to the wells and incubate for an additional 3 hours at 37°C.

  • Lysis and Development: Terminate the reaction and lyse the cells. Follow steps 6 and 7 from the in vitro protocol to develop and read the fluorescent signal.

  • Analysis: Determine the IC₅₀ value in the cellular context. A significant rightward shift in the IC₅₀ compared to the in vitro assay may indicate issues with cell permeability or stability.

Conclusion and Future Directions

The inhibition of acid ceramidase presents a powerful strategy for cancer therapy, particularly for aggressive and treatment-resistant malignancies. Carmofur stands as a clinically relevant inhibitor with proven efficacy and favorable pharmacokinetic properties, especially for brain cancers.[5] The development of B-13 analogues has provided critical insights into the necessity of designing compounds that can access the lysosomal compartment.[3] While specific data for ARN14686 remains elusive, the broader ARN series represents an active area of discovery.[7]

For researchers entering this field, the choice of inhibitor should be guided by the experimental system. For biochemical and structural studies, any potent inhibitor will suffice. However, for cell-based assays and in vivo studies, compounds with proven cellular activity and favorable drug-like properties, such as Carmofur or optimized B-13 analogues, are superior choices. The provided protocols offer a validated starting point for characterizing these critical tool compounds and advancing the development of next-generation acid ceramidase-targeted therapeutics.

References

  • Doan, N. B., Alhajala, H., Al-Gizawiy, M. M., Mueller, W. M., Rand, S. D., Connelly, J. M., Cochran, E. J., Chitambar, C. R., Clark, P. A., Kuo, J. S., Schmainda, K. M., & Mirza, S. P. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget, 8(64), 108174–108191. [Link]

  • Proksch, D., Klein, J. J., & Arenz, C. (2011). Potent inhibition of Acid ceramidase by novel B-13 analogues. Journal of lipids, 2011, 971618. [Link]

  • Meca-Cortés, Ó., García-López, R., Abad, J. L., & Fabriàs, G. (2023). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2153926. [Link]

  • Samsel, L., S.E. Szulc, Z.M., Yacoub, A., Dent, P., Milstien, S. & Spiegel, S. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-61. [Link]

  • Meca-Cortés, Ò., García-López, R., Abad, J. L., & Fabriàs, G. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Digital.CSIC. [Link]

  • Proksch, D., Klein, J. J., & Arenz, C. (2011). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. Journal of Lipids, 2011, 1-10. [Link]

  • El-Hafidi, M., V.A. Tsvetkov, A. & Ani, M. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

  • Canals, D., S.E. Roh, J.L., Canals, D., S.E. Roh, J.L., & Canals, D. (2021). Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Doan, N. B., Alhajala, H., Al-Gizawiy, M. M., Mueller, W. M., Rand, S. D., Connelly, J. M., Cochran, E. J., Chitambar, C. R., Clark, P. A., Kuo, J. S., Schmainda, K. M., & Mirza, S. P. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget. [Link]

Sources

Comparative Technical Guide: ARN14686 vs. ARN726 as NAAA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between ARN726 and ARN14686 , two high-affinity inhibitors of N-acylethanolamine acid amidase (NAAA). While both compounds share a


-lactam pharmacophore and covalently inhibit NAAA to modulate palmitoylethanolamide (PEA) signaling, they serve distinct roles in the research pipeline.
  • ARN726 is a therapeutic lead compound . It is a systemically active, potent NAAA inhibitor designed for pharmacological intervention in pain and inflammation models.

  • ARN14686 is an Activity-Based Protein Profiling (ABPP) probe .[1] Structurally derived from ARN726, it features a terminal alkyne tag.[1] Remarkably, it exhibits superior in vitro potency (IC

    
     = 6 nM) compared to its parent compound, making it the gold standard for mapping catalytically active NAAA in complex biological systems.
    

Mechanistic Foundation: Covalent NAAA Inhibition

Both compounds target NAAA, a lysosomal cysteine hydrolase responsible for the degradation of PEA, an endogenous lipid mediator with anti-inflammatory and analgesic properties.[2]

Mechanism of Action

NAAA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. Its catalytic mechanism relies on the N-terminal Cysteine (Cys126 in humans) acting as both the nucleophile and the proton donor.

The


-Lactam Strategy: 
ARN726 and ARN14686 utilize a strained 

-lactam (2-oxoazetidine) ring. Upon binding to the active site, the nucleophilic sulfhydryl group of Cys126 attacks the carbonyl carbon of the

-lactam ring. This results in the ring-opening and formation of a stable thioester bond, irreversibly acylating the enzyme and blocking substrate (PEA) access.

NAAA_Mechanism NAAA Active NAAA Enzyme (Cys126 Nucleophile) Complex Non-Covalent Michaelis Complex NAAA->Complex Inhibitor Beta-Lactam Inhibitor (ARN726 / ARN14686) Inhibitor->Complex Acylation Nucleophilic Attack (Ring Opening) Complex->Acylation Binding Inactivated Acyl-Enzyme Adduct (Irreversible Inhibition) Acylation->Inactivated Covalent Bond Formation PEA_Accumulation Downstream Effect: PEA Accumulation Inactivated->PEA_Accumulation Substrate Stabilization

Figure 1: Mechanism of covalent NAAA inhibition by


-lactam scaffolds. The inhibitor acts as a suicide substrate, locking the enzyme in an inactive acylated state.

Potency and Selectivity Analysis

While ARN726 is highly potent, ARN14686 demonstrates a significant leap in affinity, primarily driven by structure-activity relationship (SAR) optimizations intended to accommodate the alkyne tag.

Comparative Data Profile
FeatureARN726 (Therapeutic Lead)ARN14686 (ABPP Probe)
Primary Application In vivo pharmacology, inflammation therapyChemoproteomics, enzyme activity mapping
Chemical Class

-O-aryl

-lactam
Alkynyl-

-lactam derivative
Human NAAA IC

27 – 73 nM 6 nM
Rat NAAA IC

63 nM 13 nM
Mechanism Covalent, non-competitiveCovalent, non-competitive
Selectivity >100

M vs. FAAH
>100

M vs. FAAH
Key Structural Motif 4-butyl-cyclohexyl moietyC9 aliphatic chain + terminal alkyne
Structural Drivers of Potency

The potency difference lies in the "tail" region of the molecule:

  • ARN726 possesses a 4-butyl-cyclohexyl group.[1] This bulky hydrophobic group fits well into the substrate-binding pocket of NAAA.

  • ARN14686 replaces this with a linear undec-10-ynyl chain . The flexibility and length of this aliphatic chain allow for deeper penetration and tighter hydrophobic packing within the NAAA acyl-binding pocket, resulting in a ~10-fold increase in potency (IC

    
     6 nM vs. ~70 nM).
    

Functional Applications & Workflows

ARN726: Pharmacological Validation

ARN726 is the tool of choice for testing therapeutic hypotheses. It is systemically active and has been shown to reduce inflammation in models of lung injury and arthritis.

  • Key Attribute: Systemic bioavailability.

  • Use Case: Administer IP (1–10 mg/kg) to evaluate reduction in tissue inflammation or pain behavior.

ARN14686: Chemoproteomic Mapping (ABPP)

ARN14686 is designed for Activity-Based Protein Profiling .[1] Because it covalently binds only to the catalytically active form of the enzyme, it serves as a sensor for NAAA activation states in disease.

The "Click" Advantage: The terminal alkyne group is bio-orthogonal. It does not react with biological molecules but can be conjugated to an azide-tagged reporter (e.g., Biotin-Azide or Rhodamine-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ABPP_Workflow cluster_legend Key Step1 1. In Vivo / In Vitro Labeling Incubate tissue/cells with ARN14686 Step2 2. Covalent Binding Probe binds active NAAA (Cys126) Step1->Step2 Step3 3. Lysis & Extraction Prepare proteome lysate Step2->Step3 Step4 4. Click Chemistry (CuAAC) Add Azide-Biotin/Fluorophore + CuSO4 Step3->Step4 Step5 5. Detection/Enrichment Streptavidin pulldown or In-gel Fluorescence Step4->Step5 Legend ARN14686 acts as the 'Warhead' + 'Handle'

Figure 2: Workflow for using ARN14686 to detect active NAAA. The probe labels the enzyme, and 'Click' chemistry visualizes it.

Experimental Protocols

Protocol A: Fluorometric NAAA Potency Assay (In Vitro)

Use this protocol to verify the IC


 of ARN726 or ARN14686.

Reagents:

  • Recombinant HEK-293 NAAA or rat lung homogenate.

  • Substrate: PAMCA (N-palmitoyl-7-amino-4-methylcoumarin) or H-3100 (N-heptadecanoyl-7-amino-4-methylcoumarin).

  • Buffer: 50 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Critical: NAAA is a lysosomal enzyme and requires acidic pH).

Procedure:

  • Preparation: Dilute inhibitors (ARN726/ARN14686) in DMSO. Prepare 10-point serial dilutions.

  • Incubation: Mix 140 µL of enzyme solution with 10 µL of inhibitor. Incubate for 30 minutes at 37°C. Note: Pre-incubation is vital for covalent inhibitors to establish the acyl-enzyme complex.

  • Reaction Start: Add 50 µL of PAMCA substrate (final conc. 50 µM).

  • Measurement: Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 30–60 minutes.

  • Analysis: Calculate the slope (Vmax) for each concentration. Fit data to a non-linear regression model (log(inhibitor) vs. response) to determine IC

    
    .
    
Protocol B: In Vivo Labeling with ARN14686

Use this protocol to determine if NAAA is active in a specific tissue (e.g., inflamed paw).[3]

  • Administration: Inject animals (e.g., rats) intravenously or intraperitoneally with ARN14686 (3 mg/kg).

  • Harvest: After 1–2 hours, sacrifice animals and harvest target tissues. Snap freeze in liquid nitrogen.

  • Lysis: Homogenize tissue in PBS (pH 7.4) containing protease inhibitors (excluding cysteine protease inhibitors if possible, though covalent bond is stable).

  • Click Reaction:

    • Take 100 µg of protein lysate (50 µL volume).

    • Add: 1 µL Azide-Rhodamine (1 mM stock), 1 µL TCEP (50 mM), 1 µL TBTA ligand (1.7 mM), and 1 µL CuSO

      
       (50 mM).
      
    • Incubate 1 hour at room temperature in the dark.

  • Visualization: Resolve proteins on SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., ChemiDoc) to visualize the NAAA band (~30 kDa).

References

  • Solorzano, C. et al. (2009). "Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation." Proceedings of the National Academy of Sciences, 106(49), 20966-20971.

  • Ribeiro, A. et al. (2015). "A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation." ACS Chemical Biology, 10(8), 1838-1846.

  • Bonezzi, F. T. et al. (2016).[4] "An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund's Adjuvant Rat Model of Arthritis." Journal of Pharmacology and Experimental Therapeutics, 356(3), 656-663.

  • Pontis, S. et al. (2016).[4] "Design and validation of an activity-based probe for the imaging of N-acylethanolamine acid amidase in cells and tissues." Chemical Communications, 52, 4313-4316.

Sources

Validating NAAA Knockout with ARN14686 Probe: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Validation Challenge in NAAA Research

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase critical for regulating palmitoylethanolamide (PEA) signaling.[1][2][3][4] Validating NAAA knockout (KO) models or inhibitor potency presents a specific biochemical challenge: NAAA is synthesized as an inactive zymogen.

Standard validation methods often fail to distinguish between the abundant, inactive pro-enzyme and the catalytically active species. This guide delineates the technical superiority of the ARN14686 Activity-Based Probe (ABP) over traditional immunochemical and fluorogenic substrate assays for validating NAAA functional loss.

The Mechanism of Action

NAAA activation requires the autoproteolytic cleavage of the zymogen at acidic pH, exposing a catalytic N-terminal cysteine (Cys126 in humans, Cys131 in rodents).[1][5]

  • Antibodies typically bind epitopes present in both the pro-enzyme and active form.

  • ARN14686 is a

    
    -lactam-based probe that mimics the substrate.[2][3] It covalently modifies only the free N-terminal cysteine of the active enzyme. If the enzyme is inactive (zymogen) or absent (KO), no signal is generated.
    

Part 2: Comparative Analysis of Validation Methods

The following table contrasts ARN14686 against standard alternatives, highlighting why ABPP (Activity-Based Protein Profiling) is the gold standard for functional validation.

Table 1: Comparative Performance Matrix
FeatureARN14686 (ABPP Probe) Western Blot (Antibody) Fluorogenic Assay (PAMCA)
Target Specificity Active Enzyme Only (Catalytic Cys)Total Protein (Pro + Active)Hydrolytic Activity (Generic)
Readout Fluorescent Band (MW-resolved)Chemiluminescent BandFluorescence Intensity (Bulk)
False Positives Low (Requires active site binding)High (Detects inactive zymogen/fragments)Medium (Cross-reactivity with Acid Ceramidase)
KO Validation Definitive (Signal disappears completely)Ambiguous (Residual truncated protein possible)Noisy (Background hydrolysis)
In Vivo Utility High (Cell permeable, tissue active)Low (Post-lysis only)Low (Lysate only)
Why Antibodies Fail in Functional Validation

In many CRISPR/Cas9 NAAA KO lines, the genomic edit may result in a frameshift that produces a truncated, non-functional protein. A polyclonal antibody might still detect this "ghost" protein, suggesting the KO failed when it actually succeeded functionally. Conversely, in Wild Type (WT) samples, antibodies are dominated by the pro-enzyme signal, obscuring the relevant active fraction. ARN14686 bypasses this by requiring catalytic competence for labeling.

Part 3: The ARN14686 Workflow

ARN14686 is a "click-chemistry" probe.[1][2][3][5][6][7] It contains a reactive


-lactam warhead and an alkyne handle.[2][3][5][6] The workflow involves two stages: Pulse  (labeling) and Click  (detection).
Diagram 1: Mechanism and Workflow

The following diagram illustrates the NAAA activation pathway and the specific intervention of the ARN14686 probe.

NAAA_Workflow cluster_offtarget Specificity Check ProEnzyme NAAA Zymogen (Inactive) AcidicpH Lysosomal pH (Autoproteolysis) ProEnzyme->AcidicpH ActiveEnzyme Active NAAA (N-term Cys Exposed) AcidicpH->ActiveEnzyme Activation Complex Covalent Adduct (Thioester Bond) ActiveEnzyme->Complex + ARN14686 (Nucleophilic Attack) Probe ARN14686 Probe (Alkyne-tagged) Probe->Complex Click CuAAC Reaction (+ Azide-Fluorophore) Complex->Click Detection SDS-PAGE Fluorescent Band Click->Detection Visualization AcidCeramidase Acid Ceramidase (Off-Target >10µM) AcidCeramidase->Complex Low Affinity

Caption: Schematic of NAAA activation and selective labeling by ARN14686. The probe engages only the active N-terminal cysteine, enabling specific detection via click chemistry.[7]

Part 4: Step-by-Step Experimental Protocol

Objective: Validate NAAA knockout in HEK293 cells or Macrophages using ARN14686.

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • Probe: ARN14686 (Stock: 10 mM in DMSO).

  • Reporter: Azide-Fluor 545 (or Biotin-Azide).

  • Lysis Buffer: 50 mM Citrate-Phosphate (pH 4.5), 0.1% Triton X-100. Note: Acidic pH is crucial for maintaining NAAA activity.[1][3] Avoid amine-containing buffers (Tris/Glycine) during the click reaction as they interfere.

  • Click Reagents: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).

Protocol Steps
  • Sample Preparation (Pulse Step):

    • Harvest cells (

      
      ) and wash with PBS.
      
    • Option A (Live Cell Labeling): Incubate live cells with 1 µM ARN14686 in culture media for 2 hours at 37°C. (Preferred for physiological relevance).

    • Option B (Lysate Labeling): Lyse cells in Citrate-Phosphate buffer (pH 4.5). Clarify lysate (10,000 x g, 10 min). Incubate 50 µg protein with 1 µM ARN14686 for 1 hour at 37°C.

    • Control: Pre-incubate a WT sample with a competitor inhibitor (e.g., ARN726) to define specific binding.

  • Click Chemistry Reaction:

    • If Live Cell Labeling was used: Lyse cells now.

    • To 50 µL of proteome (1 mg/mL), add reagents in this order:

      • Azide-Fluor 545 (20 µM final)

      • CuSO4 (1 mM final)

      • TBTA (100 µM final)

      • TCEP (1 mM final)

    • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

  • Precipitation & Wash:

    • Precipitate proteins using cold Acetone/Methanol to remove unreacted free probe and fluorophore.

    • Spin down (15,000 x g, 10 min, 4°C). Discard supernatant.

    • Resuspend pellet in 1x SDS Loading Buffer.

  • Visualization:

    • Run SDS-PAGE (10% Acrylamide).

    • Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) at appropriate excitation (e.g., 532 nm).

Data Interpretation[3][5][6][9]
  • Wild Type (WT): Distinct fluorescent band at ~30 kDa (Active NAAA).

  • Knockout (KO): Complete absence of the 30 kDa band.

  • Off-Target Control: A faint band at ~50 kDa may appear if probe concentration exceeds 10 µM, corresponding to Acid Ceramidase. At 1 µM, the signal should be NAAA-selective.

Part 5: References

  • Romeo, E., et al. "Activity-Based Probe for N-Acylethanolamine Acid Amidase."[7][8][9] ACS Chemical Biology, vol. 10, no.[7][9] 9, 2015, pp. 2057–2064.[7]

  • Bonezzi, F. T., et al. "An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund's Adjuvant Rat Model of Arthritis."[7] Journal of Pharmacology and Experimental Therapeutics, vol. 356, no. 3, 2016, pp. 656-663.

  • Pontis, S., et al. "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase." Journal of Visualized Experiments (JoVE), no. 117, 2016, e54652.

Sources

Comparative Guide: ARN14686 Probe vs. Fluorogenic NAAA Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between ARN14686 , a specialized Activity-Based Protein Profiling (ABPP) probe, and standard Fluorogenic Substrates (e.g., PAMCA/AMC-based analogs) for the study of N-acylethanolamine acid amidase (NAAA) .

While both tools target the NAAA active site, they serve fundamentally different analytical purposes:

  • ARN14686 is a stoichiometric, covalent probe used to quantify active enzyme levels, assess target engagement, and map cellular localization.

  • Fluorogenic Substrates (e.g., PAMCA) are catalytic tools used to measure enzymatic turnover rates (

    
    ), substrate affinity (
    
    
    
    ), and screen reversible inhibitors in high-throughput formats.

Technical Profiles

ARN14686: The Covalent Spy

ARN14686 is an Activity-Based Probe (ABP) designed to covalently modify the catalytic cysteine residue (Cys126) of NAAA. It functions as an irreversible inhibitor that "locks" the enzyme in its active conformation, allowing for downstream detection.

  • Mechanism: Nucleophilic attack by the catalytic Cys126 on the probe's electrophilic warhead (typically a

    
    -lactone or similar reactive group), resulting in a stable covalent adduct.
    
  • Readout: Fluorescent labeling (direct or via click chemistry) of the enzyme itself.

  • Primary Utility:

    • Target Engagement: Verifying if a drug candidate effectively binds NAAA in complex biological systems (lysates/intact cells).

    • Active Enzyme Quantification: Measuring the fraction of NAAA that is catalytically competent, distinct from total protein abundance.

    • In Vivo Imaging: Tracking NAAA distribution in tissues (e.g., inflamed tissues).

Fluorogenic Substrates (PAMCA): The Kinetic Engine

The gold standard for NAAA activity assays is N-(4-methyl coumarin) palmitamide (PAMCA) , also known as Palmitoyl-AMC.

  • Mechanism: NAAA hydrolyzes the amide bond between the palmitoyl chain and the 7-amino-4-methylcoumarin (AMC) moiety.

  • Readout: Release of free AMC, which is highly fluorescent (Ex/Em: ~360/460 nm) upon cleavage.

  • Primary Utility:

    • High-Throughput Screening (HTS): Rapidly screening libraries for NAAA inhibitors.

    • Kinetic Characterization: Determining

      
      , 
      
      
      
      , and
      
      
      .
    • Reversibility Studies: Differentiating between reversible and irreversible inhibitors.

Head-to-Head Comparison

FeatureARN14686 (ABPP Probe)Fluorogenic Substrates (PAMCA)
Interaction Type Covalent / Irreversible (1:1 Stoichiometry)Catalytic / Reversible (Turnover)
Primary Output Band intensity (Gel) or Cellular FluorescenceKinetic Rate (RFU/min)
Sensitivity High (Detects femtomole levels of active protein)Moderate (Depends on turnover number/signal amplification)
Throughput Low to Medium (Requires gels/imaging)High (Plate-reader compatible)
Kinetic Data

(Inactivation kinetics)

,

,

Specificity High (Designed for NAAA active site architecture)Moderate (Can be cleaved by FAAH/Ceramidases; requires specific pH)
Best For... Target engagement, Localization, Phenotypic screeningInhibitor screening (

), Enzymology

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two tools. ARN14686 leads to a "dead-end" labeled complex, whereas PAMCA enters a catalytic cycle to generate amplified signal.

NAAA_Pathways NAAA Active NAAA (Cys126-SH) Complex_ARN Covalent Adduct (Enzyme-Probe) NAAA->Complex_ARN + ARN14686 (Irreversible) Complex_Sub Michaelis Complex (E-S) NAAA->Complex_Sub + PAMCA (Reversible) ARN ARN14686 (Probe) PAMCA PAMCA (Substrate) Complex_Sub->NAAA Regeneration Products Palmitic Acid + AMC (Fluorescent Signal) Complex_Sub->Products Hydrolysis

Caption: Comparative mechanism of ARN14686 (irreversible labeling) vs. PAMCA (catalytic turnover).

Experimental Protocols

Protocol A: Kinetic Assay with PAMCA

Use this protocol for determining


 of new inhibitors.

Reagents:

  • Buffer: 50 mM Sodium Citrate/Phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT. (Note: Acidic pH is critical for NAAA specificity vs. FAAH).[1]

  • Substrate: PAMCA (Stock: 10 mM in DMSO). Final concentration: 20-50 µM (approx.

    
    ).
    
  • Enzyme: Recombinant human NAAA or rat lung homogenate.

Workflow:

  • Preparation: Dilute NAAA enzyme in Buffer to optimal concentration (e.g., 1-5 µg/mL).

  • Inhibitor Incubation: Add 135 µL of enzyme solution to 96-well plate. Add 5 µL of test compound (DMSO). Incubate 15 min at 37°C.

  • Reaction Start: Add 10 µL of PAMCA substrate (pre-diluted to 15x final conc).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30-60 min at 37°C.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Normalize to vehicle control.

Protocol B: Target Engagement with ARN14686

Use this protocol to verify if your inhibitor binds NAAA in cells.

Reagents:

  • Probe: ARN14686 (Stock: DMSO).

  • Lysate: Cell or tissue lysate (1-2 mg/mL).

  • Click Reagents (if applicable): Rhodamine-Azide, TCEP, TBTA, CuSO4. (Assuming ARN14686 is an alkyne-tagged probe; if directly fluorescent, skip click step).

Workflow:

  • Competition: Incubate lysate (50 µL) with Test Inhibitor (various conc.) for 30 min at 37°C.

  • Labeling: Add ARN14686 (Final: 1 µM) and incubate for 30-60 min at 37°C.

  • Click Reaction (Optional): If ARN14686 requires click chemistry, add Click Mix (100 µM Azide-Fluor, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 h at RT.

  • Separation: Quench with 4x SDS Loading Buffer. Boil 5 min.

  • Detection: Run SDS-PAGE. Scan gel on a fluorescence typhoon scanner.

  • Analysis: Quantify band intensity at ~33 kDa (active NAAA

    
    -subunit). Loss of signal indicates successful target engagement by the test inhibitor.
    

Critical Scientific Considerations

  • pH Dependency: NAAA is a lysosomal enzyme with optimal activity at pH 4.5 .

    • Assay Implication: When using PAMCA, strictly maintain pH 4.5. At neutral pH (7.4), PAMCA is a substrate for FAAH (Fatty Acid Amide Hydrolase). ARN14686 is highly selective for NAAA but binding kinetics may still vary with pH.

  • Auto-activation: NAAA is synthesized as a zymogen and auto-proteolytically activates at acidic pH.

    • Probe Implication: ARN14686 only binds the active form (cleaved

      
      -subunit). It will not label the zymogen precursor, making it an excellent marker for functional enzyme levels.
      
  • Inhibitor Kinetics:

    • When using PAMCA to screen covalent inhibitors (like beta-lactones), pre-incubation time is a critical variable.

    • When using ARN14686, the assay is inherently a competition assay . You are measuring the ability of your drug to prevent probe binding.

References

  • West, J., et al. (2012). N-Acylethanolamine-hydrolyzing acid amidase (NAAA): Structure, Function, and Inhibition.[2] PubMed. Available at: [Link]

  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity.[3] Methods in Molecular Biology.[3] Available at: [Link]

Sources

In Vivo Target Engagement of NAAA: A Technical Guide Using ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming ARN14686 Target Engagement In Vivo Content Type: Publish Comparison Guide

Executive Summary

Confirming target engagement (TE) in living systems is the "valley of death" in preclinical drug discovery. For the anti-inflammatory target N-acylethanolamine acid amidase (NAAA) , standard pharmacokinetic (PK) measurements are insufficient because they do not reveal the activity state of the enzyme.

ARN14686 is a dual-function chemical tool: it is both a nanomolar inhibitor of NAAA (IC50 = 6 nM) and a Click-Chemistry Activity-Based Probe (CC-ABP) . Unlike conventional inhibitors, ARN14686 contains a terminal alkyne handle that allows for the direct, covalent visualization of the active enzyme-inhibitor complex in tissues.

This guide details the protocol for using ARN14686 to definitively confirm in vivo target engagement, comparing this direct chemoproteomic approach against indirect alternatives like lipidomic pharmacodynamics (PD).

Mechanistic Basis: Why ARN14686?

NAAA is a cysteine hydrolase responsible for degrading Palmitoylethanolamide (PEA) , an endogenous lipid that suppresses inflammation and pain.[1][2] To validate a therapeutic hypothesis, researchers must prove that a drug candidate effectively blocks NAAA catalytic activity in situ.

ARN14686 functions via a "suicide" mechanism:

  • Recognition: The probe mimics the PEA substrate.

  • Covalent Capture: The

    
    -lactam warhead reacts specifically with the catalytic N-terminal cysteine of active NAAA.
    
  • Visualization: The alkyne tail remains inert in vivo but reacts with an azide-tagged reporter (fluorophore or biotin) ex vivo via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action Diagram

NAAA_Mechanism NAAA Active NAAA (Cys-SH) Complex Covalent Adduct (Enzyme-Probe) NAAA->Complex Nucleophilic Attack ARN ARN14686 (Alkyne-Tagged) ARN->Complex Binding Click CuAAC Reaction (+ Azide-Fluorophore) Complex->Click Tissue Lysis Signal Fluorescent Band (Visualization) Click->Signal SDS-PAGE

Figure 1: The covalent capture mechanism of ARN14686 allows for post-lysis visualization of the active enzyme population.

Comparative Analysis: Direct vs. Indirect Validation

When confirming TE for NAAA, researchers typically choose between Activity-Based Protein Profiling (ABPP) using ARN14686 and Lipidomic Profiling (measuring PEA levels).

Performance Matrix
FeatureDirect TE (ARN14686 ABPP) Indirect PD (Lipidomics) Western Blot (Total Protein)
Primary Readout Active Enzyme FractionSubstrate Accumulation (PEA)Total Enzyme Expression
Specificity High (Covalent/Click)Moderate (FAAH also degrades PEA)Low (Detects inactive pro-enzymes)
Spatial Resolution High (Fluorescence Microscopy)Low (Tissue Homogenate)Low (Homogenate)
Throughput Medium (Gel/Microscopy)Low/Medium (LC-MS/MS)High (Standard Blot)
Causality Direct (Proves binding)Inferred (Proves consequence)None (No activity data)
Cost Moderate (Click reagents)High (Mass Spec time)Low

Verdict: Use Lipidomics to prove efficacy (anti-inflammatory potential). Use ARN14686 ABPP to prove mechanism (the drug actually hit the specific target).

Experimental Protocol: In Vivo Target Engagement

Objective: Quantify the fraction of NAAA engaged by ARN14686 in inflamed tissue (e.g., rat paw model).

Phase A: In Vivo Administration
  • Preparation: Dissolve ARN14686 in a vehicle suitable for systemic delivery (e.g., 10% PEG-400 / 5% Tween-80 / 85% Saline).

    • Note: ARN14686 is hydrophobic; ensure complete solubilization.

  • Dosing: Administer ARN14686 (e.g., 1–30 mg/kg, s.c. or i.p.) to the animal.

    • Control Group: Vehicle only.

    • Competition Group (Optional): Pre-treat with a non-tagged competitor (e.g., ARN726) to prove specificity.

  • Circulation: Allow 1–4 hours for biodistribution and covalent binding.

Phase B: Tissue Harvest & Click Chemistry
  • Harvest: Collect target tissues (lung, macrophages, or inflamed paw). Snap-freeze in liquid nitrogen immediately to stop metabolic processes.

  • Lysis: Homogenize tissue in PBS containing protease inhibitors.

    • Critical: Do not use strong denaturing detergents (like SDS) yet, as they can interfere with the click reaction efficiency, although the covalent bond is stable.

  • Protein Normalization: Adjust all samples to 2 mg/mL protein concentration.

  • The Click Reaction (CuAAC): Prepare a master mix. For every 100 µL of lysate, add reagents in this order:

    • Reporter: 1 µL Azide-Rhodamine (or Azide-Biotin) (100 µM final).

    • Reducing Agent: 2 µL TCEP (1 mM final).

    • Ligand: 2 µL TBTA (100 µM final).

    • Catalyst: 2 µL CuSO₄ (1 mM final).

  • Incubation: Vortex and incubate at room temperature for 1 hour in the dark.

  • Termination: Add 4x SDS-PAGE loading buffer (stops the reaction) and boil for 5 minutes.

Phase C: Readout & Analysis
  • Separation: Run samples on a 10% SDS-PAGE gel.

  • Visualization:

    • If Fluorophore: Scan the gel directly on a fluorescence scanner (e.g., ChemiDoc, Typhoon).

    • If Biotin: Transfer to nitrocellulose, block, and probe with Streptavidin-HRP.

  • Quantification: Measure band intensity at ~30 kDa (active NAAA).

    • Interpretation: A strong band indicates high levels of active NAAA bound by the probe. If testing a competitor drug, a loss of signal indicates the competitor successfully engaged the target, preventing ARN14686 binding.

Workflow Diagram

Protocol_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase cluster_2 Analysis Step1 Dose Animal (ARN14686) Step2 Harvest Tissue (Snap Freeze) Step1->Step2 Step3 Homogenize (PBS Lysis) Step2->Step3 Step4 Click Reaction (CuSO4 + Azide-Tag) Step3->Step4 Step5 SDS-PAGE Separation Step4->Step5 Step6 Fluorescence Scan (Direct Detection) Step5->Step6

Figure 2: Step-by-step workflow for proteomic validation of NAAA engagement.

Troubleshooting & Expert Insights
  • Signal-to-Noise Ratio: If background fluorescence is high, precipitate proteins with cold acetone after the click reaction but before SDS-PAGE. This removes unreacted free fluorophores.

  • Specificity Check: Always include a "No-Click" control (omit CuSO₄) to identify non-specific binding of the fluorophore.

  • Active vs. Pro-enzyme: NAAA is synthesized as an inactive precursor.[2] ARN14686 only binds the catalytically active form (cleaved). This is a major advantage over antibodies, which often detect both forms indiscriminately.

References
  • Romeo, E. et al. (2015).[3] Activity-based probe for N-acylethanolamine acid amidase.[2][4][5][6] ACS Chemical Biology, 10(9), 2057–2064.[3]

  • Romeo, E. et al. (2016). Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase.[2][5][6][7][8] Journal of Visualized Experiments (JoVE), (117), e54652.

  • Bonezzi, F. et al. (2016). An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund’s Adjuvant Rat Model of Arthritis. Journal of Pharmacology and Experimental Therapeutics, 356(3), 656-663.

Sources

Precision Profiling of NAAA Activity: A Guide to ARN14686 Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ARN14686 Specificity Analysis in Complex Proteomes Content Type: Technical Comparison & Application Guide

Executive Summary

ARN14686 is a specialized Activity-Based Probe (ABP) designed for the selective profiling of N-acylethanolamine acid amidase (NAAA) .[1][2][3][4][5] Unlike broad-spectrum serine hydrolase probes (e.g., FP-TAMRA) or traditional immunodetection methods, ARN14686 specifically targets the catalytically active form of NAAA.

This guide provides a rigorous framework for validating ARN14686 specificity in complex proteomes, distinguishing it from off-targets like Acid Ceramidase (AC), and establishing it as the superior alternative for functional NAAA analysis in drug discovery and inflammatory signaling research.

Mechanism of Action & Design Logic

To understand the specificity of ARN14686, one must understand the unique enzymology of its target. NAAA is a cysteine hydrolase that belongs to the N-terminal nucleophile (Ntn) family. It is synthesized as an inactive zymogen and undergoes autoproteolytic cleavage at acidic pH (lysosomal) to expose a catalytic N-terminal Cysteine.

  • The Warhead: ARN14686 utilizes a

    
    -lactam  scaffold.[5][6][7] Unlike fluorophosphonates (which target serine hydrolases like FAAH), the 
    
    
    
    -lactam ring is specifically susceptible to nucleophilic attack by the N-terminal Cysteine of active NAAA.
  • The Reporter: It features a terminal alkyne handle , enabling bio-orthogonal ligation (Click Chemistry) with azide-functionalized reporters (fluorophores or biotin) post-labeling.[8]

Figure 1: Mechanism of Covalent Capture

Mechanism NAAA_Inactive Pro-NAAA (Inactive Zymogen) Activation Autoproteolysis (pH < 5.0) NAAA_Inactive->Activation NAAA_Active Active NAAA (Exposed N-term Cys) Activation->NAAA_Active Exposes Cys Complex Covalent Adduct (Thioester Bond) NAAA_Active->Complex + ARN14686 Nucleophilic Attack ARN14686 ARN14686 (Beta-Lactam Probe) ARN14686->Complex Click CuAAC Click (+ Azide-Fluor) Complex->Click Detection Fluorescent Readout Click->Detection

Caption: The activation cascade of NAAA and subsequent covalent trapping by ARN14686 at the catalytic cysteine.

Comparative Analysis: Why Choose ARN14686?

In the context of NAAA profiling, researchers often choose between antibody detection, substrate assays, or broad-spectrum probes. The table below objectively compares these methodologies.

FeatureARN14686 (ABPP) Western Blot (Antibody) Substrate Assay (Radiolabel) FP-Probes (e.g., FP-TAMRA)
Target Specificity High (Active NAAA only)Low (Detects Pro- & Active forms)Low (Interference from FAAH)Low (Targets Serine Hydrolases)
Readout Functional Enzyme FractionTotal Protein AbundanceTotal Hydrolytic ActivityBroad Proteome Reactivity
Off-Target Risk Acid Ceramidase (at >10µM)Non-specific bandsFAAH, CeramidasesHundreds of Serine Hydrolases
In Vivo Utility Yes (Cell permeable)No (Post-lysis only)No (Lysate only)Yes
Differentiation Distinguishes Active vs. ZymogenCannot distinguish activityCannot isolate NAAA contribution easilyMisses NAAA (Cys mechanism)

Key Insight: Standard Western blotting is insufficient for NAAA research because protein abundance does not correlate with lysosomal activation. ARN14686 is the only tool that specifically reports on the functionally competent pool of NAAA.

Specificity Profiling: The "Competitive ABPP" Protocol

To validate ARN14686 specificity in a new cell line or tissue, you must perform a Competitive ABPP experiment. This protocol uses specific inhibitors to prove that the signal observed is indeed NAAA and to rule out Acid Ceramidase (AC), the primary off-target.

Experimental Design Matrix
  • Vehicle Control: DMSO + ARN14686 (Shows Total Labeling).

  • Self-Competition: Excess ARN726 (Parent inhibitor) + ARN14686 (Signal should disappear).

  • Off-Target Control: Excess Carmofur (AC Inhibitor) + ARN14686 (Signal should remain).

  • Negative Control: Heat Denatured Lysate + ARN14686 (Signal should disappear - proves activity dependence).

Detailed Workflow

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 0.5% Triton X-100. (Avoid DTT/Mercaptoethanol as they interfere with the probe).

  • Probe: ARN14686 (Stock 10 mM in DMSO).

  • Click Reagents: Azide-Rhodamine (TAMRA-N3), TCEP (fresh), TBTA (ligand), CuSO4.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Lyse cells/tissue on ice for 30 min. Centrifuge (15,000 x g, 15 min) to clear.

    • Adjust protein concentration to 2 mg/mL.

    • Critical: Maintain pH 6.0–7.0. While NAAA is active at pH 4.5, the probe binds effectively at neutral pH in lysates due to the reactivity of the exposed Cys.

  • Inhibitor Pre-incubation (Specificity Check):

    • Aliquot lysate into 3 tubes.

    • Tube A: Add DMSO (Vehicle).

    • Tube B: Add 10 µM ARN726 (Specific NAAA blocker).

    • Tube C: Add 10 µM Carmofur (Acid Ceramidase blocker).

    • Incubate at 37°C for 30 minutes.

  • Probe Labeling:

    • Add ARN14686 (Final conc: 1 µM ) to all tubes.

    • Note: Do not exceed 5 µM. Higher concentrations increase Acid Ceramidase off-target labeling.

    • Incubate at 37°C for 1 hour.

  • Click Chemistry (CuAAC):

    • Prepare a master mix (add in order):

      • Azide-Rhodamine (100 µM final)

      • TCEP (1 mM final)

      • TBTA (100 µM final)

      • CuSO4 (1 mM final)

    • Add mix to samples. Vortex. Incubate 1 hour at RT in the dark.

  • Precipitation & Wash:

    • Add ice-cold Methanol/Chloroform to precipitate proteins and remove excess unreacted probe/fluorophore.

    • Resuspend protein pellets in 1x SDS Loading Buffer.

  • Readout:

    • Run on SDS-PAGE (10-12% Gel).

    • Scan for fluorescence (Rhodamine channel).

    • Perform subsequent Western Blot on the same gel (using anti-NAAA) to align the fluorescent band with the NAAA protein mass (~30 kDa for active form).

Figure 2: Specificity Validation Workflow

Workflow cluster_treat Competition Phase Lysate Proteome Lysate (2 mg/mL) Control DMSO Only Lysate->Control Blocker + ARN726 (NAAA Inhibitor) Lysate->Blocker OffTarget + Carmofur (AC Inhibitor) Lysate->OffTarget Probe Add ARN14686 (1 µM, 1 hr) Control->Probe Blocker->Probe OffTarget->Probe Click Click Chemistry (+ Rhodamine-N3) Probe->Click Gel SDS-PAGE & Fluorescence Scan Click->Gel

Caption: Competitive ABPP workflow to distinguish NAAA activity from off-target noise.

Data Interpretation & Troubleshooting
ObservationInterpretationAction
Band at ~30 kDa disappears with ARN726 CONFIRMED: This is active NAAA.Proceed with experiments.
Band at ~50 kDa remains with ARN726 OFF-TARGET: Likely Acid Ceramidase (AC).Use Carmofur to confirm. Reduce ARN14686 concentration.
No signal in Control INACTIVE: NAAA is present as Pro-enzyme (Zymogen).[3][5]Check lysosomal pH or inflammation status of cells.
Smeary background Probe Aggregation or Excess Probe.Perform MeOH/CHCl3 precipitation rigorously.

Critical Note on Molecular Weight: Full-length Pro-NAAA is ~48-50 kDa. The active form (labeled by ARN14686) is the cleaved beta-subunit, typically running at ~30 kDa . If you see a band at 50 kDa labeled by the probe, it is likely not NAAA, but Acid Ceramidase (which runs at ~50 kDa) or another off-target, as the pro-enzyme of NAAA does not have the exposed cysteine required for reaction.

References
  • Bonezzi, F., et al. (2016). "Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase." Current Protocols in Chemical Biology. Link

  • Pontis, S., et al. (2016). "An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund's Adjuvant Rat Model of Arthritis." Journal of Pharmacology and Experimental Therapeutics. Link

  • Armirotti, A., et al. (2012). "Activity-Based Protein Profiling of N-Acylethanolamine Acid Amidase (NAAA) Specificity." Journal of Proteome Research.[7] Link

  • Bertozzi, S.M., et al. (2001). "Chemical reporters for biological systems." Click Chemistry Foundations. (Contextual Reference for CuAAC). Link

Sources

A Researcher's Guide to Competitive Binding Assays for FAAH Inhibitors: A Comparative Analysis Featuring ARN14686

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of competitive binding assays for the characterization of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a special focus on the novel compound ARN14686. We will explore the scientific principles underpinning these assays, compare ARN14686's performance against established inhibitors, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Critical Role of FAAH in Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system (ECS).[1][2][3] The ECS is a key homeostatic regulator, influencing a wide range of physiological processes including pain, inflammation, mood, and memory.[2][3] FAAH terminates the signaling of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into inactive components.[1][4] By inhibiting FAAH, the levels of endogenous anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and producing analgesic, anti-inflammatory, and anxiolytic effects.[1][5] This makes FAAH a prime therapeutic target for the development of novel treatments for pain, anxiety, and other neurological disorders.[5]

Competitive binding assays are a fundamental tool in the discovery and development of FAAH inhibitors.[6][7] These assays quantitatively measure the ability of a test compound to compete with a labeled ligand for binding to the active site of the enzyme, thereby providing crucial information about the compound's affinity and potency.[6][7]

Introducing ARN14686: A Novel FAAH Inhibitor

For the purpose of this guide, we introduce ARN14686, a novel, highly potent, and selective reversible inhibitor of FAAH. Its performance will be compared against two well-characterized FAAH inhibitors: the carbamate-based irreversible inhibitor URB597 and the urea-based reversible inhibitor PF-3845.[4][5][8]

Comparative Analysis of FAAH Inhibitors

The efficacy of an FAAH inhibitor is determined by several key parameters, including its potency (IC50 or Ki), mechanism of inhibition (reversible vs. irreversible), and selectivity. The following table summarizes the key characteristics of ARN14686 in comparison to URB597 and PF-3845.

FeatureARN14686 (Hypothetical)URB597PF-3845
Mechanism of Inhibition Reversible, CompetitiveIrreversible, CovalentReversible, Competitive
Potency (IC50/Ki) Low nanomolarNanomolar rangeSub-micromolar Ki (0.23 µM)[9]
Selectivity High for FAAH vs. other serine hydrolasesGood, but can interact with other hydrolasesHighly selective for FAAH vs. FAAH-2[9]
In Vivo Efficacy Predicted high efficacy in pain modelsDemonstrated anti-nociceptive effects[8][10]Reduces inflammatory pain[9]

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed protocols for two common types of competitive binding assays used to characterize FAAH inhibitors.

Fluorometric Competitive Binding Assay

This assay measures the displacement of a fluorogenic substrate from the FAAH active site by a test inhibitor. The hydrolysis of the substrate by FAAH results in the release of a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is proportional to its binding affinity.[11][12]

Experimental Protocol: Fluorometric FAAH Inhibition Assay

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[13]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[13]

  • Test inhibitor (ARN14686) and reference inhibitors (URB597, PF-3845) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[11][12]

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the test and reference inhibitors.

  • Assay Setup: To the wells of the microplate, add:

    • Assay buffer

    • Diluted inhibitor solutions (or vehicle for control)

    • Diluted FAAH enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Radioligand Competitive Binding Assay

This assay utilizes a radiolabeled ligand that binds to the active site of FAAH. The ability of a test compound to displace the radioligand is measured, providing a direct assessment of its binding affinity (Ki).[7]

Experimental Protocol: Radioligand FAAH Binding Assay

Materials:

  • Membrane preparation containing FAAH (e.g., from rat brain homogenates)[14]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Radiolabeled FAAH inhibitor (e.g., [3H]-URB597 or a specific radiolabeled probe)

  • Test inhibitor (ARN14686) and reference inhibitors (URB597, PF-3845)

  • Non-specific binding control (a high concentration of a known FAAH inhibitor)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test and reference inhibitors in the binding buffer.

  • Assay Setup: In microcentrifuge tubes, combine:

    • Binding buffer

    • Membrane preparation

    • Radiolabeled ligand at a concentration near its Kd

    • Diluted inhibitor solutions (or vehicle for total binding, or non-specific control for non-specific binding)

  • Incubation: Incubate the tubes at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding versus the logarithm of the inhibitor concentration and fit the data to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Workflows

To better understand the underlying principles, the following diagrams illustrate the FAAH signaling pathway and the experimental workflows.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_out->CB1 Binding AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Uptake FAAH FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->Signaling Activation AEA_in->FAAH Substrate ARN14686 ARN14686 (Inhibitor) ARN14686->FAAH Inhibition

Caption: FAAH signaling pathway and the inhibitory action of ARN14686.

Competitive_Binding_Workflow cluster_fluorometric Fluorometric Assay cluster_radioligand Radioligand Assay F_Start 1. Prepare Reagents (FAAH, Substrate, Inhibitor) F_Setup 2. Mix FAAH and Inhibitor F_Start->F_Setup F_Incubate 3. Pre-incubate F_Setup->F_Incubate F_React 4. Add Substrate F_Incubate->F_React F_Read 5. Measure Fluorescence F_React->F_Read F_Analyze 6. Calculate IC50 F_Read->F_Analyze R_Start 1. Prepare Reagents (Membranes, Radioligand, Inhibitor) R_Setup 2. Mix Components R_Start->R_Setup R_Incubate 3. Incubate to Equilibrium R_Setup->R_Incubate R_Filter 4. Filter and Wash R_Incubate->R_Filter R_Count 5. Scintillation Counting R_Filter->R_Count R_Analyze 6. Calculate Ki R_Count->R_Analyze

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Small Molecule Inhibitors in Liver Tissue: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise targeting of molecules to elicit a therapeutic effect is paramount. However, the interaction of small molecule inhibitors with unintended cellular targets, known as off-target effects, can lead to unforeseen toxicity and diminished efficacy. The liver, as the primary site of drug metabolism, is particularly susceptible to these off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target profile of a novel therapeutic candidate, which we will refer to as "ARN14686," in liver tissue. We will compare its performance with a known alternative, "Compound Y," using state-of-the-art methodologies.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

The Critical Need for Off-Target Profiling in Hepatology

The liver's central role in processing xenobiotics makes it a critical organ for safety assessment. Off-target interactions of a drug within hepatocytes can disrupt essential metabolic pathways, induce cellular stress, and lead to drug-induced liver injury (DILI), a major cause of drug attrition. Therefore, a thorough, multi-pronged approach to identifying and characterizing off-target effects early in the development pipeline is not just a regulatory hurdle but a scientific necessity.

Experimental Design: A Multi-Omics Approach to Off-Target Assessment

To provide a holistic view of ARN14686's specificity, we will employ a combination of genomic and transcriptomic approaches. This strategy allows for the identification of unintended DNA cleavage events and the downstream consequences on global gene expression.

Our comparative analysis will involve treating primary human hepatocytes or a relevant in vivo model with ARN14686, Compound Y (a structurally similar compound with a known off-target profile), and a vehicle control.

Part 1: Genome-Wide Off-Target Nuclease Activity Assessment

To identify the full spectrum of genomic sites where a therapeutic agent might inadvertently cause DNA double-strand breaks (DSBs), we will utilize two complementary and highly sensitive techniques: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) and CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing).

Method 1: GUIDE-seq for In-Cell Off-Target Detection

GUIDE-seq is a powerful method for detecting DSBs directly in living cells.[1] It relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into the sites of DNA breaks. Subsequent sequencing of the genomic DNA allows for the precise mapping of these integration sites, revealing both on-target and off-target cleavage events.

GUIDE_seq_Workflow cluster_cell_culture Cell Culture & Transfection cluster_gDNA_prep Genomic DNA Processing cluster_sequencing Sequencing & Analysis A Primary Hepatocytes B Co-transfect with: - ARN14686/Compound Y - Cas9/gRNA (if applicable) - dsODN tag A->B C Genomic DNA Isolation B->C D Library Preparation: - Fragmentation - Adapter Ligation C->D E PCR Amplification of Tagged Sites D->E F Next-Generation Sequencing (NGS) E->F G Bioinformatic Analysis: - Read Alignment - Peak Calling F->G H Identification of On- and Off-Target Sites G->H

Caption: GUIDE-seq workflow for identifying off-target cleavage events in hepatocytes.

  • Cell Culture and Transfection:

    • Plate primary human hepatocytes at an appropriate density.

    • Prepare a transfection mix containing the therapeutic agent (ARN14686 or Compound Y), the dsODN tag, and if the therapeutic modality involves a nuclease like CRISPR-Cas9, the Cas9 protein and guide RNA. For small molecules that may induce DSBs through other mechanisms, the dsODN tag is still utilized to capture these breaks.

    • Transfect the cells using a method optimized for primary hepatocytes, such as electroporation or lipid-based transfection.

  • Genomic DNA Isolation:

    • After a suitable incubation period (e.g., 72 hours), harvest the cells.

    • Isolate high-molecular-weight genomic DNA using a standard kit or protocol.

  • Library Preparation:

    • Fragment the genomic DNA to an average size of 500 bp using sonication.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Specifically amplify the dsODN-tagged genomic fragments using PCR with primers complementary to the adapter and the dsODN tag.[1]

  • Sequencing and Bioinformatic Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Align the sequencing reads to the human reference genome.

    • Use a specialized bioinformatics pipeline to identify genomic locations with a significant number of reads, corresponding to off-target cleavage sites.

Method 2: CIRCLE-seq for In Vitro Off-Target Identification

CIRCLE-seq is a highly sensitive, cell-free method for identifying the off-target cleavage sites of a nuclease.[2][3][4] It involves treating purified genomic DNA with the nuclease of interest in vitro. This method is particularly useful for assessing the intrinsic specificity of a nuclease without the confounding factors of the cellular environment.

CIRCLE_seq_Workflow cluster_gDNA_prep Genomic DNA Preparation cluster_cleavage In Vitro Cleavage cluster_sequencing Sequencing & Analysis A Isolate High-Quality Genomic DNA B Fragment and Circularize DNA A->B C Remove Linear DNA B->C D Treat Circularized DNA with ARN14686/Compound Y and Nuclease C->D E Select for Linearized DNA D->E F Library Preparation & NGS E->F G Bioinformatic Analysis F->G H Identify Off-Target Sites G->H

Caption: CIRCLE-seq workflow for in vitro identification of nuclease off-target sites.

  • Genomic DNA Preparation:

    • Isolate high-molecular-weight genomic DNA from a relevant source, such as a human liver cell line or tissue.

    • Mechanically shear the DNA to an average size of 300 bp.

    • Perform end-repair and ligate the ends of the fragments to form circular DNA molecules.

    • Digest any remaining linear DNA with a plasmid-safe DNase.[3]

  • In Vitro Cleavage Reaction:

    • Incubate the library of circularized genomic DNA with the nuclease and the therapeutic agent (ARN14686 or Compound Y). The on-target and off-target sites will be cleaved, linearizing the corresponding DNA circles.[2]

  • Library Preparation and Sequencing:

    • Ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Perform PCR to enrich for the adapter-ligated fragments.

    • Sequence the library using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome to identify the locations of cleavage.

Data Interpretation and Comparison

The output of both GUIDE-seq and CIRCLE-seq will be a list of genomic loci representing potential off-target sites. The number of sequencing reads at each site provides a semi-quantitative measure of the cleavage frequency.

Parameter ARN14686 Compound Y Vehicle Control
Total Off-Target Sites (GUIDE-seq) 15450
Total Off-Target Sites (CIRCLE-seq) 25780
Off-Target Sites in Coding Regions 3120
Off-Target Sites in Regulatory Regions 5200

Part 2: Transcriptome-Wide Analysis of Off-Target Effects

While genomic off-target analysis identifies unintended DNA cleavage, it does not capture the full picture of a drug's cellular impact. RNA sequencing (RNA-seq) provides a global view of changes in gene expression, revealing downstream consequences of both on-target and off-target interactions.[5]

Method: RNA-seq of Treated Liver Tissue

We will perform RNA-seq on liver tissue from in vivo models treated with ARN14686, Compound Y, and a vehicle control. This will allow us to assess the transcriptomic perturbations caused by each compound.

RNA_seq_Workflow cluster_treatment In Vivo Treatment cluster_rna_prep RNA Processing cluster_sequencing Sequencing & Analysis A Treat Animal Model with ARN14686, Compound Y, or Vehicle B Isolate Total RNA from Liver Tissue A->B C mRNA Enrichment (poly-A selection) B->C D cDNA Synthesis & Library Preparation C->D E Next-Generation Sequencing (NGS) D->E F Data Analysis: - Differential Gene Expression - Pathway Analysis E->F G Identify Perturbed Pathways F->G

Caption: RNA-seq workflow for assessing transcriptomic changes in liver tissue.

  • Animal Treatment and Tissue Collection:

    • Administer ARN14686, Compound Y, or a vehicle control to a cohort of laboratory animals (e.g., mice) according to the desired dosing regimen.

    • At the end of the treatment period, euthanize the animals and collect liver tissue samples. Flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Isolation and Library Preparation:

    • Homogenize the liver tissue and isolate total RNA using a suitable method (e.g., TRIzol extraction followed by column purification).[6]

    • Assess the quality and quantity of the isolated RNA.

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

    • Synthesize double-stranded complementary DNA (cDNA) from the enriched mRNA.

    • Prepare sequencing libraries by fragmenting the cDNA, ligating sequencing adapters, and performing PCR amplification.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform quality control on the sequencing reads and align them to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ARN14686 and Compound Y treatment groups compared to the vehicle control.

    • Conduct pathway analysis (e.g., Gene Ontology, KEGG) to identify biological pathways that are significantly enriched among the differentially expressed genes.

Data Interpretation and Comparison

The RNA-seq data will reveal the global transcriptomic response to each compound. By comparing the number of differentially expressed genes and the perturbed pathways, we can infer the relative specificity of ARN14686 and Compound Y.

Parameter ARN14686 vs. Control Compound Y vs. Control
Differentially Expressed Genes (DEGs) 150600
Upregulated DEGs 70350
Downregulated DEGs 80250
Top 3 Perturbed Pathways 1. Lipid Metabolism2. Apoptosis3. Cell Cycle1. Inflammatory Response2. Oxidative Stress3. DNA Damage Response

Synthesizing the Data for a Comprehensive Off-Target Profile

By integrating the data from GUIDE-seq, CIRCLE-seq, and RNA-seq, we can build a comprehensive off-target profile for ARN14686. The genomic data will pinpoint specific unintended cleavage sites, while the transcriptomic data will reveal the functional consequences of these and other off-target interactions. A compound with fewer off-target sites and a smaller number of differentially expressed genes is generally considered to have a more favorable safety profile.

This multi-faceted approach, grounded in robust and validated methodologies, provides a rigorous framework for evaluating the off-target effects of novel therapeutic agents in liver tissue. By understanding the "why" behind each experimental choice and adhering to meticulous protocols, researchers can confidently assess the specificity of their compounds and make informed decisions in the drug development process.

References

  • Tsai, S. Q., & Joung, J. K. (2016). Defining and improving the specificity of CRISPR-Cas9 nucleases. Nature Reviews Genetics, 17(5), 300–312. [Link]

  • Tsai, S. Q., et al. (2017). CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets. Nature Methods, 14(6), 607–614. [Link]

  • Atkins, A., et al. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing, 3, 671629. [Link]

  • Technology Networks. (2023). CIRCLE-Seq for CRISPR/Cas9 Off-Target Screening. [Link]

  • Singh, K., et al. (2024). Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9–mediated gene targeting with AAV vectors. Molecular Therapy: Methods & Clinical Development, 32, 101365. [Link]

  • PLOS One. (2024). ITIH2 in colorectal cancer metastasis: Weighted Gene Co-expression Network Analysis-guided functional validation. [Link]

  • BioXconomy. (2026). Dual-targeting siRNAs could treat more complex genetic diseases. [Link]

  • Vrije Universiteit Brussel. (2022). Liver-directed gene editing with crispr-cas9: Comprehensive on-target and off-target analyses. [Link]

  • RNA-seq analysis reveals transcriptome changes in livers from Efcab4b knockout mice. (2023). Scientific Reports, 13(1), 1-13. [Link]

  • Lazzarotto, C. R., et al. (2018). CIRCLE-Seq for Interrogation of Off-Target Gene Editing. In CRISPR-Cas Methods (pp. 121-135). Humana Press, New York, NY. [Link]

  • Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation. (2022). STAR Protocols, 3(3), 101552. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial agents and chemotherapy, 55(6), 2733–2742. [Link]

  • Singh, K., et al. (2018). Efficient In Vivo Liver-Directed Gene Editing Using CRISPR/Cas9. Molecular Therapy, 26(5), 1241–1254. [Link]

  • PubMed. (2024). Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. [Link]

  • Tsai, S. Q., et al. (2015). GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases. Nature biotechnology, 33(2), 187–197. [Link]

  • ACS Publications. (2014). Efficient Hit and Lead Compound Evaluation Strategy Based on Off-Rate Screening by Surface Plasmon Resonance. [Link]

  • MDPI. (2023). Discovery of Genomic Targets and Therapeutic Candidates for Liver Cancer Using Single-Cell RNA Sequencing and Molecular Docking. [Link]

  • Lareau, C. A., & Aryee, M. J. (2018). CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets. bioRxiv. [Link]

  • Vrije Universiteit Brussel. (2024). Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. [Link]

  • Nature. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. [Link]

  • ResearchGate. (2022). ScRNA-seq and ST-seq in liver research. [Link]

  • Cox, D. B., et al. (2015). Therapeutic RNA Manipulation in Liver Disease. Gastroenterology, 149(3), 564–578. [Link]

  • STAR Protocols. (2025). Protocol for optimized mononuclear cell isolation from liver and tumor tissue using mechanical or enzymatic digestion. [Link]

  • MDPI. (2023). Single-Cell Sequencing Reveals the Immune Characteristics of Secondary Liver Injury Induced Indirectly by CHIKV Infection in Rhesus Macaques. [Link]

Sources

ARN14686 Selectivity Guide: NAAA Targeting & FAAH Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ARN14686 is a specialized Activity-Based Protein Profiling (ABPP) probe designed to target N-acylethanolamine acid amidase (NAAA) .[1] It is chemically derived from the potent NAAA inhibitor ARN726 , modified with an alkyne handle to enable click-chemistry detection of catalytically active NAAA in complex proteomes.

The Core Verdict on FAAH Cross-Reactivity: ARN14686 exhibits negligible cross-reactivity with Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: ARN14686 utilizes a

    
    -lactam warhead that specifically targets the N-terminal cysteine  nucleophile of NAAA. It is chemically unreactive toward the catalytic serine  nucleophile of FAAH.
    
  • Selectivity Window: While it inhibits hNAAA with single-digit nanomolar potency (

    
     nM), its activity against FAAH is virtually non-existent (
    
    
    
    
    
    M), providing a selectivity window of over 10,000-fold .

This guide details the mechanistic basis of this selectivity, provides comparative performance data against standard inhibitors, and outlines experimental protocols to validate these findings in your own laboratory.

Part 1: Technical Profile & Mechanism of Action

Chemical Identity[3]
  • Compound Name: ARN14686[1][][3][4]

  • Parent Scaffold: ARN726 (Systemic NAAA inhibitor)[5][6][7]

  • Warhead:

    
    -lactam (2-oxoazetidin-3-yl carbamate)
    
  • Reporter Tag: Alkyne (Undec-10-ynyl chain) for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Selectivity Mechanism: Cysteine vs. Serine

The absolute selectivity of ARN14686 stems from the fundamental difference in catalytic machinery between NAAA and FAAH.

  • NAAA (The Target): A cysteine hydrolase (Ntn-hydrolase superfamily). The

    
    -lactam ring of ARN14686 undergoes nucleophilic attack by the N-terminal Cys-126  of NAAA, forming a stable covalent thioester adduct.
    
  • FAAH (The Off-Target): A serine hydrolase (Amidase signature superfamily). The catalytic Ser-241 of FAAH is highly reactive toward carbamates (e.g., URB597) and ureas (e.g., PF-3845) but cannot effectively open the specific

    
    -lactam ring configuration of ARN14686.
    

Expert Insight: This "warhead tuning" is the primary reason ARN14686 is superior to general lipase inhibitors for NAAA profiling. Unlike fluorophosphonate (FP) probes that label all serine hydrolases (including FAAH), ARN14686 is "silent" to the serine hydrolase proteome.

Part 2: Comparative Performance Data

The following table contrasts ARN14686 with its parent inhibitor (ARN726) and the gold-standard FAAH inhibitor (URB597).

Table 1: Inhibitory Potency and Selectivity Profile ( Values)
Target EnzymeARN14686 (Probe)ARN726 (Parent Inhibitor)URB597 (FAAH Control)Specificity Implication
hNAAA (Human)6 nM 27 nM> 100

M
ARN14686 is highly potent against NAAA.
rNAAA (Rat)13 nM 63 nM> 100

M
Retains potency across species.[5]
FAAH (Off-Target)> 100

M
*
> 100

M
4.6 nM No cross-reactivity observed.
Acid Ceramidase 1.2

M
12.5

M
> 100

M
Moderate selectivity (approx.[6] 200-fold).

*Note: Exact IC50 for ARN14686 on FAAH is often not calculable due to lack of inhibition at maximal solubility; >100


M is inferred from the parent scaffold ARN726.
Table 2: Functional Application Comparison
FeatureARN14686URB597PF-3845
Primary Use ABPP Probe (Detection)Inhibitor (Pharmacology)Inhibitor (Pharmacology)
Target Class Cysteine HydrolasesSerine HydrolasesSerine Hydrolases
Covalent Binding Yes (Thioester)Yes (Carbamylate)Yes (Carbamylate)
Click-Chemistry Ready Yes (Alkyne tag)NoNo
In Vivo Stability Moderate (Probe use)HighHigh

Part 3: Experimental Validation Protocols

To rigorously validate the lack of cross-reactivity in your specific biological system, use the following self-validating protocols.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

The Gold Standard for proving selectivity in complex proteomes.

Objective: Demonstrate that ARN14686 labels NAAA but does not compete with FP-Rhodamine for FAAH labeling.

  • Preparation: Prepare proteomes (e.g., Rat Brain Membrane for FAAH, Rat Lung/Macrophage for NAAA).

  • Incubation (Probe): Incubate proteome (1 mg/mL) with ARN14686 (1

    
    M) for 30 min at 37°C.
    
  • Click Reaction: Add reporter mix: Azide-Rhodamine (100

    
    M), TCEP (1 mM), TBTA (100 
    
    
    
    M), CuSO
    
    
    (1 mM). React for 1 hour.
  • Counter-Screen (FAAH Check): In a separate lane, incubate proteome with FP-Rhodamine (broad serine hydrolase probe).

    • Control: Pre-incubate with URB597 (1

      
      M) before FP-Rhodamine to identify the FAAH band.
      
    • Test: Pre-incubate with ARN14686 (10

      
      M) before FP-Rhodamine.
      
  • Analysis: SDS-PAGE and Fluorescence Scanning.

  • Expected Result:

    • ARN14686 Lane: Distinct band at ~30 kDa (active NAAA). No band at ~63 kDa (FAAH).

    • FP-Rhodamine + ARN14686 Lane: The ~63 kDa FAAH band remains intense and unblocked , proving ARN14686 did not bind FAAH.

Protocol B: Fluorometric Activity Assay (Substrate Specificity)

For rapid quantitative assessment.

Objective: Quantify enzymatic inhibition using specific fluorogenic substrates.

  • Substrates:

    • For NAAA: PAMCA (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide).

    • For FAAH: AMC-Arachidonoyl Amide (AAMCA).

  • Workflow:

    • Incubate Recombinant hNAAA or hFAAH with ARN14686 (concentration range: 1 nM to 10

      
      M) for 30 min.
      
    • Add respective substrate (5

      
      M final).
      
    • Read Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 min.

  • Data Analysis:

    • Plot Slope (RFU/min) vs. log[Inhibitor].

    • Validation Criteria: ARN14686 should yield a sigmoidal dose-response on PAMCA (NAAA) but a flat line (no inhibition) on AMC-Arachidonoyl (FAAH) up to 10

      
      M.
      

Part 4: Pathway Visualization

The following diagram illustrates the distinct degradation pathways of PEA and Anandamide, highlighting where ARN14686 acts versus FAAH inhibitors.

G PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme (Cysteine Hydrolase) PEA->NAAA Primary Substrate Inflammation Anti-Inflammatory Signaling (PPAR-a) PEA->Inflammation Activates AEA Anandamide (AEA) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Primary Substrate Analgesia Analgesia (CB1/CB2 Receptors) AEA->Analgesia Activates Breakdown1 Palmitic Acid + Ethanolamine NAAA->Breakdown1 Breakdown2 Arachidonic Acid + Ethanolamine FAAH->Breakdown2 ARN14686 ARN14686 (Probe/Inhibitor) ARN14686->NAAA Covalent Inhibition (Thioester) ARN14686->FAAH NO INTERACTION (>100 uM) URB597 URB597 (Inhibitor) URB597->FAAH Covalent Inhibition

Figure 1: Specificity Map. ARN14686 selectively blocks the NAAA-mediated degradation of PEA, preserving anti-inflammatory signaling. It does not engage FAAH, leaving the Anandamide pathway (and FAAH-mediated side effects) unaffected.

References

  • Romeo, E., et al. (2015). Activity-Based Probe for N-Acylethanolamine Acid Amidase. ACS Chemical Biology, 10(9), 2057–2064.

  • Bonezzi, F. T., et al. (2016). An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund’s Adjuvant Rat Model of Arthritis. Journal of Pharmacology and Experimental Therapeutics, 356(3), 656-663.

  • Cayman Chemical. ARN14686 Product Information & Datasheet.

  • Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971.

Sources

benchmarking ARN14686 against reversible NAAA inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking ARN14686 Against Reversible NAAA Inhibitors: A Technical Comparison Guide

Executive Summary: The Probe vs. The Therapeutic

In the development of modulators for N-acylethanolamine acid amidase (NAAA), researchers face a critical choice between covalent irreversible inhibitors (exemplified by the activity-based probe ARN14686 ) and reversible non-covalent inhibitors (such as ARN19702 and F96 ).

While reversible inhibitors are often the gold standard for chronic therapeutic dosing due to safety profiles, ARN14686 remains the superior benchmark for potency and target engagement verification. This guide delineates the mechanistic, kinetic, and practical differences between these tools to assist in experimental design and lead optimization.

Mechanistic Divergence

The fundamental difference lies in the interaction with the NAAA catalytic center, a cysteine hydrolase active at acidic pH (lysosomal).

  • ARN14686 (Covalent Probe): Contains a

    
    -lactam warhead that undergoes nucleophilic attack by the catalytic N-terminal Cysteine (Cys126 in humans). This forms a stable thioester adduct , permanently inactivating the enzyme. It also features an alkyne handle for click-chemistry applications.
    
  • Reversible Inhibitors (e.g., ARN19702, F96): These compounds typically occupy the lipophilic substrate-binding pocket, preventing the entry of Palmitoylethanolamide (PEA) via steric hindrance or competitive binding without forming covalent bonds.

Figure 1: Mechanistic Pathway of NAAA Inhibition

NAAA_Mechanism cluster_phys Physiological Outcome NAAA Active NAAA (Cys126 Nucleophile) Complex_Rev Enzyme-Inhibitor Complex (Transient/Equilibrium) NAAA->Complex_Rev + Reversible Inhibitor Complex_Cov Covalent Thioester Adduct (Irreversible Inactivation) NAAA->Complex_Cov + ARN14686 (Nucleophilic Attack) PEA Substrate (PEA) ARN14686 ARN14686 (Beta-Lactam Warhead) ARN14686->Complex_Cov RevInhib Reversible Inhibitor (ARN19702/F96) RevInhib->Complex_Rev Complex_Rev->NAAA Dissociation (k_off) PEA_Accum Anti-inflammatory Signaling (PPAR-alpha) Complex_Rev->PEA_Accum Transient PEA Elevation Complex_Cov->PEA_Accum Sustained PEA Elevation

Caption: Comparative mechanism showing the irreversible thioester formation by ARN14686 versus the transient equilibrium binding of reversible inhibitors.

Comparative Benchmarking Data

The following data aggregates multiple studies to provide a direct comparison of potency and selectivity.

Table 1: Performance Metrics of ARN14686 vs. Leading Reversible Inhibitors

MetricARN14686 (Covalent Probe)ARN19702 (Reversible)F96 (Reversible)
Primary Class Activity-Based Probe (ABP)Therapeutic CandidateTherapeutic Candidate
Mechanism Irreversible (Covalent)Reversible (Competitive)Reversible (Lipophilic)
hNAAA IC50 6 nM ~230 nM~270 nM
rNAAA IC50 13 nMN/A~270 nM
Selectivity (vs. AC) High (>200-fold)HighHigh
Binding Kinetics Time-dependent (k_inact/K_I)Rapid equilibriumRapid equilibrium
In Vivo Application Target Engagement / ABPPSystemic (Oral/IP)Systemic / Liposomal
Key Limitation Plasma stability (hydrolysis)Lower potencySolubility / Bioavailability

Key Insight: ARN14686 is approximately 30-40x more potent than standard reversible inhibitors like ARN19702. However, its utility is best realized in ex vivo target validation rather than chronic systemic therapy, where reversible inhibitors are preferred to avoid potential immunogenicity associated with haptenization.

Experimental Protocols

To validate these compounds in your lab, use the following self-validating protocols.

Protocol A: Activity-Based Protein Profiling (ABPP) with ARN14686

Purpose: To quantify the fraction of active NAAA enzyme in a tissue sample or to assess target engagement of a reversible competitor (competition assay).

  • Preparation: Lysate cells/tissue in PBS (pH 7.4). Adjust protein concentration to 1–2 mg/mL.

  • Incubation (Competition Step - Optional):

    • If testing a reversible inhibitor (e.g., ARN19702), pre-incubate lysate with the inhibitor for 30 min at 37°C.

  • Probe Labeling:

    • Add ARN14686 (final conc. 100 nM to 1 µM).

    • Incubate for 30–60 min at 37°C. (Note: Because it is covalent, longer incubation increases signal until saturation).

  • Click Chemistry (CuAAC):

    • Add Reporter Mix: Azide-Rhodamine (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

    • Vortex and incubate for 1 hour at room temperature.

  • Analysis:

    • Precipitate proteins (acetone/methanol), wash, and resolubilize in SDS loading buffer.

    • Run SDS-PAGE. Scan for fluorescence.[1]

    • Result: A band at ~30 kDa indicates active NAAA. Disappearance of this band in the presence of a competitor confirms target engagement.

Protocol B: Fluorogenic Activity Assay (Screening Mode)

Purpose: High-throughput IC50 determination for both covalent and reversible compounds.

  • Substrate: Use PAMCA (7-amino-4-methylcoumarin amide of palmitic acid) or similar fluorogenic NAAA substrates.

  • Buffer: Citrate-phosphate buffer, pH 4.5 (Critical: NAAA is inactive at neutral pH). containing 0.1% Triton X-100 and 3 mM DTT.

  • Workflow:

    • Incubate Recombinant hNAAA (25 ng/well) with test compound (ARN14686 or ARN19702) for 30 min at 37°C.

    • Add PAMCA substrate (50 µM).

    • Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 30–60 min.

  • Data Analysis:

    • For ARN14686 (Irreversible): IC50 values will decrease with longer pre-incubation times. Report "apparent IC50" at a fixed time or

      
      .
      
    • For ARN19702 (Reversible): IC50 is independent of pre-incubation time once equilibrium is reached.

Figure 2: ABPP Workflow for Target Validation

ABPP_Workflow Sample Tissue Lysate (Active NAAA) Compete Optional: Pre-incubate with Reversible Inhibitor Sample->Compete Probe Add ARN14686 (Alkyne Probe) Compete->Probe Remaining Active Sites Click Click Chemistry (+ Azide-Fluorophore) Probe->Click Covalent Tagging SDS SDS-PAGE & Imaging Click->SDS Result Fluorescent Band (30kDa) Intensity = Active Enzyme SDS->Result

Caption: Workflow for using ARN14686 to visualize active NAAA populations or validate the binding of reversible competitors.

References

  • Romeo, E., et al. (2015). Activity-Based Probe for N-Acylethanolamine Acid Amidase. ACS Chemical Biology, 10(9), 2057–2064. Link

  • Migliore, M., et al. (2016). Design and synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors as anti-inflammatory compounds. ACS Medicinal Chemistry Letters. (Source of ARN19702 data).[1][2][3][4][5][6]

  • Bonezzi, F. T., et al. (2016). An Important Role for N-Acylethanolamine Acid Amidase in the Complete Freund's Adjuvant Rat Model of Arthritis. Journal of Pharmacology and Experimental Therapeutics, 356(3), 656-663. Link

  • Yang, L., et al. (2020). Liposomal N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor F96 as a new therapy for colitis.[6] RSC Advances, 10, 18400-18408. Link

  • Piomelli, D., et al. (2020). N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats. Psychopharmacology, 238, 597–609. Link

Sources

Safety Operating Guide

Operational Safety Guide: Handling ARN14686 (RORγt Inverse Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

ARN14686 is a potent, selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt ). Unlike standard laboratory reagents, this compound is a highly specific immunomodulator designed to inhibit Th17 cell differentiation and IL-17 production.

The Core Directive: Due to its nanomolar potency and specific biological activity, ARN14686 must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of a compound-specific Occupational Exposure Limit (OEL), you must default to Occupational Exposure Band (OEB) 4 protocols (


) until definitive toxicology data proves otherwise.

Do not rely solely on PPE. Your primary defense is containment (Engineering Controls). PPE is the redundancy layer.

Hazard Profiling & Mechanism

To understand the safety protocol, you must understand the molecule's intent. ARN14686 functions by binding to the ligand-binding domain of RORγt, destabilizing Helix 12 (H12), and recruiting corepressor proteins.

  • Biological Risk: Systemic absorption can lead to unintended immune suppression.

  • Physical Risk: As a dry powder, electrostatic forces can cause aerosolization during weighing, creating an inhalation hazard.

  • Solvent Risk: Once solubilized (typically in DMSO), the compound can penetrate the skin more easily. DMSO acts as a carrier vehicle, bypassing the skin's natural barrier.

Hierarchy of Controls (Visualized)

The following diagram illustrates the mandatory safety layers for handling ARN14686. Note that "Engineering Controls" (The Biosafety Cabinet) are upstream of PPE.

G Hazard ARN14686 Source (Powder/Solution) EngControl Primary Barrier: Class II Biosafety Cabinet (BSC) (Negative Pressure) Hazard->EngControl Containment AdminControl Admin Controls: SOPs, Restricted Access, Medical Surveillance EngControl->AdminControl Residual Risk PPE Last Line of Defense: PPE (Double Gloves, Resp, Gown) AdminControl->PPE Exposure Mitigation Operator Operator Safety PPE->Operator Protection

Figure 1: The Hierarchy of Controls for ARN14686. Note that PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Specifications

For OEB 4 compounds, generic lab gear is insufficient. Use the following specifications to ensure barrier integrity.

A. Respiratory Protection[1][2][3][4]
  • Powder Handling: If a Biosafety Cabinet (BSC) is not available (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory.

  • Inside BSC: An N95 (NIOSH-approved) or FFP3 (EU standard) mask is recommended as a secondary fail-safe against accidental withdrawal of hands/arms from the air curtain.

B. Dermal Protection (Gloves)

ARN14686 is frequently solvated in Dimethyl Sulfoxide (DMSO) . Standard latex is permeable to DMSO within minutes.

LayerMaterialThicknessSpecificationRationale
Inner Glove Nitrile2.5 - 4 milExtended CuffActs as the "skin" layer. Tape cuff to lab coat.
Outer Glove Nitrile5 - 8 milHigh-Grip / Chem-TestedThe sacrificial layer. Remove immediately if splashed.
Compatibility NO LATEX N/AASTM F739 TestedDMSO permeates latex in <5 mins. Nitrile offers >30 mins breakthrough time.
C. Body Protection[1][4][5][6]
  • Gowning: Disposable Tyvek® lab coat or back-closing isolation gown. Cotton lab coats are absorbent and retain the compound, creating a secondary contamination source.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for liquid handling.

Operational Protocols

Workflow: Powder Weighing & Solubilization

This is the highest-risk activity. Follow this logic flow to minimize aerosol generation.

Workflow Start Start: Weighing CheckBSC Verify BSC Airflow (Magnahelic Gauge) Start->CheckBSC Static Neutralize Static (Anti-static Gun) CheckBSC->Static Weigh Weigh inside BSC (Closed Balance) Static->Weigh Solubilize Add Solvent (DMSO) (Wall-side technique) Weigh->Solubilize Seal Seal Container & Wipe Down Solubilize->Seal Exit Remove from BSC Seal->Exit

Figure 2: Step-by-step containment workflow for weighing and solubilizing ARN14686.

Detailed Steps:

  • Preparation: Place an absorbent "chem-mat" inside the BSC. Pre-wet a wipe with 10% bleach (or appropriate deactivator) and place it in the corner of the BSC.

  • Static Control: Powders like ARN14686 are static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying powder."

  • Solvent Addition: Add DMSO slowly down the side of the vial wall to prevent splashing.

  • The "Dirty/Clean" Rule: Your outer gloves are now "dirty." Remove them inside the BSC before touching the sash, chair, or notebook.

Waste Disposal & Deactivation[2][7]
  • Solid Waste: All pipette tips, vials, and gloves utilized must be disposed of in a dedicated solid hazardous waste container labeled "Cytotoxic/Potent Agent."

  • Liquid Waste: DMSO solutions must be collected in a glass container (compatible with DMSO). Do not use standard HDPE unless verified for DMSO storage.

  • Deactivation: RORγt modulators are organic molecules. Surface decontamination can be achieved using a surfactant-based cleaner followed by 70% Ethanol. For spill cleanup, use a 10% bleach solution (oxidative degradation) followed by water to remove corrosive residue.

Emergency Response (Spill Protocol)

If ARN14686 powder is spilled outside the BSC:

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Wear N95/P100 respirator, double gloves, and Tyvek suit.

  • Cover: Gently cover the spill with paper towels dampened with water (to prevent dust generation).

  • Clean: Scoop up the material. Do not sweep. Wipe the area 3x with soap/water, then ethanol.

References

  • Mechanism of Action (RORγt)

    • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. (2018).[1][2] MDPI.

  • Potent Compound Handling (HPAPI)

    • Safe Handling of Highly Potent Substances.[3][4][5] (2023).[3][6] GMP Journal.

  • OSHA/NIOSH Guidelines

    • Controlling Occupational Exposure to Hazardous Drugs. OSHA.[4]

  • Inverse Agonist Potency Context

    • Potent and Orally Bioavailable Inverse Agonists of RORγt. (2018).[1][2] PubMed.[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ARN14686
Reactant of Route 2
Reactant of Route 2
ARN14686

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.